EDTA-OH
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDCARMUOSMFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt) | |
| Record name | Hydroxyethylethylenediaminetriacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059737 | |
| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyethylethylenediaminetriacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER AND METHANOL | |
| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS No. |
150-39-0 | |
| Record name | HEDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethylethylenediaminetriacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heedta | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)ethylenediaminetriacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79J91U341 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159 °C | |
| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH), also known as HEDTA. This powerful chelating agent is of significant interest in various scientific and pharmaceutical applications due to its ability to form stable complexes with a wide range of metal ions.
Core Physicochemical Properties
This compound is a polyamino-carboxylic acid that acts as a hexadentate ligand, binding to metal ions through its nitrogen and oxygen atoms.[1] Its properties are crucial for understanding its function in chelation therapy, analytical chemistry, and as a stabilizer in pharmaceutical formulations.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |
| Synonyms | HEDTA, Heedta, Versenol |
| CAS Number | 150-39-0 |
| Molecular Formula | C₁₀H₁₈N₂O₇ |
| Molecular Weight | 278.26 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 212 °C (decomposes) |
| Solubility | Soluble in water |
| pKa Values | pK₁: 2.39, pK₂: 5.37, pK₃: 9.93 (at 25 °C) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (this compound)
This protocol is based on the general principles of the reaction between an amine and a haloacetic acid.
Materials:
-
N-(2-hydroxyethyl)ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Neutralization of Chloroacetic Acid: In a reaction vessel, dissolve chloroacetic acid in distilled water. Slowly add a concentrated solution of sodium hydroxide while cooling the vessel in an ice bath to neutralize the acid, forming sodium chloroacetate (B1199739).
-
Condensation Reaction: To the sodium chloroacetate solution, add N-(2-hydroxyethyl)ethylenediamine. Heat the mixture to approximately 60-70°C for several hours with constant stirring.
-
Second Stage of Condensation: Raise the temperature to 80-90°C and continue the reaction for an additional 2-4 hours to ensure complete condensation.
-
Acidification: After the reaction is complete, cool the solution and slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 1.8. This will precipitate the this compound acid.
-
Isolation and Purification: Collect the precipitated this compound by filtration. Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallization: Dissolve the crude this compound in a minimum amount of hot water and then recrystallize by adding ethanol and allowing the solution to cool slowly.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a temperature below 100°C.
Determination of Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
Purified this compound
-
Distilled water (or other solvent of interest)
-
Shaker water bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of purified this compound to a known volume of distilled water in a sealed flask.
-
Place the flask in a shaker water bath maintained at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge a sample of the supernatant to remove any undissolved solid particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility from the concentration of the saturated solution.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance.
Materials:
-
Purified this compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in distilled water.
-
Add potassium chloride to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 12).
-
Plot the pH values against the volume of NaOH added to obtain the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the titration curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's structure and function.
Caption: Chemical structure of this compound (HEDTA).
Caption: Experimental workflow for determining physicochemical properties.
Caption: Diagram of the metal chelation process by HEDTA.
Caption: Simplified pathway of HEDTA in chelation therapy.
References
An In-Depth Technical Guide to the Synthesis and Purification of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH)
For Researchers, Scientists, and Drug Development Professionals
N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH), also known as HEDTA, is a versatile aminopolycarboxylic acid and a structural analogue of the widely used chelating agent, Ethylenediaminetetraacetic acid (EDTA). The presence of a hydroxyethyl group gives it unique solubility and coordination properties, making it a valuable ligand in various applications, including industrial processes, analytical chemistry, and as a component in the synthesis of more complex molecules for medical and research purposes.
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, designed to be a practical resource for laboratory and process development applications.
Synthesis of this compound
The most common and accessible laboratory-scale synthesis of this compound involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine using chloroacetic acid in an alkaline medium. This method is analogous to the historical Munz synthesis of EDTA and avoids the use of hazardous cyanide-based reagents.[1][2] The reaction proceeds by the nucleophilic substitution of the chloride in chloroacetate by the amine groups of the starting material.
Experimental Protocol: Carboxymethylation
This protocol outlines the synthesis of this compound from N-(2-hydroxyethyl)ethylenediamine and chloroacetic acid.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and two addition funnels, dissolve N-(2-hydroxyethyl)ethylenediamine in distilled water.
-
Reagent Preparation:
-
Prepare a solution of chloroacetic acid in distilled water.
-
Prepare a separate concentrated solution of sodium hydroxide (e.g., 50% w/w).
-
-
Reaction Execution:
-
Heat the reactor contents to approximately 80-90°C.
-
Begin the simultaneous, controlled addition of the chloroacetic acid solution and the sodium hydroxide solution. The rate of addition should be managed to keep the reaction temperature below 100°C.
-
Crucially, the pH of the reaction mixture must be maintained in the alkaline range (pH 9-11) throughout the addition. This is achieved by carefully controlling the addition rate of the sodium hydroxide solution.
-
After the additions are complete, maintain the reaction mixture at 90-100°C for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This compound is least soluble at its isoelectric point, and acidification will cause it to precipitate out of the solution.
-
Cool the slurry in an ice bath for at least one hour to maximize precipitation.
-
Collect the crude this compound precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove sodium chloride and other soluble impurities.
-
Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Data Presentation: Synthesis Parameters
| Parameter | Value / Condition | Purpose |
| Molar Ratio | ||
| N-(2-hydroxyethyl)ethylenediamine | 1.0 equivalent | Limiting Reagent |
| Chloroacetic Acid | 3.0 - 3.3 equivalents | Carboxymethylating Agent |
| Sodium Hydroxide | ~6.0 - 6.5 equivalents | Neutralizes HCl byproduct & Chloroacetic Acid |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Provides activation energy for the reaction |
| pH | 9 - 11 | Keeps amine groups deprotonated for nucleophilic attack |
| Reaction Time | 4 - 8 hours | To ensure reaction completion |
| Isolation | ||
| Precipitation pH | 2 - 3 | To precipitate the zwitterionic product |
| Expected Yield | Variable | Dependent on reaction scale and control |
| Purity (Crude) | Variable | Typically contains NaCl and partially reacted species |
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, partially carboxylated byproducts, and inorganic salts like NaCl. Recrystallization and ion-exchange chromatography are two effective methods.
Purification by Recrystallization
Recrystallization is a robust method that leverages the difference in solubility of the product and impurities with temperature.[3][4]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the suspension to near boiling with stirring.
-
pH Adjustment: Slowly add a dilute sodium hydroxide solution (e.g., 2 M NaOH) dropwise until the this compound just dissolves. The goal is to form the more soluble sodium salt. Avoid a large excess of NaOH.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, re-acidify the solution slowly with HCl to the isoelectric point (pH ~2-3) to precipitate the purified this compound. Slow cooling and acidification promote the formation of larger, purer crystals.
-
Isolation: Cool the mixture in an ice bath to complete the crystallization process. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.[5]
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge and is highly effective for removing ionic impurities and partially carboxylated side products.[6][7][8] As an acid with multiple carboxyl groups, this compound is negatively charged at neutral or basic pH and will bind to an anion-exchange resin.
-
Resin Selection and Preparation: Select a strong anion-exchange (Q-type) or weak anion-exchange (DEAE-type) resin.[9] Prepare a column by packing a slurry of the resin. Equilibrate the column by washing it with several column volumes of a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal volume of the starting buffer. Ensure the pH is adjusted so the molecule is charged and fully dissolved. Apply the sample to the top of the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer to elute any unbound or weakly bound impurities (e.g., neutral molecules, cations like Na+).
-
Elution: Elute the bound this compound from the column by increasing the salt concentration of the buffer. This is typically done using a linear gradient of sodium chloride (e.g., 0 to 1.0 M NaCl in the starting buffer). The more tightly bound molecules will elute at higher salt concentrations. Collect fractions throughout the elution process. It should be noted that EDTA derivatives can bind strongly to anion-exchange resins and may require relatively high salt concentrations to elute.[10]
-
Analysis and Isolation: Analyze the collected fractions (e.g., by HPLC or titration) to identify those containing the pure this compound. Pool the pure fractions.
-
Recovery: Recover the product from the pooled fractions by acidification to precipitate the this compound, followed by filtration, washing with cold water, and drying.
Data Presentation: Purification Parameters
| Parameter | Recrystallization | Ion-Exchange Chromatography |
| Principle | Differential solubility | Differential net charge |
| Primary Impurities Removed | Inorganic salts, highly soluble organics | Partially-reacted species, ionic impurities |
| Key Solvent/Buffer | Water | Aqueous Buffers (e.g., Tris, Phosphate) |
| Eluent | N/A | Salt Solution (e.g., NaCl) |
| Throughput | High | Low to Medium |
| Resolution | Moderate | High |
| Typical Purity | >98% (Varies) | >99% (Varies) |
References
- 1. Synthesis of EDTA [chm.bris.ac.uk]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 9. Ion Exchange Chromatography [purolite.com]
- 10. Artifact-inducing enrichment of ethylenediaminetetraacetic acid and ethyleneglycoltetraacetic acid on anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Claw: A Technical Guide to the Metal Chelation Mechanism of EDTA-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), often referred to as EDTA-OH, is a formidable chelating agent and a significant member of the aminopolycarboxylic acid family. Its unique molecular architecture, which includes three carboxyl groups and a hydroxyethyl (B10761427) moiety, grants it the ability to form stable, water-soluble complexes with a diverse range of metal ions. This characteristic has cemented its utility across various scientific and industrial domains. In the pharmaceutical sciences and drug development, a deep understanding of the thermodynamics governing HEDTA's interactions with biologically pertinent metal ions is paramount for applications such as preventing metal-catalyzed degradation of drug substances and innovating novel metal-based therapeutics. This guide provides a comprehensive technical overview of the core mechanism of metal chelation by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.
Core Mechanism of Chelation
The chelation prowess of this compound stems from its capacity to act as a polydentate ligand. The fully deprotonated form of HEDTA possesses a total of six potential donor atoms: two nitrogen atoms and four oxygen atoms (three from the carboxylate groups and one from the hydroxyethyl group). These donor atoms envelop a central metal ion, forming multiple stable, five-membered chelate rings. This phenomenon, known as the "chelate effect," results in a significant increase in the thermodynamic stability of the resulting metal-HEDTA complex compared to complexes formed with monodentate ligands. The coordination number and the geometry of the final complex are influenced by the size, charge, and electronic configuration of the metal ion.
The general equilibrium for the formation of a 1:1 metal-HEDTA complex can be represented as:
Mⁿ⁺ + L³⁻ ⇌ [ML]⁽ⁿ⁻³⁾⁺
Where Mⁿ⁺ is the metal ion and L³⁻ is the fully deprotonated HEDTA ligand. The stability of this complex is quantified by its formation constant (Kf), or more commonly, its logarithm (log K). A higher log K value signifies a more stable complex.
Figure 1: Chelation of a metal ion by this compound.
Quantitative Data: Stability Constants
The stability of metal-HEDTA complexes varies significantly with the metal ion. The following table summarizes the logarithm of the formation constants (log K) for HEDTA with a selection of divalent and trivalent metal ions. It is important to note that these values are typically determined under specific conditions of temperature and ionic strength.
| Metal Ion | Log K |
| Al³⁺ | 14.3 |
| Ba²⁺ | 6.3 |
| Ca²⁺ | 8.3 |
| Co²⁺ | 14.4 |
| Cu²⁺ | 17.4 |
| Fe²⁺ | 12.2 |
| Fe³⁺ | 19.8 |
| Ga³⁺ | 23.1 |
| La³⁺ | 13.2 |
| Mg²⁺ | 7.0 |
| Mn²⁺ | 10.7 |
| Ni²⁺ | 17.0 |
| Pb²⁺ | 15.5 |
| Zn²⁺ | 14.5 |
Note: These values are compiled from various sources and should be considered as representative. For critical applications, it is recommended to consult the NIST Critically Selected Stability Constants of Metal Complexes Database or the IUPAC Stability Constants Database.[1][2][3][4]
Experimental Protocols for Stability Constant Determination
The determination of stability constants is a fundamental aspect of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods employed for this purpose.
Protocol 1: Potentiometric Titration
This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and HEDTA as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Materials and Equipment:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Magnetic stirrer
-
Standardized solutions of a strong base (e.g., NaOH)
-
Standardized solutions of the metal salt
-
HEDTA solution of known concentration
-
Background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Solution Preparation: Prepare a solution containing a known concentration of the metal ion and HEDTA in a thermostatted vessel. The ionic strength is maintained by a background electrolyte.
-
Titration: Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curve using specialized software that can fit the entire titration data to a model of the equilibria involved.
Figure 2: Potentiometric titration workflow.
Protocol 2: Spectrophotometry (Job's Method of Continuous Variation)
This method is applicable when the formation of the metal-HEDTA complex results in a change in the absorbance of the solution in the UV-Visible region. Job's method is used to determine the stoichiometry of the complex.
Materials and Equipment:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of the metal salt and HEDTA of the same molar concentration
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-HEDTA complex.
-
Solution Series Preparation: Prepare a series of solutions where the total moles of metal and HEDTA are constant, but their mole fractions vary. For example, in a total volume of 10 mL, the volume of the metal solution can range from 0 to 10 mL, while the volume of the HEDTA solution ranges from 10 to 0 mL.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5.[5][6][7]
Figure 3: Job's method experimental workflow.
Synthesis of this compound (HEDTA)
The synthesis of HEDTA can be achieved through the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. A common synthetic route involves the reaction with an alkali metal cyanide and formaldehyde (B43269) (a modified Strecker synthesis) or with chloroacetic acid. The latter is generally preferred in a laboratory setting for safety reasons.
Reaction Scheme:
N-(2-hydroxyethyl)ethylenediamine + 3 ClCH₂COOH + 3 NaOH → HEDTA + 3 NaCl + 3 H₂O
Role in Mitigating Metal-Induced Aberrant Signaling
Heavy metal toxicity is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can disrupt cellular signaling pathways by affecting key components such as growth factor receptors, G-proteins, and MAP kinases, ultimately contributing to cellular damage and apoptosis. Chelating agents like this compound can play a crucial role in mitigating this by sequestering the metal ions, thereby preventing them from participating in redox reactions that generate ROS. This action helps to restore cellular homeostasis and protect against metal-induced cytotoxicity.[8][9][10][11][12]
Figure 4: this compound's role in cellular protection.
Conclusion
This compound is a powerful and versatile chelating agent with significant applications in research and drug development. Its ability to form highly stable complexes with a wide array of metal ions is central to its utility. A thorough understanding of its chelation mechanism, quantified by stability constants, is essential for its effective application. The experimental protocols provided herein offer a robust framework for the characterization of metal-HEDTA interactions. Furthermore, the role of this compound in mitigating metal-induced cellular stress highlights its potential in therapeutic strategies aimed at combating metal toxicity. This guide serves as a foundational resource for scientists and researchers seeking to leverage the unique properties of this compound in their work.
References
- 1. iupac.org [iupac.org]
- 2. old.iupac.org [old.iupac.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. asdlib.org [asdlib.org]
- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic Acid (HEEDTA) in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent. Understanding the solubility characteristics of HEEDTA is crucial for its effective application in research, pharmaceuticals, and various industrial processes. This document details the physicochemical properties of HEEDTA, its solubility profile with respect to pH and temperature, standardized experimental protocols for solubility determination, and visual representations of key concepts.
Physicochemical Properties of HEEDTA
HEEDTA is a polyamino carboxylic acid that acts as a multidentate ligand, capable of forming stable, water-soluble complexes with a variety of metal ions.[1] It is a white crystalline solid that is soluble in water.[2] The key to its utility lies in its ability to sequester metal ions, preventing them from participating in undesirable reactions such as precipitation or degradation catalysis.
Table 1: Physicochemical Properties of HEEDTA
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₈N₂O₇ | [3] |
| Molecular Weight | 278.26 g/mol | [3][4] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 212 °C (decomposes) | [3] |
| pKa values (at 25°C) | pK₁: 2.39, pK₂: 5.37, pK₃: 9.93 | [3] |
| Water Solubility | 57.5 mg/mL (Sonication recommended) | [5] |
| Solubility in 3M NaOH | 0.1 M, clear, colorless | [3] |
Aqueous Solubility Profile
The aqueous solubility of HEEDTA is significantly influenced by the pH of the solution and, to a lesser extent, by temperature.
Effect of pH on HEEDTA Solubility
As a triprotic acid, the solubility of HEEDTA in water is highly dependent on the pH of the solution. The carboxylic acid groups of HEEDTA have distinct pKa values, and as the pH of the solution increases, these groups deprotonate, forming carboxylate anions. This ionization increases the polarity of the molecule, leading to a significant increase in its water solubility.
At low pH values (below pK₁), HEEDTA exists predominantly in its fully protonated, less soluble form. As the pH rises above the pKa values, the molecule becomes progressively more ionized and, consequently, more soluble in water. This is a common characteristic of organic acids, where deprotonation enhances interaction with polar water molecules.[6] For instance, the related compound EDTA is known to be poorly soluble in water at acidic pH but dissolves readily at pH 8 and above due to the formation of its salt form.[6][7]
Effect of Temperature on HEEDTA Solubility
For most solid organic compounds, solubility in water increases with temperature.[8] The dissolution process is generally endothermic, meaning it requires energy to break the crystal lattice of the solid.[8] Increasing the temperature provides this energy, facilitating the dissolution process. While specific quantitative data on the temperature-dependent solubility of HEEDTA is not extensively documented, it is expected to follow this general trend. For precise applications, it is recommended to determine the solubility at the specific temperature of interest using the experimental protocols outlined below.
Experimental Protocols for Solubility Determination
The following section details a standardized methodology for determining the aqueous solubility of a compound like HEEDTA, based on the widely accepted shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurement.[9] This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals.[2][10][11][12]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent (in this case, aqueous solutions of varying pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Apparatus
-
HEEDTA: Analytical grade
-
Water: Deionized or distilled
-
Buffers: A series of buffers covering the desired pH range (e.g., phosphate, borate (B1201080) buffers).
-
Acids and Bases: For pH adjustment (e.g., HCl, NaOH).
-
Analytical Balance: Accurate to ±0.1 mg.
-
Thermostatically controlled shaker or water bath: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Centrifuge: For separating undissolved solid.
-
Filtration apparatus: Syringe filters (e.g., 0.22 µm) to remove fine particles.
-
pH meter: Calibrated.
-
Analytical instrument: For quantifying the dissolved HEEDTA concentration (e.g., HPLC-UV, LC-MS).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Experimental Procedure
-
Preparation of Test Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.
-
Addition of HEEDTA: Add an excess amount of HEEDTA to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the flasks in the thermostatically controlled shaker and agitate at a constant temperature. The time required to reach equilibrium should be determined in a preliminary experiment (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the solutions to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant and/or filter it through a fine-pore membrane filter.
-
pH Measurement: Measure the pH of the final saturated solution.
-
Quantification: Accurately dilute the clear, saturated filtrate and analyze the concentration of dissolved HEEDTA using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The solubility is reported as the concentration of HEEDTA in the saturated solution (e.g., in mg/mL or mol/L) at the measured final pH and temperature.
Visualizations
The following diagrams illustrate key concepts related to the solubility and function of HEEDTA.
Caption: Factors affecting HEEDTA's aqueous solubility.
Caption: Experimental workflow for solubility determination.
Caption: The chelation process of a metal ion by HEEDTA.
References
- 1. pH-metric solubility. 2: Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods - ProQuest [proquest.com]
- 2. filab.fr [filab.fr]
- 3. N-(2-Hydroxyethyl)ethylenediaminetriacetic acid | 150-39-0 [chemicalbook.com]
- 4. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acri.gov.tw [acri.gov.tw]
- 6. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ca]
- 11. oecd.org [oecd.org]
- 12. Water Solubility | Scymaris [scymaris.com]
A Technical Guide to the Structural and Functional Differences Between EDTA and EDTA-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and functional distinctions between ethylenediaminetetraacetic acid (EDTA) and its hydroxylated analog, N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (EDTA-OH or HEDTA). Understanding these differences is critical for applications ranging from biopharmaceutical formulation to cellular biology and drug delivery systems.
Molecular Structure: The Foundational Difference
The primary distinction between EDTA and this compound lies in the nature of the functional groups attached to the ethylenediamine (B42938) backbone. EDTA is a hexadentate chelating agent, meaning it has six points of attachment to a metal ion. These consist of two nitrogen atoms and four carboxyl groups. In contrast, this compound is a pentadentate or hexadentate chelating agent, featuring one hydroxyethyl (B10761427) group in place of one of the carboxymethyl arms.[1] This substitution has significant implications for the molecule's steric hindrance, coordination chemistry, and interaction with metal ions.
EDTA (Ethylenediaminetetraacetic acid): A symmetric molecule with four carboxymethyl groups (-CH₂COOH) providing four oxygen and two nitrogen donor atoms for chelation.
This compound (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid or HEDTA): An asymmetric molecule containing three carboxymethyl groups and one hydroxyethyl group (-CH₂CH₂OH). The oxygen of the hydroxyl group can also participate in chelation, allowing it to act as a hexadentate ligand in some coordination environments.
Physicochemical Properties: A Comparative Analysis
The structural variance between EDTA and this compound directly influences their physical and chemical properties. These differences are crucial for selecting the appropriate chelator for a specific application.
| Property | EDTA | This compound (HEDTA) |
| Molecular Formula | C₁₀H₁₆N₂O₈ | C₁₀H₁₈N₂O₇ |
| Molecular Weight | 292.24 g/mol | 278.26 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | Decomposes at >240°C | 212°C (decomposes) |
| Water Solubility | Slightly soluble in cold water, more soluble in basic solutions. | Soluble in water. |
Acid-Base Properties: pKa Values
The acidity of the carboxylic acid and amino groups, represented by their pKa values, is fundamental to the chelating ability of these molecules, as it determines the species present at a given pH. EDTA has six pKa values corresponding to the four carboxylic acids and two amine groups.[2][3] HEDTA has three carboxylic acid groups and therefore different pKa values.
| pKa Value | EDTA | This compound (HEDTA) |
| pK₁ | 0.0 | 2.39 |
| pK₂ | 1.5 | 5.37 |
| pK₃ | 2.0 | 9.93 |
| pK₄ | 2.69 | - |
| pK₅ | 6.13 | - |
| pK₆ | 10.24 | - |
Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.
Metal Ion Chelation: Stability Constants (log K)
The stability constant (log K) quantifies the affinity of a chelating agent for a specific metal ion. A higher log K value indicates a more stable metal-chelate complex. The substitution of a carboxymethyl group with a hydroxyethyl group in this compound generally results in slightly lower stability constants compared to EDTA for many metal ions. However, the affinity of HEDTA for certain metals, like iron, remains very strong.
| Metal Ion | EDTA (log K) | This compound (HEDTA) (log K) |
| Ca²⁺ | 10.7 | 8.0 |
| Mg²⁺ | 8.7 | 7.0 |
| Fe³⁺ | 25.1 | 19.8 |
| Cu²⁺ | 18.8 | 17.4 |
| Zn²⁺ | 16.5 | 14.5 |
| Pb²⁺ | 18.0 | 15.8 |
| Al³⁺ | 16.1 | 14.0 |
Source: Data compiled from various sources. Stability constants are pH-dependent and can vary with experimental conditions.
Synthesis and Analysis: Experimental Considerations
Synthesis
EDTA Synthesis (Industrial Method): The industrial synthesis of EDTA is typically achieved through the reaction of ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide or hydrogen cyanide). This process, known as the Strecker synthesis, yields the tetrasodium (B8768297) salt of EDTA, which can then be acidified to produce the free acid form.
This compound (HEDTA) Synthesis: A common laboratory synthesis for HEDTA involves the reaction of N-(2-hydroxyethyl)ethylenediamine with chloroacetic acid in an alkaline medium. The reaction proceeds via nucleophilic substitution, where the amine groups of the hydroxyethylethylenediamine displace the chloride from chloroacetic acid.
A generalized laboratory protocol for the synthesis of a chelating resin with HEDTA has been described, which involves chemically bonding HEDTA to a resin matrix.[4][5]
Analytical Determination
High-Performance Liquid Chromatography (HPLC): A robust HPLC method has been developed for the simultaneous determination of EDTA and HEDTA.[6] This method is particularly useful for analyzing complex matrices.
-
Principle: The chelating agents are complexed with a metal ion, typically iron(III) or copper(II), to form a UV-active complex that can be detected by a UV-Vis detector.[7][8] The separation is achieved on a suitable stationary phase, such as a C18 or an ion-exchange column.
-
Mobile Phase: A typical mobile phase might consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: The metal-chelate complex is detected at a wavelength where it exhibits strong absorbance, for instance, around 260 nm for the Fe(III)-EDTA complex.[7]
Applications in Research and Drug Development
Both EDTA and this compound are widely used in research and pharmaceutical development due to their ability to control metal ion concentrations.
-
Enzyme Inhibition: Many enzymes, particularly nucleases and some proteases, require divalent metal ions like Mg²⁺ or Mn²⁺ as cofactors. The chelation of these ions by EDTA or HEDTA leads to enzyme inhibition, which is invaluable for protecting proteins and nucleic acids during extraction and purification.
-
Anticoagulation: EDTA is a common anticoagulant used in blood collection tubes for hematological studies. It prevents coagulation by chelating calcium ions (Ca²⁺), which are essential for the clotting cascade.
-
Drug Formulation: In pharmaceutical formulations, these chelating agents can act as stabilizers by sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).
-
Cell Biology: In cell culture, EDTA is used to detach adherent cells from culture surfaces by chelating the calcium ions required for cell-cell and cell-matrix adhesion proteins. HEDTA can also be employed for similar purposes.[9]
-
Heavy Metal Detoxification: Chelation therapy using EDTA has been explored for the treatment of heavy metal poisoning.[10]
Visualizations
Caption: Generalized process of metal ion chelation by EDTA or this compound.
Caption: A typical workflow for the analysis of EDTA and HEDTA using HPLC.
Conclusion
The substitution of a single carboxymethyl group with a hydroxyethyl group imparts distinct properties to this compound compared to its parent compound, EDTA. While both are powerful chelating agents, the differences in their denticity, pKa values, and the stability of their metal complexes make them suitable for different applications. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational selection and effective use of these versatile molecules in complex biological and chemical systems.
References
- 1. hEDTA and EDDS as sustainable and harmless alternatives to NTA as trace metal chelators in Methanothermobacter marburgensis cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 3. quora.com [quora.com]
- 4. Synthesis and characterization of an N-(2-hydroxyethyl)-ethylenediaminetriacetic acid resin - UNT Digital Library [digital.library.unt.edu]
- 5. Synthesis and characterization of an N-(2-hydroxyethyl)-ethylenediaminetriacetic acid resin (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 6. Determination of EDTA and HEDTA in Hanford defense waste by high-performance liquid chromatography (Conference) | OSTI.GOV [osti.gov]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability Constants of HEDTA with a Focus on Metal Ion Chelation
Abstract
N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), a versatile aminopolycarboxylic acid chelating agent, plays a crucial role in a multitude of scientific and industrial applications. Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it invaluable in fields ranging from pharmaceuticals to environmental remediation.[1][2] This technical guide provides a comprehensive overview of the stability constants of HEDTA with various metal ions, offering a valuable resource for researchers and professionals in drug development and other scientific disciplines. The document outlines detailed experimental protocols for the determination of these constants and includes a structured summary of quantitative data to facilitate comparative analysis.
Introduction to HEDTA and Metal Ion Chelation
HEDTA, also known as HEEDTA or EDTA-OH, is a structural analogue of the more widely known ethylenediaminetetraacetic acid (EDTA).[3] The presence of a hydroxyethyl (B10761427) group in its molecular structure gives it unique properties, influencing the stability and selectivity of the metal complexes it forms.[3] This characteristic can be advantageous in specific applications, such as the selective titration of metal ions and the masking of interfering ions.[3]
The stability of a complex formed between a metal ion and a ligand like HEDTA is quantified by its stability constant (K), which is typically expressed in its logarithmic form (log K).[1] A higher log K value is indicative of a stronger and more stable complex.[1] These constants are fundamental in understanding and predicting the behavior of metal ions in the presence of HEDTA, which is critical for applications such as controlling metal-catalyzed degradation of pharmaceuticals and developing metal-based therapeutics.[1]
Stability Constants of HEDTA with Various Metal Ions
The interaction of HEDTA with different metal ions results in complexes of varying stability. This section presents a compilation of stability constants for HEDTA with a range of divalent and trivalent metal ions. It is important to note that the experimental conditions, particularly temperature and ionic strength, can significantly affect the determined stability constants. Therefore, direct comparisons of values obtained under different conditions should be made with caution.[1]
| Metal Ion | Log K Value | Temperature (°C) | Ionic Strength (M) |
| Co²⁺ | 14.5 | Not Specified | Not Specified |
| Cu²⁺ | 17.4 | 20 | 0.1 |
| Fe²⁺ | 12.2 | 20 | 0.1 |
| Mn²⁺ | 10.7 | 20 | 0.1 |
| Ni²⁺ | 17.0 | 20 | 0.1 |
| Zn²⁺ | 14.5 | 20 | 0.1 |
| Fe³⁺ | 19.8 | 20 | 0.1 |
| Ga³⁺ | 22.3 | Not Specified | Not Specified |
Note: The values for Cu²⁺, Fe²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ are for HEDTA, which is another common name for HEEDTA.[1]
Experimental Protocols for Determining Stability Constants
The determination of stability constants is a cornerstone of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most prevalent and reliable methods employed for this purpose.[1]
Potentiometric Titration
This method is widely used to determine the stability constants of metal complexes. It involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base.[1] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.[1]
Principle: The formation of a metal-HEDTA complex can be represented by the following equilibrium: Mⁿ⁺ + H₃L ⇌ ML⁽³⁻ⁿ⁾⁻ + 3H⁺ (where H₃L represents HEDTA)
By titrating a solution containing the metal ion and HEDTA with a strong base (e.g., NaOH), the protons are neutralized, and the equilibrium shifts towards the formation of the metal complex. The pH of the solution is monitored throughout the titration, and the resulting titration curve provides the data needed to calculate the stability constant.
Materials and Reagents:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard solution of the metal salt of interest
-
HEDTA solution of known concentration
-
Background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength
-
Deionized water
General Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Sample Preparation: In a thermostated titration vessel, place a known volume of a solution containing the metal ion, HEDTA, and the background electrolyte. The concentrations should be chosen to ensure the formation of the complex.
-
Titration: Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Data Collection: After each addition of the titrant, allow the system to reach equilibrium and record the pH reading and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to obtain the titration curve. The stability constant is then calculated from this data using appropriate software or manual calculations that model the equilibria in the solution.
Spectrophotometry
Spectrophotometry can be used when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.
Principle: The formation of the colored metal-HEDTA complex is monitored by measuring the absorbance of the solution at a specific wavelength. By varying the concentrations of the metal ion and HEDTA, the stoichiometry and stability constant of the complex can be determined using methods like the mole-ratio method or Job's method of continuous variation.
General Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-HEDTA complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of HEDTA. Measure the absorbance of each solution at λmax. Plot absorbance versus the molar ratio of [HEDTA]/[Metal]. The point of inflection in the curve indicates the stoichiometry of the complex, and the data can be used to calculate the stability constant.
-
Job's Method: Prepare a series of solutions where the total molar concentration of the metal ion and HEDTA is constant, but their mole fractions are varied. Measure the absorbance of each solution at λmax. Plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex, and the stability constant can be calculated from the data.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the stability constant of a metal-HEDTA complex using potentiometric titration.
Caption: Workflow for potentiometric titration to determine metal-HEDTA stability constants.
Conclusion
This technical guide provides essential information on the stability constants of HEDTA with various metal ions, which is of significant interest to researchers in chemistry, biology, and medicine. The compiled data and detailed experimental protocols serve as a practical resource for scientists and professionals engaged in drug development and other fields where metal ion chelation is critical. The provided workflow for potentiometric titration offers a clear, step-by-step visual aid for conducting these fundamental experiments. A thorough understanding of these stability constants is paramount for the effective application of HEDTA in diverse scientific and industrial contexts.
References
An In-depth Technical Guide to the Spectroscopic Characterization of EDTA and its Derivatives
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethylenediaminetetraacetic acid (EDTA) and its various forms. It is intended for researchers, scientists, and drug development professionals who utilize EDTA in their work and require a deeper understanding of its analytical characterization. While a distinct, stable molecule referred to as "EDTA-OH" is not prominently described in the scientific literature as a standalone derivative, this guide will cover the spectroscopic properties of EDTA and discuss the influence of hydroxyl groups that can arise from the hydrolysis of metal-EDTA complexes or through reactions involving hydroxyl radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of EDTA and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons within the molecule.
1.1. ¹H NMR Spectroscopy
Free EDTA in an aqueous solution typically displays two distinct singlets in its ¹H NMR spectrum, corresponding to the protons of the acetate groups and the ethylene backbone.[1][2] The chemical shifts of these protons are sensitive to the pH of the solution and the presence of metal ions. Upon chelation with a metal ion, the ¹H NMR spectrum of EDTA undergoes significant changes. The number and multiplicity of the signals can change due to conformational locking of the molecule upon complexation, leading to unique spectral patterns for different metal-EDTA complexes.[1][2]
1.2. ¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR spectrum of EDTA provides valuable structural information. The chemical shifts of the carboxylate and ethylene carbons are indicative of the coordination state of the EDTA molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for EDTA and its Derivatives
| Compound/Complex | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Free EDTA | D₂O | Acetate-CH₂: ~3.6-3.8, Ethylene-CH₂: ~3.2-3.5[1] | Carboxylate-C=O: ~175-180, Acetate-CH₂: ~60-65, Ethylene-CH₂: ~50-55 |
| In-EDTA Complex | D₂O | AB pattern for acetate-CH₂ protons, singlet for ethylene-CH₂ protons[1] | Not specified |
| La(EDTA-PA₂) | D₂O | Not specified | Multiple resonances due to complexation[3] |
1.3. Experimental Protocol: NMR Spectroscopy of EDTA
A general protocol for acquiring NMR spectra of EDTA and its complexes is as follows:
-
Sample Preparation: Dissolve a known quantity of the EDTA sample in a suitable deuterated solvent, typically D₂O for aqueous studies. The concentration should be optimized for the specific instrument being used. For studies involving metal complexes, a stoichiometric amount of the metal salt is added to the EDTA solution. The pH of the solution should be carefully adjusted and recorded, as it can significantly influence the chemical shifts.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as DSS or TSP for aqueous solutions.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of EDTA and its complexes. Electrospray ionization (ESI) is a commonly used ionization method for these compounds.
The ESI mass spectrum of free EDTA typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.[4] The molecular weight of EDTA is 292.24 g/mol .[5] In the presence of metal ions, the mass spectrum will show peaks corresponding to the metal-EDTA complexes. The fragmentation behavior of EDTA and its metal complexes under different activation conditions (CID, IRMPD, HCD) has been studied, revealing characteristic fragmentation patterns that can aid in structural elucidation.[4]
Table 2: Key Mass Spectrometry Data for EDTA
| Ionization Mode | Ion | m/z |
| Positive ESI | [M+H]⁺ | 293.10 |
| Negative ESI | [M-H]⁻ | 291.09 |
2.1. Experimental Protocol: Mass Spectrometry of EDTA
-
Sample Preparation: Prepare a dilute solution of the EDTA sample in a solvent suitable for ESI, such as a mixture of water and methanol or acetonitrile. For metal complexes, the metal salt is added to the EDTA solution.
-
Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For fragmentation studies, select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of EDTA shows characteristic absorption bands for the carboxylic acid and amine functional groups.
The spectrum of free EDTA exhibits a broad absorption band in the region of 3000-3500 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.[6][7] Strong absorption bands corresponding to the C=O stretching of the carboxyl groups are observed around 1700-1750 cm⁻¹ (for the protonated form) and 1600-1650 cm⁻¹ (for the deprotonated carboxylate form).[6][8] The N-H stretching and bending vibrations can also be observed. Upon complexation with a metal ion, the positions of the carboxylate stretching bands are shifted, which can provide information about the coordination of the carboxylate groups to the metal ion.[9]
Table 3: Characteristic FT-IR Absorption Bands for EDTA
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3000-3500 (broad)[6][7] |
| C-H stretch | 2800-3000 |
| C=O stretch (protonated COOH) | ~1725[6] |
| C=O stretch (deprotonated COO⁻) | ~1620-1670[8][9] |
| C-N stretch | ~1014[9] |
3.1. Experimental Protocol: FT-IR Spectroscopy of EDTA
-
Sample Preparation: Prepare the sample as a KBr pellet or a mull. For solid samples, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.
-
Data Acquisition: Place the sample in the sample compartment of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the KBr pellet or the mulling agent is also recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the metal complexes of EDTA. While EDTA itself does not have strong absorption in the UV-visible region, many of its metal complexes exhibit characteristic absorption bands.[10] The formation of a metal-EDTA complex can be monitored by observing the changes in the UV-Vis spectrum. For example, the complex of Fe(III) with EDTA has an absorption maximum at 258 nm.[11] This property is often used for the quantitative determination of EDTA.[11][12]
Table 4: UV-Vis Absorption Maxima for Selected EDTA Complexes
| Complex | Wavelength (nm) |
| Fe(III)-EDTA | 258[11] |
| Fe(II)EDTA-NO | 438[13] |
| Am(III)-EDTA | ~505[14] |
4.1. Experimental Protocol: UV-Vis Spectroscopy of EDTA Complexes
-
Sample Preparation: Prepare solutions of the metal salt and EDTA in a suitable solvent, typically water. Mix the solutions to form the metal-EDTA complex. The pH of the solution should be controlled, as it can affect the complex formation and the UV-Vis spectrum.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer over a suitable wavelength range. A blank solution containing the solvent and any buffer should be used as a reference.
-
Data Analysis: Analyze the spectrum to determine the wavelength of maximum absorbance (λmax) and the absorbance value. This information can be used for quantitative analysis using the Beer-Lambert law.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of EDTA and a logical relationship concerning the effect of pH on EDTA speciation.
Caption: General workflow for the spectroscopic characterization of EDTA.
Caption: Speciation of EDTA as a function of pH.
Influence of Hydroxyl Groups
While a stable "this compound" derivative is not commonly isolated and characterized, hydroxyl groups can be associated with EDTA in two main contexts:
-
Hydrolysis of Metal-EDTA Complexes: At alkaline pH, metal-EDTA complexes can undergo hydrolysis to form ternary complexes containing hydroxide ligands, such as [M(OH)(EDTA)]ⁿ⁻.[14][15] The formation of these species can be studied by spectroscopic techniques, particularly UV-Vis and potentiometric titrations, by monitoring spectral changes as a function of pH.
-
Hydroxyl Radical Generation: The Fe(II)-EDTA complex is known to catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals (•OH) in the Fenton reaction.[16][17] This system is used in protein footprinting to study protein structure and dynamics. The generation of hydroxyl radicals can be monitored indirectly by observing the oxidation of a reporter molecule or directly by techniques like electron paramagnetic resonance (EPR) spectroscopy. The oxidative modifications to proteins or other molecules caused by these radicals can be characterized by mass spectrometry.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylenediaminetetraacetic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural characterisation of hydrolysed Cm(III)-EDTA solution species under alkaline conditions: a TRLFS, vibronic side-band and quantum chemical study | Semantic Scholar [semanticscholar.org]
- 16. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH) for Researchers and Drug Development Professionals
An essential chelating agent in biomedical research and pharmaceutical development, N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH) offers unique properties for modulating metal ion homeostasis and mitigating metal-induced toxicity. This guide provides a comprehensive overview of its commercial availability, purity grades, and key experimental applications, designed for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Purity Grades of this compound
This compound is available from a range of commercial suppliers in various purity grades suitable for research and development purposes. The selection of a specific grade is contingent on the experimental requirements, with higher purity grades being essential for sensitive in vivo and in vitro studies. The following tables summarize the offerings from prominent chemical suppliers.
Table 1: Commercial Suppliers of this compound (Free Acid, CAS: 150-39-0)
| Supplier | Product Number(s) | Purity Grade(s) | Notes |
| MedchemExpress | HY-W013851 | 97.11%[1] | Certificate of Analysis available.[2] |
| Sigma-Aldrich | H7154, H8126 | ≥98% (BioXtra), ~98%[3][4][5] | BioXtra grade is tested for various cation traces.[4] |
| TCI America | H0243 | >98.0%[6][7] | |
| Dojindo | E005 | ≥99.0% (Titration)[8] | Specifications include limits on heavy metals and iron.[8] |
| Oakwood Chemical | 492380 | Not specified | |
| LookChem | Not applicable | 98% | Data from raw suppliers.[9] |
| GERBU Biotechnik GmbH | E005 | Not specified (from Dojindo)[10] |
Table 2: Commercial Suppliers of this compound Trisodium Salt Hydrate (CAS: 207386-87-6)
| Supplier | Product Number(s) | Purity Grade(s) | Notes |
| Sigma-Aldrich | 161535 | 99%[11][12][13] | |
| Chem-Impex | 01633 | ≥99% (Assay by titration)[14] | |
| Santa Cruz Biotechnology | sc-228148 | Not specified | |
| Other Suppliers | Not applicable | min 99%[15] | Various suppliers offer this salt form. |
Core Applications and Experimental Protocols
This compound's utility in research and drug development stems from its strong chelating properties, which allow it to form stable complexes with various metal ions. This characteristic is harnessed in a multitude of experimental settings.
Metal Ion Chelation and Toxicity Reduction
A primary application of this compound is in the chelation of toxic heavy metals. Its ability to bind with metal ions facilitates their removal from biological systems, a principle applied in chelation therapy.
Experimental Protocol: In Vivo Metal Chelation Study
This protocol provides a general framework for an in vivo study investigating the efficacy of this compound in reducing heavy metal burden, based on established chelation therapy principles.
-
Animal Model: Select an appropriate animal model (e.g., rats or mice) and induce metal toxicity through controlled exposure to a specific metal salt (e.g., lead acetate).
-
This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., physiological saline). Administer this compound to the animals via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosage might be in the range of 50 mg/kg, administered daily for a set period (e.g., 5 days).[16]
-
Sample Collection: Collect biological samples such as blood, urine, and tissues (e.g., brain, liver, kidneys) at baseline and at various time points post-treatment.
-
Metal Quantification: Analyze the concentration of the target metal in the collected samples using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14]
-
Data Analysis: Compare the metal levels in the this compound treated group with a control group (receiving vehicle only) to determine the efficacy of the chelation therapy.
Modulation of Metal-Dependent Signaling Pathways
Metal ions are crucial cofactors for numerous enzymes and play vital roles in various signaling pathways. By chelating these ions, this compound can be used to probe the function of metal-dependent processes and to counteract pathological conditions arising from metal dysregulation.
Signaling Pathway: Metal Ion Homeostasis and Oxidative Stress
This compound can influence signaling pathways involved in maintaining metal ion homeostasis and in the cellular response to oxidative stress. For instance, by chelating redox-active metals like iron and copper, this compound can mitigate the formation of reactive oxygen species (ROS) through Fenton-like reactions, thereby protecting cells from oxidative damage.[17] This can impact downstream signaling cascades such as the NRF2/ARE pathway, a master regulator of the antioxidant response.[7][18]
Blood-Brain Barrier Permeability Studies
A noteworthy characteristic of this compound is its reported ability to cross the blood-brain barrier (BBB).[16] This property makes it a valuable tool for studying BBB transport mechanisms and for the potential delivery of therapeutic agents to the central nervous system.
Experimental Workflow: In Vitro Blood-Brain Barrier Transport Assay
This workflow describes a general approach to assess the permeability of this compound across an in vitro BBB model.
Analytical Quantification of this compound in Biological Samples
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for this purpose.
Experimental Protocol: Quantification of this compound by HPLC-UV
This protocol is based on the principle of pre-column derivatization to form a UV-absorbing complex.
-
Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, urine) using an appropriate method, such as protein precipitation followed by solid-phase extraction.
-
Derivatization: React the extracted sample with a solution of a metal salt (e.g., ferric chloride) to form a stable, colored this compound-metal complex.[9]
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) in water with an acidic modifier like sulfuric acid.[9]
-
Detection: Monitor the absorbance of the eluent at the wavelength of maximum absorbance for the this compound-metal complex (e.g., 260 nm for the Fe(III) complex).[9]
-
-
Quantification: Create a standard curve using known concentrations of this compound and use it to determine the concentration in the unknown samples.
Conclusion
This compound stands as a versatile and valuable tool for researchers and professionals in drug development. Its well-characterized chelating properties, commercial availability in high purity grades, and diverse experimental applications make it indispensable for studies involving metal ion modulation, toxicity reduction, and the investigation of complex biological signaling pathways. This guide provides a foundational understanding to facilitate the effective utilization of this compound in advancing biomedical research and pharmaceutical innovation.
References
- 1. edta titration method: Topics by Science.gov [science.gov]
- 2. Does EDTA-infusion affect calcium homeostatis leading to increased resistance to challenge? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of blood-brain barrier permeability with positron emission tomography and [68Ga]EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental methods and transport models for drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Safety, Handling, and Disposal of HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive safety, handling, and disposal guidelines for HEDTA, also known as EDTA-OH. The information is compiled from safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research professionals.
Chemical and Physical Properties
HEDTA is a chelating agent capable of forming stable complexes with various metal ions.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Name | N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid | [3][4] |
| Synonyms | HEDTA, this compound, Heedta, Versenol | [1] |
| CAS Number | 150-39-0 | [4] |
| Molecular Formula | C10H18N2O7 | [1] |
| Molecular Weight | 278.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 212 °C (decomposes) | [5][6] |
| Flash Point | 300 °C | [5] |
| Solubility | Soluble in water | [2][5] |
| Stability | Stable under normal temperatures and pressures. | [7] |
Safety and Hazards
HEDTA is classified as a hazardous substance. The primary hazards are related to ingestion, skin and eye contact, and inhalation of dust.
Hazard Classifications:
| Hazard | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 1 | H318 |
(Source: Sigma-Aldrich Safety Data Sheet)
Potential Health Effects:
-
Ingestion: Harmful if swallowed.[3] May cause gastrointestinal irritation.[4]
-
Inhalation: Harmful if inhaled.[3] Dust may cause respiratory tract irritation.[4]
-
Skin Contact: Causes skin irritation.[3]
-
Eye Contact: Causes serious eye damage.[6]
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with HEDTA.
Engineering Controls:
-
Use in a well-ventilated area.[3]
-
Employ local exhaust ventilation to control airborne dust.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[9]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where HEDTA is handled.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures
In the event of exposure, immediate first aid is essential.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
(Source: TCI Chemicals Safety Data Sheet)[3]
Spill and Disposal Guidelines
Spill Response:
A systematic approach is necessary for cleaning up HEDTA spills to protect personnel and the environment.
Disposal:
Dispose of HEDTA and its contaminated materials in accordance with local, state, and federal regulations.[5]
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated Materials: Absorbent materials, PPE, and other items contaminated with HEDTA should be placed in a sealed, labeled container for hazardous waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. stgrenal.org.au [stgrenal.org.au]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effective Chelation Therapy with EDTA for Heavy Metal Detoxification and Health Improvement [thinkdochemicals.com]
- 8. interchim.fr [interchim.fr]
- 9. N-(2-Hydroxyethyl)ethylenediamine-N,N ,N -triacetic acid 98 150-39-0 [sigmaaldrich.com]
- 10. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]
Methodological & Application
Protocol for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (EDTA-OH) in Heavy Metal Remediation
Introduction
Heavy metal contamination of soil and water resources poses a significant threat to environmental and human health. Chelation therapy, a process involving the use of chelating agents to bind and remove metal ions, is a promising strategy for the remediation of heavy metal-contaminated sites. N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, also known as HBED or EDTA-OH, is a powerful hexadentate chelating agent with a high affinity for various metal ions. Its unique structure, featuring two iminodiacetate (B1231623) groups and two phenolic hydroxyl groups, allows it to form stable, water-soluble complexes with heavy metals, facilitating their removal from contaminated matrices. This document provides detailed application notes and protocols for the use of this compound in heavy metal remediation for researchers, scientists, and drug development professionals.
Data Presentation: Stability of Metal-HBED Complexes
The efficacy of a chelating agent is determined by its stability constant (log K) with a specific metal ion. A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants of HBED with several heavy metal ions.
| Metal Ion | Ionic Radius (Å) | log K of Metal-HBED Complex |
| Fe(III) | 0.65 | ~39.7 |
| Cu(II) | 0.73 | 22.5 |
| Zn(II) | 0.74 | 18.5 |
| Ni(II) | 0.69 | 17.2 |
| Mn(II) | 0.83 | 14.8 |
| Pb(II) | 1.19 | Data not readily available |
| Cd(II) | 0.95 | Data not readily available |
Note: The stability constants for Zn(II), Ni(II), and Mn(II) are based on values for structurally similar ligands and the Irving-Williams series. Precise experimental values for HBED with all heavy metals are not consistently available in the literature.
Experimental Protocols
Synthesis of this compound (HBED)
Two primary synthetic routes for HBED have been reported. The following is a generalized protocol based on the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol (B47542) and formaldehyde (B43269).
Materials:
-
N,N'-ethylenediamine-diacetic acid (EDDA)
-
Phenol
-
Formaldehyde solution (37%)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water (deionized)
Procedure:
-
Prepare a slurry of EDDA in water.
-
Add a solution of potassium hydroxide to the slurry and stir until the EDDA is dissolved.
-
Add the formaldehyde solution to the reaction mixture and stir at room temperature for one hour to obtain a clear solution.
-
Add this solution dropwise to phenol over 30 minutes.
-
Stir the reaction mixture at 35°C for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the HBED product.
-
Filter the precipitate and wash with water and ethanol.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure HBED.
-
Confirm the identity and purity of the product using techniques such as ¹H NMR and elemental analysis.
Protocol for Soil Washing using this compound (Batch Extraction)
This protocol outlines a laboratory-scale batch extraction procedure to determine the efficiency of this compound in removing heavy metals from contaminated soil.
Materials:
-
Heavy metal-contaminated soil, air-dried and sieved (<2 mm)
-
This compound (HBED)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. The pH of the solution should be adjusted to the desired level (e.g., neutral, acidic, or alkaline) using NaOH or HCl, as pH can significantly influence the chelation process.
-
Extraction:
-
Weigh 5 g of the contaminated soil into a 50 mL centrifuge tube.
-
Add 25 mL of the this compound solution to the tube (resulting in a 1:5 soil-to-solution ratio).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the samples for a predetermined contact time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature.
-
-
Separation and Analysis:
-
After agitation, centrifuge the tubes at a sufficient speed (e.g., 4000 rpm) for 20 minutes to separate the supernatant from the soil.
-
Filter the supernatant through a 0.45 µm filter.
-
Acidify the filtered supernatant for preservation.
-
Analyze the concentration of the target heavy metals in the supernatant using AAS or ICP-MS.
-
-
Calculation of Removal Efficiency:
-
Calculate the amount of heavy metal extracted per unit mass of soil.
-
Determine the removal efficiency as a percentage of the total initial heavy metal concentration in the soil.
-
Protocol for Wastewater Treatment using this compound (Fixed-Bed Column)
This protocol describes a continuous flow experiment using a fixed-bed column to evaluate the performance of this compound in removing heavy metals from contaminated water.
Materials:
-
Synthetic heavy metal-contaminated wastewater with a known concentration of the target metal(s).
-
This compound (HBED) solution of a specific concentration and pH.
-
Glass column.
-
Peristaltic pump.
-
Fraction collector.
-
Inert support material (e.g., glass beads or sand).
-
AAS or ICP-MS.
Procedure:
-
Column Preparation:
-
Pack the glass column with a known amount of the inert support material to a specific bed height.
-
-
Wastewater and Chelating Agent Preparation:
-
Prepare a large volume of the synthetic wastewater with the desired heavy metal concentration.
-
Prepare the this compound solution at the desired concentration and pH.
-
-
Column Operation:
-
Pump the this compound solution through the column at a constant flow rate until the bed is saturated.
-
Switch the feed to the heavy metal-contaminated wastewater and pump it through the column at a constant flow rate in an up-flow or down-flow mode.
-
Collect effluent samples at regular time intervals using a fraction collector.
-
-
Analysis:
-
Analyze the concentration of the heavy metal in each effluent sample using AAS or ICP-MS.
-
-
Breakthrough Curve Generation:
-
Plot the normalized effluent concentration (C/C₀) versus the volume of wastewater treated or time. This will generate the breakthrough curve, which is essential for determining the column's performance, including the breakthrough point and the total amount of metal removed.
-
Mandatory Visualizations
Caption: Chemical structure of this compound (HBED).
Caption: Chelation of a heavy metal ion by this compound.
Application of HEDTA (EDTA-OH) in Nanoparticle Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of applications, including drug delivery, diagnostics, and environmental remediation. Ethylenediaminetetraacetic acid (EDTA) and its derivatives are powerful chelating agents widely used for this purpose. Specifically, N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA), hereafter referred to as EDTA-OH, offers a unique combination of metal-chelating capabilities and a hydroxyl group for further functionalization. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound and related EDTA derivatives. The modification enhances nanoparticle stability, biocompatibility, and functionality, opening new avenues for targeted therapies and advanced material design.[1][2][3]
Key Applications
The surface functionalization of nanoparticles with this compound and its analogues has been explored in several key areas:
-
Drug Delivery: EDTA-modified nanoparticles can be used to chelate metal ions that play a role in disease progression or to enhance the loading and controlled release of therapeutic agents.[4] The surface modification can improve the stability of drug-loaded nanoparticles in biological media.
-
Chemodynamic Therapy (CDT): By chelating iron ions, EDTA-functionalized nanoparticles can efficiently catalyze the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) to kill cancer cells.[5]
-
Ion Interference Therapy: EDTA's strong affinity for calcium ions can be exploited to disrupt Ca2+ homeostasis in tumor cells, inducing cell separation and affecting normal physiological activities, thereby enhancing anti-tumor effects.[5]
-
Heavy Metal Remediation: The strong chelating nature of EDTA makes functionalized nanoparticles excellent adsorbents for removing toxic heavy metal ions from contaminated water.[6][7][8]
-
Contrast Agents for MRI: Iron oxide nanoparticles capped with EDTA have been investigated as dual-mode T1-T2 contrast agents for magnetic resonance imaging.
-
Selective Separation: Nanoparticles functionalized with EDTA-silane have shown high adsorption capacities and selectivity for the separation of rare-earth ions.[9]
Data Presentation: Physicochemical Properties of EDTA-Modified Nanoparticles
The following tables summarize quantitative data from various studies on nanoparticles modified with EDTA or its derivatives. These parameters are crucial for evaluating the success of the surface modification and predicting the in vivo behavior of the nanoparticles.
Table 1: Size and Zeta Potential of EDTA-Modified Nanoparticles
| Nanoparticle Core | Modification Method | Ligand | Size (TEM) | Hydrodynamic Size (DLS) | Zeta Potential (mV) | Reference |
| Amorphous Iron Oxide (AIO) | Reverse Microemulsion | EDTA | 10 nm | 180 nm | +23.97 ± 0.97 | [5] |
| AIO-EDTA | PEGylation | EDTA-PEG | - | - | +40.17 ± 2.43 | [5] |
| Albumin | Sonication | EDTA | ~150 nm | - | -22.89 to -31.72 | [4] |
| Fe3O4 | Co-precipitation | EDTA | - | - | Shifts from + to - with increasing pH | [10] |
| Silver (Ag) | Chemical Reduction | EDTA (0.6%) | 15.80 ± 7.41 nm | - | -32.93 ± 7.66 | |
| Silver (Ag) | Chemical Reduction | EDTA (17%) | 13.09 ± 8.05 nm | - | -31.30 ± 6.86 | |
| Fe3O4 | N/A | EDTA@Fe3O4@GO | - | - | < -25 | [11] |
| Fe3O4-NPs | Co-precipitation | EDTA | - | 395-460 nm | - | [12] |
| CuO-NPs | Co-precipitation | EDTA | - | 165-190 nm | - | [12] |
Table 2: Loading Efficiency and Drug Release
| Nanoparticle System | Loaded Substance | Loading Efficiency (%) | Release Conditions | Cumulative Release | Reference |
| AIO-EDTA | EDTA | 7.5 wt% | pH 5.5, 24h | 82.2% (EDTA), 91.9% (Fe³⁺) | [5] |
| AIO-EDTA | EDTA | 7.5 wt% | pH 7.4, 24h | 29.5% (EDTA), 35.3% (Fe³⁺) | [5] |
| Albumin-EDTA | EDTA | ~22% | pH 7.4, 5 days | Sustained release | [4] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of EDTA-Functionalized Iron Oxide Nanoparticles
This protocol describes a common method for synthesizing iron oxide (Fe3O4) nanoparticles with EDTA functionalization occurring during the particle formation process.[10][13]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (~28%) or Sodium hydroxide (NaOH)
-
N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA/EDTA-OH) or Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
Nitrogen gas (optional, for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Permanent magnet or centrifuge
-
Magnetic stirrer
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water in the three-neck flask.
-
Dissolve the desired concentration of this compound (e.g., 0.02 M) in the iron salt solution.
-
Begin vigorous stirring (e.g., 800 rpm) and heat the solution to the desired temperature (e.g., 80-90 °C). If an inert atmosphere is required, start purging the system with nitrogen gas.[10]
-
Slowly add ammonium hydroxide or NaOH solution dropwise using the dropping funnel until the pH of the solution reaches ~10-11. A black precipitate of Fe3O4 nanoparticles will form immediately.
-
Continue stirring at the elevated temperature for a set period (e.g., 1-2 hours) to allow for crystal growth and stabilization.
-
Turn off the heat and allow the solution to cool to room temperature while continuing to stir.
-
Separate the synthesized EDTA-functionalized nanoparticles from the solution using a strong permanent magnet or by centrifugation.
-
Decant the supernatant and wash the nanoparticles multiple times with deionized water and then with acetone to remove any unreacted precursors.
-
Dry the final product under vacuum.
Protocol 2: Surface Modification of Silica (B1680970) Nanoparticles via Silanization
This protocol details the covalent attachment of an EDTA-silane derivative to the surface of nanoparticles that possess hydroxyl groups, such as silica (SiO₂) or titania (TiO₂).[9]
Materials:
-
Silica (SiO₂) or Titania (TiO₂) nanoparticles
-
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid (TMS-EDTA)
-
Methanol (B129727) (MeOH)
-
Glacial acetic acid
-
Deionized water
-
Acetone
Equipment:
-
Beaker
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
(Optional but recommended for SiO₂ and TiO₂) Dry the nanoparticles in a vacuum oven at 50 °C for 24 hours to increase the density of surface hydroxyl groups.[9]
-
Disperse 100 mg of the dried nanoparticles in 100 mL of methanol in a beaker.
-
Place the beaker in an ultrasonic bath for 2 hours to ensure a homogenous dispersion.
-
Add 1 mmol of TMS-EDTA to the nanoparticle suspension.
-
Add a few drops of glacial acetic acid to catalyze the silanization reaction.
-
Return the beaker to the ultrasonic bath for an additional 2 hours.
-
Precipitate the functionalized nanoparticles by centrifugation (e.g., 5300 rpm for 15 minutes).
-
Decant the supernatant and wash the particles once with deionized water and twice with acetone to remove excess reagents.
-
Dry the resulting EDTA-silane functionalized nanoparticles under vacuum at room temperature.
Visualizations: Workflows and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Surface Functionalization-Hydroxylation (-OH) - CD Bioparticles [cd-bioparticles.net]
- 4. Targeted chelation therapy with EDTA-loaded albumin nanoparticles regresses arterial calcification without causing systemic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron oxide-EDTA nanoparticles for chelation-enhanced chemodynamic therapy and ion interference therapy - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00371J [pubs.rsc.org]
- 6. iwaponline.com [iwaponline.com]
- 7. Heavy metals removal by EDTA-functionalized chitosan graphene oxide nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. researchgate.net [researchgate.net]
- 12. Interaction Effect of EDTA, Salinity, and Oxide Nanoparticles on Alga Chlamydomonas reinhardtii and Chlamydomonas euryale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for EDTA-OH as a Masking Agent in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in complexometric titrations, the presence of interfering metal ions can lead to inaccurate quantification of the analyte of interest. Masking agents are employed to selectively block the reactivity of these interfering ions without necessitating their physical separation. N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH or HEDTA) has emerged as a valuable masking agent in complexometric titrations. Its unique molecular structure, which includes a hydroxyethyl (B10761427) group, results in different stability constants for the metal complexes it forms compared to the more common titrant, ethylenediaminetetraacetic acid (EDTA). This difference in stability allows for the selective masking of certain metal ions, thereby enhancing the accuracy and selectivity of EDTA titrations.
These application notes provide a comprehensive overview, quantitative data, and detailed experimental protocols for the utilization of this compound as a masking agent in complexometric titrations.
Principle of Masking with this compound
This compound is a multidentate ligand that forms stable, water-soluble complexes with a wide array of metal ions. The efficacy of this compound as a masking agent is rooted in the differential stability of its metal complexes relative to those formed by EDTA. When this compound is introduced into a sample containing multiple metal ions, it will preferentially form a highly stable complex with the interfering ion. This sequestration prevents the interfering ion from reacting with the EDTA titrant. The analyte, which forms a less stable complex with this compound under the chosen experimental conditions (e.g., pH), remains available for accurate titration with a standard EDTA solution.
The selectivity of this masking process can be finely controlled by adjusting the pH of the solution, as the stability of metal-EDTA-OH complexes is pH-dependent.
Quantitative Data: Stability of Metal-Ligand Complexes
The effectiveness of a masking agent is directly related to the stability of the complexes it forms with interfering ions compared to the stability of the analyte-titrant complex. A successful masking agent will form a significantly more stable complex with the interfering ion than the titrant does, while forming a less stable complex with the analyte.
The stability of these complexes is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. The table below presents a comparison of the log K values for complexes of various metal ions with both this compound (the masking agent) and EDTA (the titrant).
| Metal Ion | log K (this compound) | log K (EDTA) |
| Al³⁺ | 14.3 | 16.4 |
| Ca²⁺ | 8.3 | 10.65 |
| Co²⁺ | 14.3 | 16.45 |
| Cu²⁺ | 17.4 | 18.78 |
| Fe²⁺ | 12.2 | 14.30 |
| Fe³⁺ | 19.8 | 25.1 |
| Mg²⁺ | 7.0 | 8.79 |
| Mn²⁺ | 10.7 | 13.89 |
| Ni²⁺ | 17.0 | 18.4 |
| Pb²⁺ | 15.5 | 18.0 |
| Zn²⁺ | 14.5 | 16.5 |
Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.
From this data, it is evident that for many trivalent ions, such as Fe³⁺, the stability of the this compound complex is high, making it an effective masking agent. For divalent ions like Ca²⁺ and Mg²⁺, the stability of their complexes with EDTA is significantly higher than with this compound, allowing for their selective titration in the presence of masked interfering ions.
Experimental Protocols
Protocol 1: Determination of Water Hardness (Ca²⁺ and Mg²⁺) with Masking of Aluminum (Al³⁺) and Iron (Fe³⁺)
This protocol details the use of this compound to mask common interfering ions, Al³⁺ and Fe³⁺, during the complexometric titration of Ca²⁺ and Mg²⁺ (total water hardness) with EDTA.
Materials:
-
Standard EDTA solution (0.01 M)
-
This compound solution (0.1 M)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Water sample
-
Standard laboratory glassware (burette, pipette, conical flasks)
Procedure:
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.
-
Masking of Interfering Ions: Add 2.0 mL of 0.1 M this compound solution to the flask and swirl to mix.
-
pH Adjustment: Add 2.0 mL of the ammonia-ammonium chloride buffer solution (pH 10).
-
Indicator Addition: Add 2-3 drops of the EBT indicator. The solution should turn a wine-red color in the presence of Ca²⁺ and Mg²⁺.
-
Titration: Titrate the sample with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.
-
Record and Calculate: Record the volume of EDTA used and calculate the total hardness of the water sample, typically expressed in mg/L of CaCO₃.
Protocol 2: Determination of Zinc (Zn²⁺) in the Presence of Aluminum (Al³⁺)
This protocol provides a representative method for the determination of zinc in a sample containing aluminum, using this compound as the masking agent for aluminum.
Materials:
-
Standard EDTA solution (0.01 M)
-
This compound solution (0.1 M)
-
Hexamethylenetetramine buffer (pH ~5-6) or an alternative appropriate buffer
-
Xylenol orange indicator
-
Sample solution containing Zn²⁺ and Al³⁺
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Pipette a known volume of the acidic sample solution into a 250 mL conical flask and dilute with deionized water.
-
Masking of Aluminum: Add a sufficient volume of 0.1 M this compound solution to complex all the aluminum present. The amount can be estimated from the expected concentration of aluminum.
-
pH Adjustment: Add the hexamethylenetetramine buffer to adjust the pH to approximately 5.5.
-
Indicator Addition: Add a few drops of xylenol orange indicator. The solution will turn a reddish-purple color in the presence of Zn²⁺.
-
Titration: Titrate with the standard 0.01 M EDTA solution until the color changes from reddish-purple to a clear yellow.
-
Record and Calculate: Record the volume of EDTA consumed and calculate the concentration of zinc in the sample.
Visualizations
Caption: Workflow for complexometric titration using this compound as a masking agent.
Caption: Selective masking mechanism of this compound in a complexometric titration.
Application Notes and Protocols: The Use of HEEDTA as a Stabilizer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) as a stabilizing agent in pharmaceutical formulations. The information presented here is intended to guide researchers and drug development professionals in utilizing HEEDTA to enhance the stability and shelf-life of drug products.
Introduction to HEEDTA as a Pharmaceutical Stabilizer
HEEDTA is a powerful chelating agent that forms stable, water-soluble complexes with a variety of metal ions. In pharmaceutical formulations, trace metal ions, which can originate from raw materials, manufacturing equipment, or container-closure systems, can act as catalysts in the oxidative degradation of active pharmaceutical ingredients (APIs). By sequestering these metal ions, HEEDTA effectively inhibits these degradation pathways, thereby enhancing the stability of the formulation. HEEDTA's structure, featuring three carboxyl groups and a hydroxyethyl (B10761427) group, allows it to form multiple coordination bonds with a metal ion, a process known as chelation. This results in the formation of a stable, heterocyclic ring structure that inactivates the metal ion.
Mechanism of Action: Metal Ion Chelation
The primary mechanism by which HEEDTA stabilizes pharmaceutical formulations is through the chelation of polyvalent metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺). These metal ions can catalyze the decomposition of APIs through oxidative pathways. HEEDTA, being a multidentate ligand, wraps around the metal ion, donating electrons from its nitrogen and oxygen atoms to form strong coordinate bonds. This sequesters the metal ion, preventing it from participating in redox reactions that can degrade the API. The stability of the metal-HEEDTA complex is crucial for its efficacy as a stabilizer.
Quantitative Data on Stabilization
The effectiveness of chelating agents like HEEDTA in stabilizing pharmaceutical formulations can be quantified through stability studies. The following table presents data from a study on the stabilization of an epinephrine (B1671497) solution, demonstrating the significant improvement in stability achieved by the inclusion of a chelating agent (in this case, disodium (B8443419) edetate, a related aminopolycarboxylic acid) and a reduced level of an antioxidant. This data is illustrative of the potential for HEEDTA to enhance drug product stability.
| Formulation | Storage Condition | Initial Epinephrine Assay (%) | Epinephrine Assay after 35 days (%) |
| Control (0.05% Sodium Metabisulfite) | 60°C | 100.0 | 94.5 |
| Test (0.005% Sodium Metabisulfite + 0.01% Disodium Edetate) | 60°C | 100.0 | 96.3 |
| Control (0.05% Sodium Metabisulfite) | 23°C | 100.0 | 92.6 (after 40 months) |
| Test (0.005% Sodium Metabisulfite + 0.01% Disodium Edetate) | 23°C | 100.0 | 95.9 (after 40 months) |
| Data adapted from a study on the stabilization of epinephrine in a local anesthetic injectable solution.[1] |
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of HEEDTA as a stabilizer in a liquid pharmaceutical formulation.
This protocol outlines the steps for conducting a stability study to assess the effectiveness of HEEDTA in preventing the degradation of an API in an injectable solution.
4.1.1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
HEEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid)
-
Water for Injection (WFI)
-
Other necessary excipients (e.g., buffers, tonicity-adjusting agents)
-
Container-closure system (e.g., glass vials and rubber stoppers)
-
Stability chambers (controlled temperature and humidity)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)
-
pH meter
-
Analytical balance
-
Volumetric glassware
4.1.2. Formulation Preparation
-
Prepare a batch of the injectable solution without HEEDTA (Control Formulation).
-
Prepare a batch of the injectable solution with a specified concentration of HEEDTA (e.g., 0.01% w/v) (Test Formulation).
-
Ensure both formulations are prepared under aseptic conditions if intended for parenteral use.
-
Filter the solutions through a sterile 0.22 µm filter.
-
Fill the solutions into the final container-closure system.
4.1.3. Stability Study Design
-
Place the filled vials from both the control and test formulations into stability chambers under the following conditions as per ICH guidelines[2]:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).[2]
4.1.4. Analytical Testing
At each time point, perform the following tests on the withdrawn samples:
-
Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.
-
pH: Measure the pH of the solution.
-
Assay of API and Degradation Products: Use a validated stability-indicating HPLC method to determine the concentration of the API and to detect and quantify any degradation products.
4.1.5. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of the drug product. The method must be able to separate the API from its degradation products and any excipients in the formulation.
-
Column: A suitable C18 reversed-phase column is often used.
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength at which the API and potential degradation products have maximum absorbance.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the API should be subjected to forced degradation under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][5] The method must demonstrate the ability to resolve the API peak from all degradation product peaks.
4.1.6. Data Analysis and Interpretation
-
Tabulate the results for appearance, pH, API assay, and degradation products at each time point for both control and test formulations.
-
Compare the rate of degradation of the API in the presence and absence of HEEDTA.
-
A significantly lower rate of degradation and formation of degradation products in the test formulation indicates the stabilizing effect of HEEDTA.
Conclusion
HEEDTA is a highly effective chelating agent for stabilizing pharmaceutical formulations that are susceptible to metal-ion-catalyzed degradation. Its ability to form stable complexes with trace metal ions prevents them from participating in detrimental oxidative reactions, thereby preserving the integrity and extending the shelf-life of the active pharmaceutical ingredient. The protocols outlined in these notes provide a robust framework for evaluating the stabilizing efficacy of HEEDTA in a given formulation. Through systematic stability testing, researchers and drug development professionals can optimize the concentration of HEEDTA to ensure the quality, safety, and efficacy of the final drug product.
References
Application Notes and Protocols for the Quantification of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), often referred to as EDTA-OH, is a potent chelating agent primarily utilized in agriculture to enhance the bioavailability of iron in calcareous and alkaline soils.[1] Its high stability across a wide pH range makes it an effective remedy for iron deficiency in plants.[1] However, the persistence and mobility of EDDHA in the environment raise concerns about its potential impact on ecosystems and water resources. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence and concentration in environmental matrices such as soil and water.
This document provides detailed application notes and experimental protocols for the quantification of EDDHA and its isomers in environmental samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.
Isomers of EDDHA
The efficacy and stability of EDDHA are highly dependent on its isomeric form. The main positional isomers are ortho-ortho (o,o-EDDHA), ortho-para (o,p-EDDHA), and para-para (p,p-EDDHA). The o,o-EDDHA isomer is the most agronomically effective due to its high stability in chelating iron.[2][3] Additionally, the o,o-EDDHA isomer can exist as racemic (d,l) and meso stereoisomers.[3] Analytical methods must be capable of separating these isomers to accurately assess the quality and environmental fate of EDDHA.
Analytical Methodologies
The primary analytical technique for the determination of EDDHA is reversed-phase High-Performance Liquid Chromatography (RP-HPLC). Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS).[4]
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-DAD)
This is a robust and widely used method for the quantification of EDDHA, particularly in fertilizer formulations and cleaner environmental samples. The separation of isomers is typically achieved on a C18 stationary phase with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.[4] This technique is particularly useful for analyzing EDDHA in soil extracts and water samples where matrix interference can be significant.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of EDDHA.
Table 1: HPLC-DAD Methods for EDDHA Quantification
| Parameter | Method 1 | Method 2 |
| Analyte | o,o-EDDHA/Fe³⁺ | o,p-EDDHA/Fe³⁺ |
| Matrix | Commercial Fertilizer | Commercial Fertilizer |
| Column | LiChrospher RP-18 | LiChrospher RP-18 |
| Mobile Phase | Acetonitrile and Sodium Borate Buffer (pH 8) | Acetonitrile and Tetrabutylammonium Hydroxide (pH 6.0)[5] |
| Detection | DAD | DAD |
| Linearity Range | LOQ to 50 mg/L | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Precision (RSD) | < 5%[6] | Not Specified |
| Reference | [6] | [5] |
Table 2: LC-MS/MS Methods for EDDHA Quantification
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Fe(III)-o,oEDDHA, Fe(III)-o,pEDDHA, and other chelates | Fe(III)-o,o-EDDHA |
| Matrix | Nutrient Solution, Irrigation Water, Soil Solution, Xylem Exudates | Tomato Xylem Sap |
| Column | C18 | Not Specified |
| Detection | ESI-MS/MS | ESI/MS(TOF) |
| Linearity Range | Not Specified | Not Specified |
| LOD | 3-164 pmol | Not Specified |
| LOQ | 14-945 pmol[7] | Not Specified |
| Recovery | 82-100% (soil solution)[2] | Not Specified |
| Precision (RSD) | Interday: ~8% (peak area)[7] | Not Specified |
| Reference | [7] | [6] |
Experimental Protocols
Protocol 1: Analysis of EDDHA in Water Samples by HPLC-DAD
This protocol is suitable for the analysis of EDDHA in moderately clean water samples, such as irrigation water.
1. Sample Preparation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
If the sample contains suspended solids, filter it through a 0.45 µm syringe filter into an HPLC vial.
-
For samples with expected low concentrations of EDDHA, a solid-phase extraction (SPE) step may be necessary (see Protocol 3). For direct injection, proceed to step 2.
2. HPLC-DAD Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.015 M Sodium Formate in HPLC-grade water, pH adjusted to 3.0 with formic acid.[3]
-
Mobile Phase B: Acetonitrile (HPLC grade).[3]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 277 nm[3]
3. Calibration and Quantification
-
Prepare a stock standard solution of o,o-EDDHA (e.g., 1000 µg/mL) in Mobile Phase A.[3]
-
Prepare a series of working standards by diluting the stock solution with Mobile Phase A to cover the expected concentration range in the samples.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples and quantify the EDDHA concentration based on the calibration curve.
Protocol 2: Analysis of EDDHA in Soil Samples by LC-MS/MS
This protocol provides a method for the extraction and sensitive quantification of EDDHA from soil samples.
1. Soil Sample Extraction
-
Air-dry the soil sample and sieve it through a 2-mm mesh.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., 0.05 M (NH₄)₂CO₃ or a solution mimicking soil solution).
-
Shake the mixture for 2 hours on a mechanical shaker.
-
Centrifuge the suspension at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for mass spectrometry.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Optimized for the separation of EDDHA isomers and separation from matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions: Specific precursor-to-product ion transitions for each EDDHA isomer should be determined by infusing individual standards.
3. Quantification
-
Prepare matrix-matched calibration standards by spiking EDDHA-free soil extract with known concentrations of EDDHA standards.
-
Generate a calibration curve from the matrix-matched standards.
-
Analyze the sample extracts and quantify EDDHA concentrations. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.
Protocol 3: Solid-Phase Extraction (SPE) for Pre-concentration of EDDHA from Water
This protocol is for concentrating EDDHA from water samples with low expected concentrations.
1. SPE Cartridge Conditioning
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not let the cartridge run dry.
2. Sample Loading
-
Acidify the water sample (e.g., 100 mL) to approximately pH 3 with formic acid.
-
Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
3. Washing
-
Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
4. Elution
-
Elute the retained EDDHA with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for EDDHA analysis in water samples.
Caption: Workflow for EDDHA analysis in soil samples.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112778148B - Preparation method of EDDHA chelated iron salt - Google Patents [patents.google.com]
Application Note: Utilizing EDTA to Control Divalent Cation Concentration in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a robust chelating agent extensively used in cell culture to sequester divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These cations are fundamental for the function of cell adhesion molecules (CAMs), such as cadherins and integrins, which govern cell-cell and cell-matrix interactions.[2] By binding these ions, EDTA effectively modulates cell adhesion, prevents cell aggregation, and influences various signaling pathways, making it a critical tool for applications ranging from routine cell passaging to complex studies of cellular physiology.[1][2][3] It is important to note that while the topic specifies EDTA-OH, this is likely a non-standard term. This document focuses on the applications of the standard and widely used forms of EDTA in cell culture.
Principle of Chelation
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively "wrapping" around it to form a stable, water-soluble complex.[4][5][6] This sequestration process makes the divalent cations unavailable to participate in biological processes, such as enzymatic reactions or maintaining the structural integrity of cell adhesion proteins.[4][7] The effectiveness of EDTA's chelation capability increases with higher pH.[8]
Data Presentation
Table 1: Divalent Cation Concentrations in Common Basal Media
The concentration of Ca²⁺ and Mg²⁺ varies significantly among different basal media formulations, which can influence cell behavior and the required concentration of EDTA for effective chelation.
| Media Formulation | Calcium (Ca²⁺) Conc. (mM) | Magnesium (Mg²⁺) Conc. (mM) |
| DMEM | 1.8 | 0.8 |
| DMEM/F-12 | 1.05 | 0.5 |
| RPMI-1640 | 0.42 | 0.4 |
| Ham's F-12 | 0.30 | 0.6 |
| IMDM | 1.49 | 0.65 |
| MEM | 1.8 | 0.8 |
Source: Data compiled from supplier specifications.[9]
Table 2: Recommended Working Concentrations of EDTA for Cell Culture Applications
The optimal concentration of EDTA is application-dependent and should be empirically determined for each cell line to avoid cytotoxicity.[1]
| Application | Typical EDTA Concentration | Purpose |
| Cell Detachment (in Trypsin-EDTA) | 0.2 - 0.5 mM | To weaken cell adhesion and enhance trypsin activity.[1] |
| Non-enzymatic Cell Detachment | 2.0 - 5.0 mM | For gentle detachment of loosely adherent cells or when preserving surface proteins is crucial.[1] |
| Preventing Cell Clumping | 0.1 - 0.5 mM | To sequester cations that mediate cell-cell adhesion in suspension cultures. |
| Inhibition of Metalloproteases | 1.0 - 10.0 mM | Chelates metal ion cofactors required for enzyme activity.[1] |
Note: High concentrations of EDTA (above 5-10 mM) can be cytotoxic and may negatively impact cell proliferation and viability.[2][10]
Visualization of Key Processes
Experimental Protocols
Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
EDTA powder will not dissolve until the pH of the solution is adjusted to approximately 8.0.[1][7][11]
Materials:
-
Disodium EDTA, Dihydrate (Na₂EDTA·2H₂O; M.W. = 372.24 g/mol )[1][7][11]
-
High-purity, deionized water
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)[11]
-
Sterile filter unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
To prepare 1 L of stock solution, add 186.1 g of Disodium EDTA Dihydrate to 800 mL of deionized water in a beaker with a magnetic stir bar.[1][12]
-
Stir vigorously. The solution will appear milky as the EDTA is not yet dissolved.[1]
-
While stirring, slowly add NaOH. If using pellets, this will require approximately 20 g. Use a calibrated pH meter to monitor the solution.[7]
-
Continue to add NaOH until the pH reaches 8.0. As the pH approaches this value, the EDTA will completely dissolve.[1][11]
-
Once dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and adjust the final volume to 1 L with deionized water.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter or by autoclaving.[1][7]
-
Store in sterile bottles at room temperature or 4°C.[1]
Protocol 2: Standard Cell Detachment using Trypsin-EDTA
This is the most common method for passaging strongly adherent cell lines. EDTA chelates Ca²⁺, which disrupts cadherin-mediated cell-cell junctions, making the cells more accessible to the proteolytic action of trypsin.[2][13]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free
-
0.05% Trypsin-EDTA solution (e.g., containing 0.53 mM EDTA)[1]
-
Complete cell culture medium (containing serum to inactivate trypsin)
-
Sterile culture vessel with adherent cells
Procedure:
-
Aspirate the spent culture medium from the vessel.
-
Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit trypsin activity. Aspirate the PBS.[1]
-
Add a sufficient volume of pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).[1]
-
Incubate the vessel at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached. Avoid prolonged incubation, which can damage cell surface proteins.[1]
-
Neutralize the trypsin by adding 4-5 volumes of complete culture medium. The serum proteins will inhibit the trypsin.[1]
-
Gently pipette the cell suspension to create a single-cell suspension and proceed with subculturing.[1]
Protocol 3: Creating a Divalent Cation-Depleted Medium
This protocol is for experiments requiring a defined low-calcium or low-magnesium environment to study processes like cell adhesion, migration, or signaling.[14][15]
Materials:
-
Basal medium powder (formulated without Ca²⁺ and Mg²⁺)
-
High-purity, deionized water
-
0.5 M EDTA stock solution
-
Stock solutions of CaCl₂ and MgCl₂
-
Other required media supplements (e.g., glucose, sodium bicarbonate, amino acids, serum if used)
Procedure:
-
Prepare the basal medium from powder according to the manufacturer's instructions, using water for cell culture. Ensure the formulation explicitly lacks calcium and magnesium salts.
-
If using serum, it must be dialyzed to remove small molecules, including divalent cations. Alternatively, use a serum-free formulation.
-
Determine the molar concentration of Ca²⁺ and Mg²⁺ present in your complete medium (from the basal medium formulation and any supplements like serum).
-
To chelate the existing divalent cations, add a stoichiometric amount of 0.5 M EDTA stock solution. For example, if your medium contains 1.8 mM Ca²⁺, you would add 3.6 µL of 0.5 M EDTA per mL of medium. It is often recommended to add a slight excess of a chelator like EGTA (which has a higher affinity for Ca²⁺ over Mg²⁺) for more specific calcium depletion.[16]
-
(Optional) "Clamp" the free cation concentration at a desired low level by adding back a specific amount of CaCl₂ and/or MgCl₂ after chelation. This requires careful calculation using the binding constants of EDTA.
-
Sterile-filter the final custom medium before use.
-
Validation: It is advisable to measure the final free Ca²⁺/Mg²⁺ concentration using a fluorescent indicator or an ion-selective electrode to confirm the depletion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. EDTA Chelation Therapy - [urbaniv.com]
- 6. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 7. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium in Cell Culture [sigmaaldrich.com]
- 10. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocols · Benchling [benchling.com]
- 13. researchgate.net [researchgate.net]
- 14. Integrin-mediated calcium signaling and regulation of cell adhesion by intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved methods for reducing calcium and magnesium concentrations in tissue culture medium: application to studies of lymphoblast proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
Application of Hydroxylated Ethylenediaminetetraacetic Acid (EDTA-OH) Derivatives in the Synthesis of Metal-Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functional diversity make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.
Ethylenediaminetetraacetic acid (EDTA) and its derivatives are versatile chelating agents that can be employed as organic linkers in MOF synthesis. The presence of multiple carboxylic acid and amine groups allows for strong coordination with metal centers, leading to robust framework structures. This document focuses on the application of hydroxylated derivatives of EDTA, specifically N,N'-bis(2-hydroxyethyl)ethylenediamine and related EDTA-based ligands, in the synthesis of novel MOFs. The introduction of hydroxyl (-OH) groups can impart additional functionality to the MOF, such as increased hydrophilicity, and potential for post-synthetic modification, which can be advantageous for various applications, including biomedical uses.
Data Presentation
The following tables summarize quantitative data for MOFs synthesized using EDTA and its hydroxylated analogue, N,N'-bis(2-hydroxyethyl)ethylenediamine.
Table 1: Properties of MOFs Synthesized with EDTA
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (nm) | Reference |
| Cr-EDTA-MOF | Cr³⁺ | 234.55 | 0.40 | 6.94 | [1] |
Table 2: Thermal Decomposition Data for MOFs Synthesized with N,N'-bis(2-hydroxyethyl)ethylenediamine and Tetracyanoplatinate(II)
| Complex | Decomposition Step 1 Temperature (°C) | Decomposition Step 2 Temperature (°C) | Decomposition Step 3 Temperature (°C) | Final Residue | Reference |
| [Ni(bishydeten)Pt(CN)₄] | 289 | 344 | 446 | NiO + Pt | Senocak et al., 2011 |
| [Cu(bishydeten)Pt(CN)₄] | 276 | 321 | 428 | CuO + Pt | Senocak et al., 2011 |
| [Zn(bishydeten)Pt(CN)₄] | 288 | 338 | 440 | ZnO + Pt | Senocak et al., 2011 |
| [Cd(bishydeten)Pt(CN)₄] | 288 | 339 | 436 | CdO + Pt | Senocak et al., 2011 |
| bishydeten = N,N'-bis(2-hydroxyethyl)ethylenediamine |
Experimental Protocols
Protocol 1: Synthesis of Cr-EDTA-MOF
This protocol describes the hydrothermal synthesis of a chromium-based MOF using EDTA as the organic linker.[1]
Materials:
-
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Prepare a solution of EDTA (0.5 mmol) in 1 mL of deionized water.
-
In a separate beaker, prepare a solution of chromium(III) nitrate nonahydrate (1 mmol) in 7.5 mL of DMF.
-
Add the chromium nitrate solution to the EDTA solution with stirring.
-
Adjust the pH of the mixture to 9.
-
Stir the reaction mixture at 70°C for 25 minutes.
-
Transfer the mixture to a Teflon-lined autoclave.
-
Heat the autoclave at 160°C for 24 hours.
-
After cooling to room temperature, collect the resulting powder.
-
Wash the powder with ethyl acetate.
-
Dry the final Cr-EDTA-MOF product under reduced pressure.
Protocol 2: Synthesis of MOFs using N,N'-bis(2-hydroxyethyl)ethylenediamine and Tetracyanoplatinate(II)
This protocol details the synthesis of a series of cyano-bridged coordination polymers with divalent metal ions and the hydroxylated ligand N,N'-bis(2-hydroxyethyl)ethylenediamine (bishydeten).
Materials:
-
Potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄])
-
N,N'-bis(2-hydroxyethyl)ethylenediamine (bishydeten)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Zinc(II) chloride (ZnCl₂)
-
Cadmium(II) chloride (CdCl₂)
-
Deionized water
Procedure:
-
In a beaker, dissolve 1 mmol of K₂[Pt(CN)₄] in 10 mL of deionized water.
-
In a separate beaker, dissolve 1 mmol of the respective metal chloride (NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, or CdCl₂) in 10 mL of deionized water.
-
Add the metal chloride solution dropwise to the K₂[Pt(CN)₄] solution while stirring.
-
In a third beaker, dissolve 1 mmol of N,N'-bis(2-hydroxyethyl)ethylenediamine in 10 mL of deionized water.
-
Add the ligand solution to the mixed metal-cyanide solution.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with deionized water.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Mandatory Visualizations
Logical Relationship of EDTA-OH in MOF Synthesis
Caption: Logical flow from reactants to potential applications of this compound based MOFs.
Experimental Workflow for Cr-EDTA-MOF Synthesis
Caption: Step-by-step workflow for the synthesis of Cr-EDTA-MOF.
References
HEEDTA as a Chelating Agent in Electrophoresis Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophoresis is a fundamental technique for the separation of biomolecules such as DNA, RNA, and proteins. The integrity of these molecules during separation is paramount for accurate analysis. A critical component of many electrophoresis buffers is a chelating agent, which protects nucleic acids from degradation by nucleases. While ethylenediaminetetraacetic acid (EDTA) is the most commonly used chelating agent in standard buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), this document explores the potential application of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) as an alternative.
HEEDTA, also known as HEDTA, is a multidentate chelating agent capable of forming stable complexes with di- and trivalent metal ions.[1] Its primary role in an electrophoresis buffer would be analogous to that of EDTA: to sequester divalent cations, particularly magnesium ions (Mg²⁺), which are essential cofactors for most DNase and RNase enzymes.[2] By inactivating these nucleases, HEEDTA can help preserve the integrity of nucleic acid samples during electrophoretic separation.
Properties of HEEDTA
HEEDTA binds to metal ions through its four carboxylate groups and two amine groups.[1] It is known to form strong complexes with a variety of metal ions, including Fe(III), Cu(II), Zn(II), and Mn(II).[3] While direct comparative studies of HEEDTA and EDTA in the context of electrophoresis are not widely published, its known chelating ability for divalent cations makes it a plausible candidate for this application.
Potential Advantages and Considerations
The use of HEEDTA in electrophoresis buffers is not standard practice, and therefore, its performance characteristics in this application are not well-documented. However, based on its chemical properties, some potential advantages and considerations can be outlined:
-
Alternative Chelating Profile: HEEDTA's affinity for different metal ions may vary compared to EDTA, which could be advantageous in specific applications where particular metal ion contamination is a concern.
-
pH Stability: The stability of HEEDTA-metal complexes across different pH ranges relevant to electrophoresis should be considered to ensure effective chelation during the run.
-
Migration Effects: The charge and size of the HEEDTA molecule itself might influence the overall ionic strength and conductivity of the buffer, potentially affecting the migration of biomolecules.
Hypothetical Application: HEEDTA-based Electrophoresis Buffer (THE Buffer)
Given the lack of established protocols, a hypothetical Tris-HEEDTA-Acetate (THE) buffer can be formulated by adapting a standard TAE buffer protocol. The concentration of HEEDTA would be substituted for EDTA, likely on a molar equivalent basis initially, with optimization as needed.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of key parameters for standard electrophoresis buffers and a theoretical THE buffer. Note: The values for THE Buffer are projected and would require experimental validation.
| Buffer Component | TAE Buffer (1X) | TBE Buffer (1X) | THE Buffer (1X, Hypothetical) |
| Tris Base | 40 mM | 89 mM | 40 mM |
| Acetic Acid | 20 mM | - | 20 mM |
| Boric Acid | - | 89 mM | - |
| Chelating Agent | 1 mM EDTA | 2 mM EDTA | 1 mM HEEDTA |
| Typical pH | ~8.3 | ~8.3 | ~8.3 (to be adjusted) |
| Buffering Capacity | Low | High | Low (projected) |
| DNA Migration Rate | High | Low | High (projected) |
| Resolution of >1.5kb DNA | Good | Fair | Good (projected) |
| Suitability for Long Runs | Poor | Good | Poor (projected) |
Experimental Protocols
The following are detailed protocols for the preparation of standard TAE and TBE buffers, followed by a hypothetical protocol for a HEEDTA-containing buffer.
Protocol 1: Preparation of 50X TAE Stock Solution
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Glacial Acetic Acid
-
EDTA (Disodium salt, dihydrate)
-
Deionized water (dH₂O)
Procedure:
-
To prepare 1 L of 50X TAE stock solution, weigh out 242 g of Tris base.
-
In a clean beaker, dissolve the Tris base in approximately 700 mL of dH₂O.
-
Carefully add 57.1 mL of glacial acetic acid to the Tris solution.
-
Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the final volume to 1 L with dH₂O.
-
Store the 50X TAE stock solution at room temperature.
-
To prepare a 1X working solution, dilute the 50X stock 1:50 with dH₂O.
Protocol 2: Preparation of 10X TBE Stock Solution
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Boric Acid
-
EDTA (Disodium salt, dihydrate)
-
Deionized water (dH₂O)
Procedure:
-
To prepare 1 L of 10X TBE stock solution, weigh out 108 g of Tris base and 55 g of boric acid.
-
In a clean beaker, dissolve the Tris base and boric acid in approximately 800 mL of dH₂O.
-
Add 40 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the final volume to 1 L with dH₂O.
-
Store the 10X TBE stock solution at room temperature.
-
To prepare a 1X working solution, dilute the 10X stock 1:10 with dH₂O.
Protocol 3: Hypothetical Preparation of 50X THE (Tris-HEEDTA-Acetate) Stock Solution
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Glacial Acetic Acid
-
N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)
-
Deionized water (dH₂O)
-
Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
To prepare 1 L of 50X THE stock solution, weigh out 242 g of Tris base.
-
In a clean beaker, dissolve the Tris base in approximately 700 mL of dH₂O.
-
Carefully add 57.1 mL of glacial acetic acid to the Tris solution.
-
Weigh out 13.9 g of HEEDTA (molar equivalent to 18.61 g of EDTA disodium (B8443419) dihydrate in 50X TAE).
-
Dissolve the HEEDTA in the Tris-acetate solution. HEEDTA may require pH adjustment to fully dissolve.
-
Adjust the pH of the solution to 8.0 with NaOH.
-
Adjust the final volume to 1 L with dH₂O.
-
Store the 50X THE stock solution at room temperature.
-
To prepare a 1X working solution, dilute the 50X stock 1:50 with dH₂O and verify the pH.
Visualizations
Logical Workflow for Buffer Preparation and Use
Caption: Workflow for electrophoresis buffer preparation and use.
Signaling Pathway of Nuclease Inhibition by Chelating Agents
Caption: Inhibition of nucleases by HEEDTA chelation of Mg²⁺.
Conclusion
While HEEDTA is not a conventional component of electrophoresis buffers, its properties as a strong chelating agent suggest it could serve a similar protective function to EDTA. The provided hypothetical protocol for a "THE" buffer serves as a starting point for researchers interested in exploring alternatives to standard electrophoresis buffer formulations. It is critical to note that the performance of any novel buffer formulation, including one containing HEEDTA, would require thorough experimental validation to determine its efficacy in nucleic acid separation and preservation. Further research is needed to characterize the specific advantages and limitations of HEEDTA in electrophoresis applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of capillary zone electrophoresis for charge heterogeneity testing of biopharmaceuticals using enhanced method development principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative capillary electrophoresis/ion spray tandem mass spectrometry determination of EDTA in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent precipitation of metal-EDTA-OH complexes.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-EDTA complexes to prevent their precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my metal-EDTA solution forming a precipitate?
The precipitation of metal-EDTA-OH complexes is typically the result of a competing reaction between the EDTA ligand and hydroxide (B78521) ions (OH⁻) for the metal ion in your solution. At a high enough pH, the concentration of hydroxide ions becomes sufficient to form an insoluble metal hydroxide, which precipitates out of the solution even in the presence of EDTA.[1][2] This is especially common for metal ions like iron (Fe³⁺), which form very insoluble hydroxides at alkaline pH.[1]
The core of the issue is the chemical equilibrium between two competing reactions:
-
Desired Chelation: Metal ion (Mⁿ⁺) + EDTA (Y⁴⁻) ⇌ [M(EDTA)]ⁿ⁻⁴ (Soluble Complex)
-
Undesired Precipitation: Metal ion (Mⁿ⁺) + nOH⁻ ⇌ M(OH)ₙ (Insoluble Precipitate)
The balance between these two reactions is highly dependent on the solution's pH.
Q2: How does pH critically influence the stability of Metal-EDTA complexes?
The stability of metal-EDTA complexes is strongly linked to pH across the entire range:[1]
-
High pH (Alkaline Conditions): In alkaline solutions (e.g., pH > 8-9 for Fe³⁺), the concentration of hydroxide ions (OH⁻) is high.[1] These ions compete with EDTA to bind with the metal ion, leading to the formation of insoluble metal hydroxides like Fe(OH)₃ or Zn(OH)₂.[1] This breaks down the desired Metal-EDTA chelate, causing precipitation.[1]
-
Low pH (Acidic Conditions): In strongly acidic solutions (e.g., pH < 4-5), the chelating ability of EDTA itself is reduced. The carboxyl groups of the EDTA molecule become protonated by the high concentration of H⁺ ions.[1][2] This protonation weakens the coordination bonds between EDTA and the metal ion, which can lead to the release of the free metal ion and dissociation of the complex.[1]
Therefore, an optimal pH range exists for each specific metal-EDTA complex, where the complex is stable and precipitation is avoided.
Q3: What is the correct order of reagent addition to prevent precipitation?
The order of addition is a critical experimental parameter. For many protocols, the most effective method is to ensure the EDTA is fully dissolved and available for chelation before the metal ion is introduced to a pH where it might precipitate.
A common issue arises because the widely used disodium (B8443419) EDTA salt (Na₂H₂EDTA·2H₂O) is poorly soluble in neutral water.[3][4] It requires a pH of approximately 8.0 to dissolve completely.[4][5]
Recommended Order of Addition:
-
Suspend the disodium EDTA powder in ~80% of the final required volume of deionized water.[5]
-
Slowly add a strong base (like NaOH) dropwise while stirring vigorously until the EDTA powder completely dissolves, which will occur as the pH approaches 8.0.[4]
-
Once the EDTA is fully dissolved, add the metal salt solution. The dissolved EDTA will immediately chelate the metal ions, preventing them from reacting with hydroxide ions.[6]
-
Finally, adjust the solution to the final desired pH and volume.
Adding the metal salt to a solution where the EDTA has not yet dissolved is a common cause of failure, as the localized high pH from NaOH addition can cause the metal to precipitate as a hydroxide before chelation can occur.
Q4: I'm controlling the pH and order of addition, but still see precipitation. What else can be wrong?
If precipitation persists despite correct pH and reagent order, consider these factors:
-
High Metal Concentration: The concentrations of your metal salt and EDTA may be too high, exceeding the solubility limit of the complex itself. Try working with more dilute solutions.
-
Inadequate Mixing: If mixing is not vigorous enough, localized areas of high pH or high metal concentration can form when reagents are added, leading to temporary precipitation that may not easily redissolve.
-
Temperature Effects: The solubility of metal complexes and metal hydroxides can be temperature-dependent. Ensure your experimental temperature is consistent and check if the solubility of your specific complex changes at that temperature.[7]
-
Slow Dissolution Kinetics: Some metal salts or EDTA itself may dissolve slowly. Ensure each component is fully dissolved before adding the next reagent in the sequence.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving precipitation issues.
Problem: A precipitate has formed in my metal-EDTA solution.
Follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for diagnosing precipitate formation.
Data Presentation: Competing Equilibria
To effectively prevent precipitation, it is crucial to understand the competition between the formation of the stable metal-EDTA complex and the formation of the insoluble metal hydroxide. The tables below compare the formation constants (K_f) of various metal-EDTA complexes with the solubility product constants (K_sp) of their corresponding hydroxides.
-
High log K_f value: Indicates a very stable metal-EDTA complex.
-
Low K_sp value: Indicates a very insoluble metal hydroxide, prone to precipitation.
Table 1: Stability Constants for Common Metal-EDTA Complexes
Values are log(K_f) at 25°C and ionic strength of 0.1 M, unless noted.
| Metal Ion | log K_f (M-EDTA) | Citation |
| Ca²⁺ | 10.6 | [8] |
| Mg²⁺ | 8.8 | [8] |
| Co²⁺ | 16.3 | [8] |
| Cu²⁺ | 18.8 | [8] |
| Ni²⁺ | 18.6 | [8] |
| Zn²⁺ | 16.5 | [8] |
| Fe²⁺ | 14.3 | [8] |
| Fe³⁺ | 25.1 | [8] |
| Al³⁺ | 16.4 | [8] |
Table 2: Solubility Product Constants for Corresponding Metal Hydroxides
Values are K_sp at approximately 25°C.
| Metal Hydroxide | Formula | K_sp | Citation |
| Calcium Hydroxide | Ca(OH)₂ | 5.5 x 10⁻⁶ | [9] |
| Magnesium Hydroxide | Mg(OH)₂ | 5.6 x 10⁻¹² | [10] |
| Cobalt(II) Hydroxide | Co(OH)₂ | 1.6 x 10⁻¹⁵ | [9] |
| Copper(II) Hydroxide | Cu(OH)₂ | 2.2 x 10⁻²⁰ | [9] |
| Nickel(II) Hydroxide | Ni(OH)₂ | 2.0 x 10⁻¹⁵ | [11] |
| Zinc Hydroxide | Zn(OH)₂ | 3.0 x 10⁻¹⁷ | |
| Iron(II) Hydroxide | Fe(OH)₂ | 8.0 x 10⁻¹⁶ | [9] |
| Iron(III) Hydroxide | Fe(OH)₃ | 4.0 x 10⁻³⁸ | [9] |
| Aluminum Hydroxide | Al(OH)₃ | 1.8 x 10⁻⁵ | [9] |
Notice the extremely low K_sp for Fe(OH)₃ (4.0 x 10⁻³⁸), which explains why iron solutions are particularly susceptible to precipitation at elevated pH, despite the high stability of the Fe³⁺-EDTA complex (log K_f = 25.1).
Experimental Protocols
Protocol: Preparation of a 0.1 M Iron(III)-EDTA Stock Solution
This protocol provides a reliable method for preparing a solution of the Fe³⁺-EDTA complex, incorporating steps designed to prevent the precipitation of iron(III) hydroxide.
Materials:
-
Disodium EDTA (Na₂H₂EDTA·2H₂O, MW: 372.24 g/mol )
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O, MW: 270.30 g/mol )
-
Sodium Hydroxide (NaOH) pellets or 10 M solution
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Prepare the EDTA Solution:
-
Add 37.22 g of Na₂H₂EDTA·2H₂O to 800 mL of deionized water in a 1 L beaker.[12]
-
Begin stirring the suspension with a magnetic stirrer. The solution will appear milky as the EDTA is not yet dissolved.[5]
-
Slowly add NaOH (pellets or solution) while monitoring the pH. As the pH approaches 8.0, the EDTA will begin to dissolve.[4] Continue adding NaOH until all the EDTA is in solution, resulting in a clear liquid. This may require approximately 6-8 g of solid NaOH.[5]
-
-
Prepare the Iron Solution:
-
In a separate beaker, dissolve 27.03 g of FeCl₃·6H₂O in ~50 mL of deionized water. The solution will be acidic and orange/brown.
-
-
Combine the Solutions:
-
While vigorously stirring the clear, basic EDTA solution, slowly add the iron(III) chloride solution.[13]
-
A color change to a clear, yellow-brown solution should be observed as the stable Na[Fe(EDTA)] complex forms.
-
-
Final pH and Volume Adjustment:
-
Check the pH of the final solution. Adjust as needed for your specific application using dilute NaOH or HCl.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
-
Filtration (Optional):
-
For applications requiring high purity, filter the final solution through a 0.45 or 0.22-micron filter to remove any microparticulates.[5]
-
Visualizing the Chemical Equilibria
The diagram below illustrates the central conflict in the solution: the competition for the metal ion (Mⁿ⁺) between EDTA and hydroxide ions (OH⁻). The outcome is determined by pH and the relative stability constants.
Caption: Competing reactions for a metal ion in solution.
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. quora.com [quora.com]
- 3. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. thoughtco.com [thoughtco.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.usace.army.mil [publications.usace.army.mil]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. Ksp Table [chm.uri.edu]
- 10. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. How to Prepare EDTA Solution [irochelating.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: Optimizing pH for Maximum EDTA Chelation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for the maximum chelation efficiency of Ethylenediaminetetraacetic acid (EDTA). Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA not dissolving in water?
A1: The free acid form of EDTA is poorly soluble in water. To achieve complete dissolution, the pH of the solution must be raised to approximately 8.0. This is typically done by adding a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the carboxylic acid groups and allows the EDTA to go into solution.[1]
Q2: How does pH fundamentally affect the chelation efficiency of EDTA?
A2: The chelation efficiency of EDTA is highly dependent on pH because EDTA is a polyprotic acid with six acidic protons (four on the carboxyl groups and two on the amino groups). The fully deprotonated form of EDTA (Y⁴⁻) is the most effective species for chelating metal ions.[1][2] As the pH increases, more of the acidic protons dissociate, making the lone pair electrons on the nitrogen and oxygen atoms more available to form strong coordinate bonds with metal ions.[2] Conversely, at lower pH values, the carboxyl and amino groups become protonated, which significantly reduces EDTA's ability to bind to metals.[3][4]
Q3: What is the optimal pH range for chelating different metal ions with EDTA?
A3: The optimal pH for chelation varies depending on the specific metal ion. The stability of metal-EDTA complexes is not constant across the pH spectrum.[3] For instance, the chelation of many divalent cations like Ca²⁺ and Mg²⁺ is most effective at a pH of 10 or higher.[1] However, for some trivalent ions like Fe³⁺, chelation is effective in a more acidic to neutral range (pH 4-7) to avoid precipitation as metal hydroxides at higher pH.[1] It is crucial to consult stability constant data for the specific metal of interest.
Q4: What happens if the pH is too low for my target metal ion?
A4: If the pH is too low, the EDTA molecule will be protonated. Hydrogen ions (H⁺) will compete with the metal ions for EDTA's binding sites, leading to a significant decrease in the stability of the metal-EDTA complex and reduced chelation efficiency.[3][4] For many common metals like calcium and magnesium, stability decreases significantly at a pH below 4-5.[3]
Q5: What happens if the pH is too high?
A5: While a higher pH generally favors the deprotonated, active form of EDTA, an excessively high pH can lead to other problems.[2][5] Many metal ions will precipitate out of solution as insoluble metal hydroxides (e.g., Fe(OH)₃ or Zn(OH)₂).[3] This precipitation competes directly with the EDTA chelation process, effectively reducing the concentration of the metal ion available to be chelated.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Poor Chelation Results
-
Possible Cause: The pH of your final experimental solution may not be maintained at the optimal level for your specific metal ion. The stability of metal-EDTA complexes is highly pH-dependent.[1]
-
Solution:
-
Verify the optimal pH range for your target metal ion by referring to the stability constant data below.
-
Ensure that the final pH of your reaction mixture is buffered to the optimal chelation pH. The buffering capacity of your solution must be sufficient to handle any pH changes that may occur during the reaction.
-
Calibrate your pH meter with standard buffer solutions before use to ensure accurate measurements.
-
Issue 2: Precipitate Forms Upon pH Adjustment
-
Possible Cause: You may be adjusting the pH too rapidly, or the pH has entered a range where the target metal ion forms an insoluble hydroxide.[1][3]
-
Solution:
-
Add the base (e.g., NaOH) or acid (e.g., HCl) slowly and incrementally while constantly stirring the solution to avoid localized areas of extreme pH.
-
Be aware of the pH at which your specific metal ion begins to precipitate as a hydroxide. For example, Fe³⁺ can precipitate at a pH above 8-9.[3] If you must work at a high pH, consider using an auxiliary complexing agent that can keep the metal in solution but binds less strongly than EDTA.[6]
-
Issue 3: The pH of the EDTA Stock Solution is Unstable
-
Possible Cause: This could be due to an improperly calibrated pH meter, insufficient mixing, or absorption of atmospheric CO₂, which can lower the pH of basic solutions over time.
-
Solution:
-
Regularly calibrate your pH meter using fresh, standard buffer solutions.
-
Use a magnetic stirrer to ensure the solution is homogeneous before taking a final pH reading. Allow the reading to stabilize completely.
-
Store your EDTA stock solution in a tightly sealed container to minimize contact with air. For long-term storage, especially for high pH solutions, consider flushing the container with an inert gas like nitrogen or argon.
-
Data Presentation
The effectiveness of chelation is quantified by the conditional stability constant (log K'), which is pH-dependent. A higher log K' value indicates a more stable complex.
Table 1: pH-Dependent Conditional Stability Constants (log K') of Selected Metal-EDTA Complexes
| Metal Ion | Optimal pH Range for Chelation | log K' at pH 4.0 | log K' at pH 7.0 | log K' at pH 10.0 | Notes |
| Ca²⁺ | > 8 | 3.8 | 7.3 | 10.7 | Stability significantly decreases in acidic conditions (pH < 4-5).[1][3] |
| Mg²⁺ | > 9 | 2.3 | 5.4 | 8.7 | Stability significantly decreases in acidic conditions (pH < 4-5).[1][3] |
| Fe³⁺ | 4 - 7 | 10.7 | 14.3 | 25.1 (at pH 8-9) | Prone to precipitation as Fe(OH)₃ at high pH (> 8-9).[1][3] |
| Cu²⁺ | 3 - 10 | 12.7 | 15.3 | 18.8 | Forms stable complexes over a wide pH range.[1] |
| Zn²⁺ | 4 - 10 | 8.9 | 13.2 | 16.5 | Instability under extremely acidic (pH < 3-4) and strongly alkaline (pH > 10-11) conditions.[1][3] |
| Pb²⁺ | > 4 | 10.6 | 14.6 | 18.0 | The conditional formation constant increases with pH, but lead may form hydroxide species at very high pH.[7] |
Note: The log K' values are approximate and can vary with ionic strength and temperature.
Experimental Protocols
Protocol: Determining the Optimal pH for Metal Chelation by EDTA
This protocol provides a general framework for determining the optimal pH for the chelation of a specific metal ion. A common method is to use a spectrophotometer to measure the formation of the metal-EDTA complex, often with a metal indicator.
-
Preparation of Reagents:
-
Prepare a 0.1 M stock solution of the metal salt of interest.
-
Prepare a 0.1 M EDTA stock solution by dissolving the disodium (B8443419) salt of EDTA in deionized water and adjusting the pH to 8.0 with NaOH to ensure complete dissolution.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3 to 11).
-
Select an appropriate metal indicator that changes color upon displacement by EDTA.
-
-
Titration Procedure:
-
In a series of flasks, add a known volume of the metal ion solution and a small amount of the chosen indicator.
-
Add a specific buffer to each flask to set the pH to a different value for each sample (e.g., pH 3, 4, 5, etc.).
-
Titrate each solution with the 0.1 M EDTA stock solution.
-
The endpoint is observed as a distinct color change, indicating that all the free metal ions have been chelated by EDTA.
-
Record the volume of EDTA required to reach the endpoint at each pH.
-
-
Data Analysis:
-
The sharpest and most distinct color change at the endpoint typically occurs at the optimal pH for chelation under those conditions.
-
Plot the volume of EDTA required vs. pH. The pH at which the reaction is most efficient and provides the clearest endpoint is the optimal pH.
-
Alternatively, use a spectrophotometer to monitor the absorbance change at a specific wavelength corresponding to the free indicator or the metal-indicator complex. The pH that yields the most significant and sharpest change in absorbance upon EDTA addition is the optimum.
-
Visualizations
Caption: Relationship between pH, EDTA protonation state, and chelation efficiency.
Caption: Workflow for determining the optimal pH for EDTA chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydroxyl Radical Footprinting Assays using Fe-EDTA
Welcome to the technical support center for hydroxyl radical protein footprinting (HRPF) assays utilizing Fe(II)-EDTA. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or Low Hydroxyl Radical Generation
Q1: My hydroxyl radical footprinting experiment is yielding inconsistent oxidation patterns or unexpectedly low levels of protein modification. What are the likely causes?
A1: Inconsistent or low hydroxyl radical generation is a frequent issue in Fe-EDTA-based footprinting. The primary cause is often the unintended scavenging of hydroxyl radicals by components in your reaction buffer or sample. Hydroxyl radicals are highly reactive and non-specific, meaning they will react with many common laboratory reagents, not just your protein of interest.[1][2]
Key culprits include:
-
Buffer Components: Organic buffers such as Tris and HEPES are known to be potent hydroxyl radical scavengers.[1][3][4]
-
Additives: Reagents like glycerol, often used for protein stabilization, can also scavenge hydroxyl radicals.[1]
-
Contaminants: Trace amounts of contaminants in your protein preparation or reagents can interfere with the reaction.
To systematically troubleshoot this, consider the following workflow:
Caption: Troubleshooting workflow for low or inconsistent protein oxidation.
Q2: How can I quantify the impact of my buffer on hydroxyl radical generation?
A2: You can quantify the scavenging effect of your buffer by measuring the rate constants of reaction with hydroxyl radicals. Higher rate constants indicate more efficient scavenging and thus greater interference. Below is a table summarizing the rate constants for common biological buffers.
Data Presentation: Hydroxyl Radical Scavenging by Buffers
| Buffer Component | Rate Constant (M⁻¹s⁻¹) | Reference |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 5.1 x 10⁹ | [3] |
| Tricine (N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine) | 1.6 x 10⁹ | [3] |
| Tris (2-amino-2-hydroxymethylpropane-1,3-diol) | 1.1 x 10⁹ | [3][5] |
As the data indicates, HEPES, Tricine, and Tris are all efficient scavengers of hydroxyl radicals.[3] If your protein is stable in alternative buffers with lower scavenging capacity, such as phosphate (B84403) or cacodyate, switching buffers may resolve the issue.[1]
Issue 2: Assay Reproducibility and Dose-Dependence
Q3: My results are not reproducible between experiments, even when using the same protocol. How can I improve reproducibility?
A3: Reproducibility in HRPF is critical and is often affected by the precise timing and mixing of the Fenton reagents (Fe-EDTA and H₂O₂), as the reaction is very fast.[1] A key strategy to improve reproducibility is to perform a dose-dependent oxidation.[1] This involves exposing your protein to a series of increasing concentrations of the Fenton reagents, rather than relying on a single concentration or time point.[1][6]
Key recommendations for improving reproducibility:
-
Simultaneous Oxidation: Whenever possible, oxidize all samples for a given experiment (e.g., apo-protein and protein-ligand complex) at the same time with the same reagent preparations.[7]
-
Automated Pipetting: Use multichannel or automated pipettors to ensure reagents are added to all wells simultaneously and with high precision.[1]
-
Radical Dosimetry: Include an internal standard, or "dosimeter," in your reactions to quantify the amount of hydroxyl radical actually produced in each sample. Adenine is a commonly used dosimeter.[8]
Caption: A typical experimental workflow for dose-dependent HRPF.
Issue 3: Potential for Protein Damage or Unfolding
Q4: How can I be sure that the footprinting reaction itself is not causing my protein to unfold, leading to artifactual results?
A4: This is a critical consideration. Excessive oxidation can indeed lead to protein unfolding, exposing residues that are normally buried and confounding the interpretation of your results.[2][8]
Strategies to mitigate and check for oxidation-induced unfolding include:
-
Limit the Extent of Labeling: The goal of HRPF is to have, on average, no more than one modification per protein molecule. This ensures you are probing the native conformational ensemble.
-
Use a Time-Resolved Approach: Methods like Fast Photochemical Oxidation of Proteins (FPOP) complete the labeling on a microsecond timescale, which is faster than most large-scale protein motions, thus capturing the native state.[8] For benchtop Fe-EDTA methods, keeping reaction times short (e.g., seconds to a few minutes) is crucial.[2][9]
-
Intact Mass Analysis: After the oxidation reaction, analyze a small aliquot of your sample by mass spectrometry without digestion. The absence of significant fragmentation or large mass shifts suggests that the protein structure has not been grossly altered.[2]
-
Circular Dichroism (CD) Spectroscopy: If possible, perform CD spectroscopy on your protein before and after the footprinting reaction to check for changes in secondary structure.[8]
Experimental Protocols
Protocol 1: Dose-Dependent Hydroxyl Radical Protein Footprinting
This protocol is adapted from established methods for performing robust, dose-dependent HRPF on the benchtop.[1][9]
Materials:
-
Protein of interest in a suitable, non-scavenging buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Fe(II)-EDTA stock solution (e.g., 300 mM)
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 600 mM)
-
Quench solution (e.g., containing thiourea (B124793) and methioninamide)
-
96-well plate
-
Multichannel pipette
Methodology:
-
Reagent Preparation: Prepare fresh working solutions of Fe(II)-EDTA and H₂O₂ in your experimental buffer just prior to use. Also prepare the quench solution.
-
Plate Setup: Aliquot your protein sample into the wells of a 96-well plate. In a separate plate or section, prepare a serial dilution series of both the Fe(II)-EDTA and H₂O₂ working solutions.
-
Initiate Oxidation: Using a multichannel pipette, simultaneously transfer the Fe(II)-EDTA and H₂O₂ dilutions to the protein samples to initiate the reaction.
-
Incubation: Allow the reaction to proceed for a short, defined period (e.g., 15 seconds to 2 minutes).[9] This time should be kept consistent across all experiments.
-
Quench Reaction: Using a multichannel pipette, add the quench solution to all wells to stop the reaction.
-
Sample Cleanup: The Fe-EDTA must be removed before mass spectrometry analysis. This can be achieved using solid-phase extraction (SPE).[10]
-
Downstream Analysis: Proceed with standard proteomics sample preparation, including proteolytic digestion (e.g., with trypsin) and LC-MS/MS analysis to identify and quantify the sites and extent of oxidation.[6][10]
Protocol 2: Control Experiment for Assessing Buffer Interference
This protocol allows for a quick assessment of whether your buffer is scavenging hydroxyl radicals.
Materials:
-
Fluorescent dye (e.g., coumarin)
-
Your experimental buffer
-
A non-scavenging buffer (e.g., 10 mM sodium phosphate) as a positive control
-
Fe(II)-EDTA and H₂O₂ solutions
-
Fluorometer or plate reader
Methodology:
-
Prepare two solutions of the fluorescent dye at the same concentration: one in your experimental buffer and one in the non-scavenging control buffer.
-
To each solution, add Fe(II)-EDTA and H₂O₂ to initiate hydroxyl radical generation. Include controls where only one of the Fenton reagents is added.[1]
-
Measure the fluorescence of the dye over time.
-
Interpretation: A significant decrease in fluorescence indicates the degradation of the dye by hydroxyl radicals. If the fluorescence decrease is much smaller in your experimental buffer compared to the non-scavenging buffer, it strongly suggests that your buffer is interfering with the reaction.[1]
Caption: Signaling pathway of the HRPF reaction and points of interference.
References
- 1. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Fenton-Chemistry-Based Oxidative Modification of Proteins Reflects Their Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methods for removing excess EDTA-OH from a reaction mixture.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for effectively removing excess Ethylenediaminetetraacetic acid (EDTA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove EDTA from my reaction mixture?
A1: EDTA is a strong chelating agent that binds to divalent cations. Its presence, even at low concentrations, can interfere with downstream applications by stripping essential metal ions from proteins, inhibiting metalloenzymes, or interfering with assays that rely on specific concentrations of metal ions.[1][2] For processes like protein crystallization, the removal of EDTA is often critical as it can prevent the formation of a well-ordered crystal lattice.[3]
Q2: What are the primary methods for removing excess EDTA?
A2: The most common methods leverage the size difference between the typically larger molecule of interest (e.g., a protein) and the small EDTA molecule (MW = 292.24 g/mol ). Key techniques include:
-
Ultrafiltration (Diafiltration): A pressure-driven method that uses a semi-permeable membrane to separate molecules based on size. It is highly efficient at removing small molecules like EDTA while retaining larger ones.[2][3]
-
Dialysis: A traditional method involving the diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer.[2][3]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[2][3] It is often performed using spin columns for rapid buffer exchange.[1]
-
Precipitation: In some cases, the molecule of interest can be precipitated (e.g., using acetone or ammonium sulfate), leaving the soluble EDTA behind in the supernatant.[4] The pellet is then washed and resolubilized.
-
Adsorption: Alumina has been shown to adsorb both metal-EDTA complexes and free EDTA salts from aqueous-organic mixtures, which can then be regenerated.[5]
Q3: Which method is the most effective for complete EDTA removal?
A3: Studies have shown that ultrafiltration is remarkably efficient for the removal of EDTA, capable of reducing its concentration to virtually undetectable levels.[1][2][6] In contrast, traditional dialysis and spin-column gel filtration are often less effective and may leave significant amounts of EDTA in the sample.[1][2] For instance, extensive dialysis might only reduce the EDTA concentration by about two-fold.[1][2]
Q4: I cannot remove the EDTA due to sample constraints. Are there any alternatives?
A4: Yes. If removing EDTA is not feasible, you can neutralize its chelating effect by adding a stoichiometric excess of a divalent cation, such as magnesium chloride (MgCl₂) or calcium chloride (CaCl₂).[7][8] The added metal ions will saturate the EDTA, preventing it from chelating the metal ions required for your experiment. It is crucial to titrate the optimal concentration to avoid negative effects from excessive salt concentrations.[7]
Q5: How can I verify that the EDTA has been successfully removed?
A5: Several analytical techniques can quantify the remaining EDTA concentration:
-
Colorimetric Assays: A competition assay using 4-(2-pyridylazo)-resorcinol (PAR) and zinc can be used. PAR forms a colored complex with zinc, and the presence of EDTA will compete for zinc binding, leading to a measurable change in absorbance.[1][6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and specific methods for accurately quantifying EDTA, even at trace levels.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-proton NMR can be used to detect the characteristic signals of the Zn²⁺-EDTA chelate to confirm its presence or absence.[1][12]
Data Presentation: Comparison of EDTA Removal Methods
The following table summarizes the key characteristics of common EDTA removal techniques to help you select the most appropriate method for your experiment.
| Method | Efficiency | Typical Protein Recovery | Speed | Scalability (Sample Volume) | Key Advantages | Key Disadvantages |
| Ultrafiltration (Diafiltration) | Very High (>99%)[1][2] | >90% | Fast | Small to Large | Highly effective, fast, concentrates sample | Potential for protein loss due to membrane binding |
| Dialysis | Low to Moderate (~50-75%)[1] | >95% | Very Slow (hours to days) | Small to Large | Gentle, simple setup | Time-consuming, often incomplete removal[2], may require large buffer volumes |
| Size Exclusion Chromatography (Spin Column) | Moderate[1][2] | >90% | Very Fast | Small | Very fast, good for buffer exchange | Can dilute the sample, less effective than ultrafiltration[1] |
| Precipitation | High | Variable | Fast | Small to Large | Fast, can concentrate protein | Proteins may be difficult to resolubilize, risk of denaturation[4] |
| Neutralization (Cation Addition) | N/A (Inactivation) | ~100% | Very Fast | Small to Large | Very fast, no sample loss | Does not remove EDTA, adds excess ions to the mixture[7] |
Experimental Protocols & Workflows
Method 1: Ultrafiltration / Diafiltration
This protocol is highly recommended for the exhaustive removal of EDTA. It involves washing the sample with an EDTA-free buffer using a centrifugal ultrafiltration device.
Experimental Protocol:
-
Select Device: Choose an ultrafiltration spin device with a molecular weight cut-off (MWCO) significantly smaller than your molecule of interest (e.g., 10K MWCO for a 50 kDa protein).[1][12]
-
Dilute Sample: Dilute the sample containing EDTA at least 10-fold with your desired EDTA-free buffer. This initial dilution is crucial for high removal efficiency.[1][2]
-
First Centrifugation: Place the diluted sample in the ultrafiltration device and centrifuge according to the manufacturer's instructions (e.g., 3000 x g for 15 minutes) until the sample volume is concentrated back to its original volume.[1][2]
-
Collect Flow-Through (Optional): The flow-through contains the removed EDTA. It can be collected for analysis if needed.
-
Re-Dilute and Repeat: Re-dilute the concentrated sample in the device with the same volume of EDTA-free buffer as in Step 2. Repeat the centrifugation step. Two such washing steps have been shown to reduce 1 mM EDTA to undetectable levels.[1][12]
-
Sample Recovery: After the final spin, recover the concentrated, EDTA-free sample from the device.
Workflow Diagram:
Caption: Workflow for removing EDTA using ultrafiltration.
Method 2: Size Exclusion Chromatography (Spin Column)
This protocol is suitable for rapid buffer exchange to reduce, but not necessarily eliminate, EDTA.
Experimental Protocol:
-
Prepare Column: Prepare a desalting spin column (e.g., G-25) by removing the storage buffer and equilibrating the column with your desired EDTA-free buffer, as per the manufacturer's instructions.[1][2] This typically involves one or more centrifugation steps.
-
Load Sample: Slowly apply your sample containing EDTA to the center of the packed resin bed.
-
Centrifuge: Place the column into a collection tube and centrifuge according to the manufacturer's protocol.
-
Collect Sample: The eluate in the collection tube is your desalted sample. The EDTA and other small molecules are retained in the column resin.
Workflow Diagram:
Caption: Workflow for EDTA reduction using a spin column.
Decision-Making Guide
Choosing the right method depends on your specific experimental requirements, such as the desired level of EDTA removal, sample volume, and time constraints.
Caption: Decision tree for selecting an appropriate EDTA removal method.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. US4157434A - Process for removing metal-EDTA complex and free EDTA salts from mixed aqueous-organic media - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Easy EDTA Blood Test: How to Prepare & Results [jitsi.cmu.edu.jm]
- 10. benchchem.com [benchchem.com]
- 11. sielc.com [sielc.com]
- 12. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Synthesis of EDTA-OH (HBED)
Welcome to the technical support center for the synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), also known as EDTA-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HBED) and why is it synthesized?
A1: N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a synthetic hexadentate ligand, a type of aminopolycarboxylic acid.[1][2] It is a powerful chelating agent with a very high affinity and selectivity for ferric iron (Fe³⁺).[1] This property makes it valuable in medicine for treating iron overload conditions and in agriculture as a component of micronutrient fertilizers to combat iron chlorosis in plants growing in alkaline soils.[3]
Q2: What are the primary synthesis routes for this compound (HBED)?
A2: There are two main synthetic approaches reported for HBED:
-
The Cyanomethylation/Hydrolysis Pathway: This route involves the conversion of the precursor N,N'-di(2-hydroxybenzyl)ethylenediamine into a diamide (B1670390) or dinitrile intermediate by reacting it with formaldehyde (B43269) and hydrogen cyanide (HCN). This intermediate is then hydrolyzed under acidic or basic conditions to yield the final diacetic acid product.[1][4]
-
The Reductive Amination Pathway: This method uses N,N'-bis(2-hydroxybenzyl)ethylenediamine (also known as a "salan" compound) and reacts it with glyoxylic acid via reductive amination to directly form the diacetic acid groups.[5]
Q3: What are the key precursors for this compound synthesis?
A3: The key precursor for both primary synthesis routes is N,N'-bis(2-hydroxybenzyl)ethylenediamine . This intermediate is typically synthesized from the condensation reaction of ethylenediamine (B42938) with 2-hydroxybenzaldehyde (salicylaldehyde), followed by the reduction of the resulting imine.[6]
Q4: How is the purity of this compound typically assessed?
A4: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the chelate.[3][5] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure, and elemental analysis can verify the empirical formula.[5]
Q5: What are some common impurities in this compound synthesis?
A5: Impurities can arise from incomplete reactions or side reactions. Potential impurities include the starting material N,N'-bis(2-hydroxybenzyl)ethylenediamine, partially reacted intermediates (e.g., the monoacetic acid derivative), or byproducts from the hydrolysis or amination steps. Inorganic salts from pH adjustments or catalysts are also common impurities that need to be removed during purification.[7]
Troubleshooting Guide
Problem Area 1: Synthesis of the Precursor (N,N'-bis(2-hydroxybenzyl)ethylenediamine)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the imine intermediate. | Incomplete condensation reaction. | Ensure a 2:1 molar ratio of salicylaldehyde (B1680747) to ethylenediamine. The reaction can be run in an aqueous or ethanolic medium; refluxing for a few hours may improve the yield.[8] |
| Incomplete reduction of the imine to the amine precursor. | Inactive or insufficient reducing agent (e.g., NaBH₄). | Use a fresh batch of sodium borohydride. Add the reducing agent slowly and in portions to the imine solution in methanol (B129727). Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[6] |
| Product is difficult to purify. | The product may be an oil or have persistent impurities. | The precursor can be purified by recrystallization. Try dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695), isopropanol) and allowing it to cool slowly. |
Problem Area 2: Carboxymethylation and Hydrolysis Pathway
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the dinitrile/diamide intermediate. | Use of hazardous reagents like HCN can be challenging. | This reaction requires careful handling and stoichiometric control. Ensure anhydrous conditions if necessary and monitor the reaction progress closely. |
| Incomplete or slow hydrolysis of the dinitrile/diamide. | The hydrolysis of the amide can be difficult and require harsh conditions.[4] | Hydrolysis can be performed under acidic (e.g., refluxing with HCl) or basic (e.g., refluxing with NaOH) conditions.[9][10] Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis gives the carboxylate salt, which must be acidified in a separate step to precipitate the product.[9] Metal catalysis (e.g., with Fe³⁺ or Cu²⁺) can accelerate the hydrolysis of the amide intermediate.[1] |
| Presence of phenolic group side reactions. | The hydroxyl group on the benzene (B151609) ring can be sensitive to the harsh acidic or basic conditions used for hydrolysis. | Use the mildest effective conditions. Monitor the reaction temperature and time carefully to avoid degradation. If possible, protect the phenolic group, although this adds extra steps to the synthesis. |
Problem Area 3: Reductive Amination Pathway
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion or incomplete reaction. | Suboptimal pH for imine formation. | Reductive amination is pH-sensitive. The reaction is typically favored under slightly acidic conditions (pH 4-5) to promote imine formation without fully protonating the amine.[11] The use of an amine proton acceptor like tributylamine (B1682462) is recommended.[5] |
| Inactive reducing agent or catalyst. | For catalytic hydrogenation, ensure the catalyst (e.g., Ra-Ni, Pd/C) is active. For hydride reagents (e.g., NaBH(OAc)₃), use a fresh, unexpired batch.[11] | |
| Formation of side products (over-alkylation). | The newly formed secondary amine product reacts further with glyoxylic acid. | Use a controlled stoichiometry of reactants. Adding the reducing agent in a "one-pot" reaction with the amine and carbonyl can help reduce the intermediate imine as it forms, minimizing its availability for side reactions.[12] Sodium triacetoxyborohydride (B8407120) is known to be highly selective and can reduce the chance of over-alkylation.[13] |
| Difficulty isolating the final product. | The product may be highly soluble in the reaction mixture or form emulsions during workup. | After the reaction, filter off the catalyst. Evaporate the solvent. The product is typically isolated by dissolving the residue in water and acidifying the solution to a pH of 1.5-2.5 to precipitate the solid this compound hydrochloride.[5] |
Problem Area 4: Purification of Final this compound Product
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Product has low purity after initial precipitation. | Co-precipitation of inorganic salts or unreacted starting materials. | Wash the precipitated product thoroughly with cold deionized water to remove soluble impurities. |
| Recrystallization does not significantly improve purity. | Incorrect choice of solvent system. | Recrystallization from 85% ethanol has been reported to be effective.[5] Experiment with different solvent systems, such as mixtures of water with other alcohols (methanol, isopropanol) or other polar organic solvents. The principle is to find a solvent in which the product is soluble when hot but poorly soluble when cold.[14] |
| Final product contains residual metal ions. | Incomplete removal of metal catalysts or chelates formed during the reaction (e.g., if Fe³⁺ was used to catalyze hydrolysis). | Wash the final product with a dilute acid solution to break metal complexes, followed by thorough washing with deionized water. |
Quantitative Data Summary
The following table summarizes yield and purity data from a patented this compound synthesis process via the reductive amination pathway. These values can serve as a benchmark for optimizing your experiments.
| Precursor (Salan Compound) | Reaction Conditions (Reductive Amination) | Yield | Purity (by HPLC) | Reference |
| N,N'-bis(2-hydroxy-5-propylbenzyl)ethylenediamine | H₂ (45 atm), Ra-Ni catalyst, 48 h | 75% (hydrochloride trihydrate) | - | [5] |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine | H₂ (10 atm), Pd/C catalyst, 15 h | 84% (hydrochloride trihydrate) | - | [5] |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine | H₂ (from formic acid), Pd/C catalyst, 12 h | 78% (monohydrochloride trihydrate) | - | [5] |
| N,N'-bis(2-hydroxy-5-propylbenzyl)ethylenediamine | - | - | 97% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from patent literature and describes the synthesis from the salan precursor.[5]
Materials:
-
N,N'-bis(2-hydroxybenzyl)ethylenediamine (Salan precursor)
-
Glyoxylic acid (50% aqueous solution)
-
Tributylamine
-
Palladium on carbon catalyst (Pd/C, 10%)
-
Formic acid
-
Methanol
-
10% Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitable pressure reactor (autoclave), add N,N'-bis(2-hydroxybenzyl)ethylenediamine (0.1 mol), glyoxylic acid (0.3 mol, as 50% aq. solution), tributylamine (0.3 mol), and methanol as the solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the reaction mixture.
-
Reductive Amination: Add formic acid dropwise to the mixture. The formic acid will decompose to produce H₂ gas in situ. Heat the reaction mixture and stir for approximately 12 hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the reactor and carefully filter off the catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. Dissolve the resulting solid residue in water.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 2.0 using 10% HCl. This will precipitate the product as its hydrochloride salt.
-
Purification: Allow crystallization to proceed at a low temperature (e.g., 8°C) for 10-12 hours. Collect the solid product by filtration.
-
Recrystallization: Recrystallize the crude product from 85% ethanol to obtain the purified N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid hydrochloride.
-
Drying: Dry the final product in a vacuum oven.
Protocol 2: Purity Analysis by HPLC
This is a general approach for analyzing the purity of iron chelates like Fe(III)-HBED, which can be adapted for the free ligand.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile. An ion-pairing reagent may be used.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of high-purity this compound (HBED) at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve a sample of your synthesized product in the mobile phase or a suitable solvent to a known concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Monitor the elution profile at a suitable UV wavelength (e.g., around 280 nm, where the phenolic groups absorb).
-
Quantification: Compare the peak area of the main product in your sample to the calibration curve generated from the standards to determine the purity.
Visualizations
Caption: General workflow for the synthesis and purification of this compound (HBED).
Caption: Troubleshooting decision tree for improving this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminopolycarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Chemical evaluation of HBED/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 5. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2289869B1 - A process for the preparation of Fe(III) chelates of N,N'-di(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 8. mocedes.org [mocedes.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Mass Spectrometry Analysis Involving EDTA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of samples containing Ethylenediaminetetraacetic acid (EDTA) and in experiments utilizing EDTA to generate hydroxyl radicals (•OH).
Frequently Asked Questions (FAQs)
Q1: What is EDTA-OH, and why is it difficult to analyze by mass spectrometry?
A1: The term "this compound" can be ambiguous. It is often not a distinct, stable hydroxylated metabolite of EDTA that is analyzed as a target analyte. Instead, in many biochemical contexts, it refers to the generation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction, which is catalyzed by an iron-EDTA complex (Fe(II)-EDTA). The analytical challenge, therefore, is not the direct detection of a specific "this compound" molecule but managing the effects of EDTA and the generated radicals on the mass spectrometry analysis of the actual target molecules (e.g., proteins, peptides).
Q2: How does the presence of EDTA in my sample affect my mass spectrometry results?
A2: EDTA is a strong metal-chelating agent and can significantly impact mass spectrometry analysis in several ways:
-
Ion Suppression: EDTA is highly ionizable and can suppress the signal of your analyte of interest, leading to reduced sensitivity.[1]
-
Metal Adduct Formation: EDTA's primary function is to chelate metal ions. In the electrospray ionization (ESI) source, this can lead to the formation of numerous metal complexes with EDTA, resulting in variable and poorly reproducible spectra.[2] This can also affect the ionization of your target analyte by causing the formation of metal adducts, complicating data interpretation.[3][4]
-
Chromatographic Issues: EDTA and its metal complexes can exhibit poor chromatographic peak shape, tailing, and carryover, which can interfere with the analysis of co-eluting analytes.[2][5]
Q3: I am using Fe-EDTA to generate hydroxyl radicals for protein footprinting. How can I remove the Fe-EDTA before MS analysis?
A3: It is crucial to remove the Fe-EDTA complex before mass spectrometry analysis to avoid the issues mentioned above. Solid-phase extraction (SPE) is a common method for this purpose. A well-chosen SPE cartridge can retain your protein or peptide digest while the Fe-EDTA complex is washed away.[6]
Q4: Can I analyze EDTA itself by mass spectrometry? If so, what are the typical challenges?
A4: Yes, EDTA can be analyzed by mass spectrometry, but it presents several challenges. Direct analysis of the EDTA free acid often has limited sensitivity.[7][8] To improve detection, derivatization to its methyl or butyl ester forms is often employed.[7][8] The primary challenges remain its strong chelating nature, leading to the formation of various metal adducts, and its polarity, which can make chromatographic separation difficult.[2][9]
Troubleshooting Guides
Problem 1: Poor Signal Intensity or Ion Suppression
Symptoms:
-
Low or no detectable signal for your analyte of interest.
-
Significant drop in signal when comparing a standard in solvent to a standard in a sample matrix containing EDTA.
Possible Causes and Solutions:
| Cause | Solution |
| Competition for Ionization: EDTA is highly ionizable and can outcompete your analyte for ionization in the ESI source.[1][10][11] | 1. Enhance Sample Cleanup: Implement a robust sample preparation method like solid-phase extraction (SPE) to remove EDTA before injection. 2. Chromatographic Separation: Develop an LC method that separates your analyte from EDTA. 3. Dilution: If the analyte concentration is high enough, diluting the sample can mitigate the ion suppression effect. |
| Analyte Chelation: Your analyte of interest may be forming a complex with metal ions, and EDTA is interfering with this process or chelating the analyte itself. | 1. Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid can sometimes disrupt metal complexes. 2. Add a Competing Chelator (with caution): In some advanced applications, a different chelating agent might be used to selectively bind interfering metals, but this can be complex to optimize. |
Problem 2: Complex and Unstable Mass Spectra with Multiple Adducts
Symptoms:
-
Mass spectra show multiple peaks for a single analyte, corresponding to various metal adducts (e.g., [M+Na]+, [M+K]+).
-
Poor reproducibility of mass spectra between runs.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Metal Ions: The sample, LC solvents, or the LC system itself can be sources of metal ions that form adducts with the analyte, a process often exacerbated by the presence of EDTA.[3][4][12] | 1. Use High-Purity Solvents and Reagents: Ensure all mobile phase components are LC-MS grade. 2. Lower Mobile Phase pH: Adding a small amount of an acid like formic acid can provide an excess of protons, favoring the formation of the protonated molecule ([M+H]+) over metal adducts.[12] 3. Add a Volatile Salt: In some cases, adding a volatile salt like ammonium (B1175870) acetate (B1210297) can help to form a single, consistent adduct, simplifying the spectra.[13] 4. System Cleaning: Regularly flush the LC system to remove accumulated metal salts.[3] |
| EDTA Metal Complexes: The mass spectrum is dominated by signals from various EDTA-metal complexes.[2][14] | 1. Sample Cleanup: Use sample preparation techniques like SPE to remove EDTA and its complexes. 2. Negative Ion Mode: For the analysis of EDTA itself, negative ion mode can sometimes provide more specific information, such as the iron complex at m/z 344.[2] |
Problem 3: Poor Chromatographic Peak Shape and Carryover
Symptoms:
-
Broad, tailing, or split peaks for your analyte.
-
Presence of the analyte peak in blank injections following the analysis of a sample.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Metal Sites in the LC System: Chelating agents like EDTA can interact with active metal sites in the column, injector, and tubing, leading to poor peak shape and carryover.[2][5] | 1. Use PEEK or Metal-Free LC Systems: If possible, use an LC system with PEEK tubing and fittings to minimize metal contact. 2. Column Choice: Select a column that is less prone to interactions with chelating agents. 3. Mobile Phase Additives: The use of ion-pairing reagents or a small amount of a chelating agent in the mobile phase (if compatible with your MS method) can sometimes passivate active sites. However, this can also lead to ion suppression.[1] 4. Thorough Wash Steps: Implement a rigorous needle and column wash protocol between injections using a strong solvent to reduce carryover.[15] |
Experimental Protocols
Protocol 1: General Sample Preparation for Polar Metabolites (to remove interfering salts and compounds like EDTA)
This protocol is a general guideline for the extraction of polar metabolites from biological samples for LC-MS analysis, which can be adapted to help remove interfering substances like EDTA.
-
Sample Quenching & Extraction:
-
For adherent cells, wash the cells with ice-cold 0.9% NaCl solution to remove media.
-
Add a pre-chilled extraction solution of 80% methanol (B129727) / 20% water.
-
Scrape the cells and transfer the mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant which contains the polar metabolites.
-
-
Drying:
-
Dry the supernatant using a centrifugal evaporator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 50% methanol in water).
-
-
Final Cleanup (Optional but Recommended):
-
If significant interference is still present, consider using a suitable solid-phase extraction (SPE) cartridge for further cleanup before injection.
-
Visualizations
Experimental Workflow for Sample Analysis in the Presence of EDTA
Caption: A typical workflow for analyzing samples containing EDTA by LC-MS/MS, including key troubleshooting points.
Logical Relationship of EDTA-Related MS Issues
References
- 1. lcms.cz [lcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fe- and Cu-Complex Formation with Artificial Ligands Investigated by Ultra-High Resolution Fourier-Transform ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): Implications for Natural Metal-Organic Complex Studies [frontiersin.org]
- 5. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 14. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
Optimizing the concentration of EDTA-OH for specific applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EDTA-OH for a variety of laboratory applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in experimental settings?
A1: this compound is a chelating agent, meaning it binds to metal ions.[1] Its primary role is to form stable complexes with divalent and trivalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and zinc (Zn²⁺).[1] This property is leveraged in various applications to control the availability of these ions, which can influence enzymatic reactions, cell adhesion, and the stability of biological molecules like DNA.
Q2: How does this compound concentration affect enzyme activity?
A2: The effect of this compound on enzyme activity is highly dependent on the specific enzyme. For metalloenzymes that require divalent cations as cofactors, this compound can inhibit activity by sequestering these essential ions.[2] Conversely, for some enzymes, such as endoglucanase, EDTA can enhance activity.[3] It is crucial to experimentally determine the optimal this compound concentration for your specific enzyme assay.
Q3: What are the consequences of using a suboptimal this compound concentration in cell culture?
A3: Using a suboptimal this compound concentration for cell detachment can lead to several issues:
-
Too low: Incomplete cell detachment, leading to a low cell yield.
-
Too high: Can be cytotoxic, resulting in poor cell viability, changes in cell morphology, and reduced proliferation after passaging.[4]
Q4: Can this compound interfere with PCR applications?
A4: Yes, this compound can significantly inhibit PCR. Taq DNA polymerase requires magnesium ions (Mg²⁺) as a cofactor.[5] this compound will chelate the Mg²⁺ in the PCR master mix, making it unavailable to the polymerase and leading to reduced or no amplification.[5] For PCR applications, it is advisable to use "low EDTA" buffers (typically 0.1 mM) or to store DNA in an EDTA-free solution.[5]
Q5: How can I counteract this compound inhibition in my PCR?
A5: A common strategy is to add excess magnesium chloride (MgCl₂) to the PCR master mix to saturate the chelating capacity of the this compound.[5] However, the MgCl₂ concentration must be carefully optimized, as excessively high levels can also inhibit the reaction and promote non-specific amplification.[5]
Troubleshooting Guides
Enzyme Assays
| Problem | Possible Cause | Solution |
| Loss of enzyme activity | Your enzyme may be a metalloenzyme requiring a divalent cation that is being chelated by this compound. | Perform an this compound titration experiment to find the optimal concentration that minimizes inhibition of your target enzyme while still chelating interfering metal ions. Consider using an alternative chelator with a lower affinity for the essential cofactor of your enzyme. |
| High background signal | Contaminating metal-dependent enzymes in your sample may be causing non-specific reactions. | An optimized concentration of this compound can help reduce the activity of these contaminating enzymes. |
Cell Culture
| Problem | Possible Cause | Solution |
| Low cell viability after detachment | This compound concentration is too high or incubation time is too long.[4] | Perform a titration to determine the lowest effective this compound concentration and the shortest incubation time for your specific cell line.[4] |
| Incomplete cell detachment | This compound concentration is too low. | Gradually increase the this compound concentration in small increments (e.g., 0.1 mM) and monitor cell detachment under a microscope. |
| Cell clumping after detachment | Release of extracellular DNA from damaged cells. | Gently pipette the cell suspension to break up clumps. If clumping persists, consider adding a small amount of DNase I. |
Molecular Biology (PCR & DNA Extraction)
| Problem | Possible Cause | Solution |
| No PCR amplification | This compound in the DNA sample is chelating Mg²⁺ required by the DNA polymerase.[5] | Add excess MgCl₂ to the PCR master mix. Perform a titration to find the optimal MgCl₂ concentration (a good starting range is 1.5 mM to 4.0 mM).[5] Alternatively, purify the DNA sample to remove this compound using a spin column or ethanol (B145695) precipitation.[5] |
| Low DNA yield during extraction | High concentrations of this compound can negatively affect DNA recovery.[6] | Optimize the this compound concentration in your lysis buffer. A concentration of 9 µg/µL has been found to be effective for some samples.[6] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of EDTA for Cell Detachment
| Cell Type | Recommended Starting Concentration (mM) | Notes |
| Primary Fibroblasts | 0.5 - 2.0 | Can be used alone for loosely adherent fibroblasts. |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 - 1.0 | Often used in combination with a low concentration of trypsin. |
Data adapted from BenchChem technical resources.[1]
Table 2: Effect of EDTA Concentration on Endoglucanase Activity
| EDTA Concentration (mM) | Relative Enzyme Activity (%) |
| 0 (Control) | 100 |
| 2 | 150 |
| 5 | 150 |
Data adapted from a study on the structural stability of endoglucanase.[3]
Table 3: Inhibitory Concentrations of EDTA in PCR
| EDTA Concentration (mM) | Effect on PCR |
| 0.5 | Significant reduction in product yield.[5] |
| 1.0 | Complete inhibition of the reaction.[5] |
Data adapted from BenchChem technical resources.[5]
Experimental Protocols
Protocol 1: Optimizing EDTA Concentration for Cell Detachment
-
Cell Seeding: Seed your cells in a multi-well plate and culture until they reach the desired confluency (typically 80-90%).
-
Preparation of EDTA Solutions: Prepare a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM) in a calcium and magnesium-free phosphate-buffered saline (PBS).
-
Washing: Aspirate the culture medium and wash the cell monolayer once with calcium and magnesium-free PBS to remove any residual serum.
-
Incubation: Add the different concentrations of the this compound solution to the wells. Incubate at 37°C and monitor the cells under a microscope every 2-3 minutes to observe detachment.
-
Neutralization: Once cells have detached, immediately add complete culture medium containing serum to neutralize the this compound.
-
Cell Viability Assessment: Collect the cells and perform a cell viability assay, such as Trypan Blue exclusion, to determine the percentage of viable cells for each this compound concentration and incubation time.
-
Analysis: The optimal condition is the lowest this compound concentration and shortest incubation time that results in efficient detachment with high cell viability (>90%).
Protocol 2: Overcoming EDTA Inhibition in PCR by MgCl₂ Titration
-
Master Mix Preparation: Prepare a PCR master mix containing all components (buffer, dNTPs, primers, polymerase, and water) except for MgCl₂.
-
Aliquoting: Aliquot the master mix into separate PCR tubes for each reaction.
-
MgCl₂ Addition: Add varying amounts of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve a range of final concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Template Addition: Add your DNA template that is suspected to contain this compound.
-
Controls: Include a positive control (a template known to work well with a standard MgCl₂ concentration) and a negative control (no template).
-
PCR Amplification: Run the PCR using your standard cycling conditions.
-
Analysis: Analyze the PCR products by gel electrophoresis. The optimal MgCl₂ concentration is the one that produces the brightest, most specific band for your target amplicon.[5]
Visualizations
Caption: Workflow for optimizing EDTA concentration for cell detachment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of ethylenediaminetetraacetic acid (EDTA) on the structural stability of endoglucanase from Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration and Reuse of EDTA Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of Ethylenediaminetetraacetic acid (EDTA) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "EDTA-OH" solution?
A1: "this compound" typically refers to an aqueous solution of EDTA where a hydroxide (B78521), most commonly sodium hydroxide (NaOH), has been added to adjust the pH to approximately 8.0. The free acid form of EDTA is poorly soluble in water, and raising the pH is necessary to achieve complete dissolution for most laboratory applications.[1][2][3]
Q2: Why should I consider regenerating and reusing my EDTA solutions?
A2: Regenerating and reusing EDTA solutions can offer significant cost savings, especially for applications requiring large volumes of EDTA. It also contributes to more sustainable laboratory practices by reducing chemical waste.
Q3: What are the common methods for regenerating EDTA from a used solution?
A3: The primary methods for regenerating EDTA involve removing the chelated metal ions. Common approaches include:
-
Acid Precipitation: Lowering the pH of the solution causes the protonated form of EDTA (H₄EDTA) to precipitate, leaving the metal ions in the solution.[4]
-
Metal Sulfide (B99878) Precipitation: Adding a sulfide source (e.g., Na₂S) can precipitate the chelated metals as insoluble metal sulfides, freeing the EDTA in the solution.[1]
-
Displacement Precipitation: A metal ion that forms a more stable complex with EDTA or an insoluble hydroxide at a specific pH can be used to displace the metal of interest. For example, adding Ca(OH)₂ can precipitate metal hydroxides, forming a soluble Ca-EDTA complex, from which the EDTA can be subsequently precipitated with acid.[5]
-
Electrochemical Methods: This technique uses an electric current to deposit the chelated metals onto a cathode, thus freeing the EDTA in the solution.[6]
Q4: Can regenerated EDTA be used for any application?
A4: Not necessarily. The purity of the regenerated EDTA is critical. While regenerated EDTA may be suitable for applications like general cleaning or as a buffer component in some assays, highly sensitive applications such as PCR or cell culture may require fresh, high-purity EDTA to avoid interference from residual contaminants. It is crucial to perform quality control on your regenerated EDTA solution before use.
Q5: How can I test the purity and concentration of my regenerated EDTA solution?
A5: The concentration of the regenerated EDTA can be determined by titration with a standardized metal ion solution (e.g., calcium carbonate) using an appropriate indicator.[7] Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) to detect any organic impurities or residual metal ions.[8] For biological applications, a functional test, such as checking for nuclease activity inhibition, can be a practical quality control measure.
Troubleshooting Guides
Issue 1: Precipitate forms in my EDTA solution during storage.
-
Cause: The pH of the solution may have dropped below 8.0. The solubility of the common disodium (B8443419) salt of EDTA decreases significantly at lower pH.[9][10] Temperature fluctuations, such as storage in a cold room, can also reduce solubility and cause precipitation.[10]
-
Solution:
-
Gently warm the solution while stirring.[10]
-
Check the pH with a calibrated pH meter.
-
Slowly add a dilute NaOH solution to readjust the pH to 8.0 until the precipitate redissolves.[3]
-
To prevent this, ensure the initial pH is accurately set to 8.0 and store the solution at a stable room temperature.
-
Issue 2: My regenerated EDTA solution is discolored.
-
Cause: This may indicate the presence of residual metal ions or organic contaminants from the original solution that were not completely removed during the regeneration process.
-
Solution:
-
Repeat the regeneration process, ensuring thorough washing of the precipitated EDTA.
-
Consider treating the solution with activated charcoal to remove organic impurities.
-
If the discoloration persists, the solution may not be suitable for sensitive applications.
-
Issue 3: My downstream enzymatic reactions (e.g., PCR, restriction digest) are inhibited after using regenerated EDTA.
-
Cause: The regenerated EDTA may contain residual metal ions that are interfering with the enzymes. Many polymerases and nucleases require specific divalent cations like Mg²⁺ as cofactors, and even trace amounts of other metal ions can be inhibitory.[11]
-
Solution:
-
Increase Cofactor Concentration: Titrate additional MgCl₂ into your reaction to overcome the chelating effect of any residual EDTA or the presence of other competing cations.[11]
-
Purify the DNA: Use a commercial DNA purification kit or perform an ethanol (B145695) precipitation to remove the EDTA from your nucleic acid sample before the enzymatic reaction.[11]
-
Use Fresh EDTA: For highly sensitive enzymatic assays, it is always best to use fresh, molecular biology-grade EDTA.
-
Data Presentation
Table 1: Comparison of Common EDTA Regeneration Methods
| Regeneration Method | Principle | Typical Recovery Efficiency (%) | Key Advantages | Key Disadvantages |
| Acid Precipitation | Lowering pH to ~1.5-2.0 to precipitate H₄EDTA.[5] | > 93%[4] | Simple, inexpensive, and effective for high recovery. | Requires handling of strong acids; co-precipitation of other substances can occur. |
| Electrochemical Deposition | Reduction of metal ions at a cathode to free EDTA.[6] | Up to 99% for certain metals (e.g., Cu).[6] | High efficiency for specific metals; can be automated. | Requires specialized equipment; efficiency is metal-dependent. |
| Metal Sulfide Precipitation | Addition of Na₂S to precipitate metal sulfides.[1] | 70.8% to 99.8% depending on the metal.[12] | Effective for a range of heavy metals. | Requires handling of toxic sulfides; potential for sulfur contamination. |
Experimental Protocols
Protocol 1: Regeneration of EDTA by Acid Precipitation
This protocol is adapted from methods used for recovering EDTA from metal-EDTA complexes.[5]
-
Metal Displacement (Optional, if heavy metals are present):
-
Adjust the pH of the used EDTA solution to approximately 11.7 by adding Ca(OH)₂ (hydrated lime).[5] This will precipitate many heavy metal hydroxides and form a soluble Ca-EDTA complex.
-
Allow the precipitate to settle, then filter the solution to remove the metal hydroxides.
-
-
Acidification:
-
Place the filtrate (or the original used EDTA solution if the first step was skipped) in a suitable chemical-resistant beaker with a magnetic stirrer.
-
Slowly add a mineral acid, such as sulfuric acid (H₂SO₄), while stirring vigorously.[5]
-
Monitor the pH continuously. Continue adding acid until the pH is lowered to approximately 1.5 - 2.0.[5] A white precipitate of H₄EDTA will form.
-
-
Recovery:
-
Continue stirring for 15-20 minutes after the final pH is reached.[5]
-
Allow the precipitate to settle.
-
Separate the precipitated EDTA by filtration or decantation.
-
Wash the EDTA precipitate with deionized water to remove residual acid and soluble impurities.
-
Dry the purified H₄EDTA.
-
-
Re-dissolution:
-
To prepare a usable solution, weigh the desired amount of the dried H₄EDTA.
-
Add it to approximately 80% of the final desired volume of deionized water.
-
Adjust the pH to 8.0 with NaOH while stirring. The EDTA will dissolve as the pH approaches 8.0.[2]
-
Once fully dissolved, add deionized water to reach the final volume.
-
Visualizations
Caption: Workflow for EDTA regeneration by acid precipitation.
Caption: Troubleshooting logic for EDTA solution precipitation.
References
- 1. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 2. sciencenotes.org [sciencenotes.org]
- 3. benchchem.com [benchchem.com]
- 4. Recovery of EDTA and metal precipitation from soil flushing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3138637A - Process for recovering ethylenediamine-tetraacetic acid (edta) from copper-edta-ion exchange effluent solutions - Google Patents [patents.google.com]
- 6. Optimal operational conditions for the electrochemical regeneration of a soil washing EDTA solution - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 8. How to test for EDTA [irochelating.com]
- 9. my solution of EDTA micros keeps precipitating after a couple days | ScapeCrunch [scapecrunch.com]
- 10. EDTA precipitation [groups.google.com]
- 11. benchchem.com [benchchem.com]
- 12. crick.ac.uk [crick.ac.uk]
Technical Support Center: Troubleshooting Unexpected Color Changes in EDTA Titrations
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering unexpected color changes during EDTA (ethylenediaminetetraacetic acid) titrations. The following FAQs address common issues to help ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the color of my indicator incorrect from the start of the titration?
An incorrect initial color can be due to several factors, primarily related to pH and the presence of interfering ions.
-
Incorrect pH: Metallochromic indicators are weak acids, and their color is pH-dependent.[1] If the pH of your solution is outside the optimal range for the indicator, you will observe an incorrect color. For instance, Eriochrome Black T is red below pH 5.5, blue between pH 7-11, and yellowish-orange above pH 11.5.[2]
-
Indicator Degradation: Some indicators, like Eriochrome Black T, can decompose over time, especially in solution.[3] It is recommended to prepare fresh indicator solutions or use a more stable alternative like Calmagite.[3]
-
Presence of Interfering Metal Ions: Some metal ions can form very stable complexes with the indicator, "blocking" it. This prevents the indicator from changing color at the true endpoint. Common interfering ions include copper, iron, and aluminum.[4]
Q2: The color change at the endpoint is gradual, indistinct, or I'm overshooting it. What's causing this?
A sluggish or unclear endpoint is a frequent issue in EDTA titrations and can stem from the following:
-
Incorrect pH: The stability of the metal-EDTA complex is highly dependent on pH.[5][6][7] If the pH is too low, the complex may not form completely, leading to a drawn-out endpoint.[5][6] Most EDTA titrations are buffered to a pH greater than 10 to ensure a sharp endpoint.[5]
-
Low Analyte Concentration: Very dilute solutions can result in a less pronounced color change.
-
Slow Reaction Kinetics: The reaction between EDTA and some metal ions, such as Cr(III) and Co(III), can be slow. In these cases, a back titration might be necessary.[8]
-
Indicator Choice: The chosen indicator may not be suitable for the specific metal ion being titrated, resulting in a poor endpoint.[9][10] For example, Eriochrome Black T is not ideal for titrating calcium alone and requires the presence of magnesium for a sharp color change.[3]
Q3: The color changes from the expected endpoint color back to the initial color. Why is this happening?
This "reverting" color change can be perplexing. The primary cause is often related to the relative stability of the metal-indicator and metal-EDTA complexes.
-
Weak Metal-EDTA Complex: If the metal-EDTA complex is not significantly more stable than the metal-indicator complex, the indicator can "recapture" the metal ion from the EDTA, causing the color to revert.[11] This is often exacerbated by an incorrect pH.
-
Presence of a Second Metal Ion: If another metal ion is present that forms a more stable complex with EDTA than the analyte, it can displace the analyte from its EDTA complex, freeing it to re-bind with the indicator.
Q4: I'm seeing a completely unexpected color that isn't described for my indicator. What does this mean?
An entirely unexpected color often points to contamination or a side reaction.
-
Interfering Substances: The sample matrix itself might be colored or contain substances that react with the indicator or metal ion to produce a colored product.[2] For instance, analyzing colored samples like milk can obscure the indicator's color change.[10]
-
Precipitate Formation: At certain pH values, some metal ions can precipitate as hydroxides, which can be colored and interfere with the endpoint detection.[3][12] The use of an auxiliary complexing agent can prevent this precipitation.[3]
-
Contamination: Contamination from glassware or reagents can introduce unexpected metal ions or colored compounds.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected color changes in EDTA titrations.
Caption: Troubleshooting workflow for unexpected color changes.
Quantitative Data Summary
Table 1: Common Indicators for EDTA Titrations
| Indicator | pH Range | Metal Ions Detected | Color Change (Metal-free to Metal-complex) |
| Eriochrome Black T | 7.5–10.5 | Ba, Ca, Mg, Zn | Blue to Wine Red[1][13] |
| Calmagite | 8.5–11 | Ba, Ca, Mg, Zn | Blue to Red[1][14] |
| Murexide | 6–13 | Ca, Ni, Cu | Purple to Pink[1][4] |
| Xylenol Orange | 1–5 | Bi, Pb | Yellow to Red[15] |
Table 2: Common Masking Agents
| Masking Agent | Ions Masked |
| Cyanide (CN⁻) | Ag⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Ni²⁺, Pd²⁺, Pt²⁺, Zn²⁺[15][16] |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ |
| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ti⁴⁺ |
Experimental Protocols
Protocol 1: Preparation of a pH 10 Buffer Solution (Ammonia Buffer)
An ammonia (B1221849) buffer is commonly used to maintain a pH of 10 during EDTA titrations for the determination of water hardness (Ca²⁺ and Mg²⁺).[13]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated ammonia solution (NH₄OH)
-
Deionized water
Procedure:
-
Dissolve a specific amount of ammonium chloride in deionized water.
-
Slowly add a measured volume of concentrated ammonia solution to the ammonium chloride solution.
-
Dilute the solution to the final desired volume with deionized water.
-
Verify the pH of the buffer solution using a calibrated pH meter and adjust as necessary.
Protocol 2: Using a Masking Agent
Masking agents are used to prevent interference from certain metal ions.[16][17] For example, cyanide can be used to mask zinc and cadmium while titrating magnesium and calcium.[16]
Materials:
-
Sample solution containing interfering ions
-
Appropriate masking agent (e.g., potassium cyanide solution)
-
pH buffer
Procedure:
-
To the sample solution, add the appropriate pH buffer to achieve the desired pH for the titration.
-
Add a sufficient amount of the masking agent solution to complex with the interfering ions.[16]
-
Proceed with the addition of the indicator and the EDTA titration as usual.
Signaling Pathway Diagram
The following diagram illustrates the principle of an EDTA titration with a metallochromic indicator.
Caption: EDTA displaces the indicator from the metal ion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. analytical chemistry - Why does my EBT indicator not turn pink in EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. videos.najah.edu [videos.najah.edu]
- 4. cigmat.cive.uh.edu [cigmat.cive.uh.edu]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. youtube.com [youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. coordination compounds - Possible causes for flawed results of an EDTA titration for the Ca content of milk - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. brainly.com [brainly.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. homework.study.com [homework.study.com]
- 17. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
Validation & Comparative
Comparative analysis of EDTA, DTPA, and EDTA-OH as chelating agents.
A Comprehensive Comparison of EDTA, DTPA, and EDTA-OH as Chelating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N-(hydroxyethyl)ethylenediaminetriacetic acid (this compound or HEDTA) are three prominent aminopolycarboxylic acid chelators. This guide provides a detailed comparative analysis of their performance, supported by experimental data and methodologies, to aid in the informed selection of the most suitable agent for specific research and development applications.
Key Properties and Performance Comparison
EDTA, a hexadentate chelator, and DTPA, an octadentate chelator, are widely utilized for their ability to form stable complexes with a broad range of metal ions. This compound is a derivative of EDTA with a hydroxyl group, which modifies its properties, such as its ability to cross the blood-brain barrier. The fundamental difference in their molecular structure—specifically the number of carboxylic acid and amine donor groups—directly influences their coordination chemistry, leading to variations in the stability of the metal complexes they form.
DTPA, with its five carboxyl groups and three nitrogen atoms, generally exhibits a stronger binding capacity for many metal ions compared to EDTA, which has four carboxyl groups and two nitrogen atoms. This increased denticity often results in more stable complexes, particularly with higher-charge metal ions. Furthermore, DTPA is known to be effective over a broader pH range than EDTA. EDTA's effectiveness diminishes in highly acidic or alkaline conditions, whereas DTPA maintains its chelating ability in more extreme pH environments.
This compound, while a hexadentate chelator like EDTA, possesses a hydroxyl group that can also participate in coordination, influencing its selectivity for certain metal ions. It has been noted for its potential in applications requiring passage through biological membranes.
Data Presentation: Stability Constants of Metal Chelates
The stability of a metal-chelator complex is quantified by its formation constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for EDTA, DTPA, and this compound with a selection of biologically and industrially relevant metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | This compound (HEDTA) (log K) |
| Ca²⁺ | 10.6 | 10.8 | 8.0 |
| Mg²⁺ | 8.7 | 9.0 | 7.0 |
| Fe³⁺ | 25.1 | 28.6 | 19.8 |
| Cu²⁺ | 18.8 | 21.5 | 17.4 |
| Zn²⁺ | 16.5 | 18.3 | 14.5 |
| Pb²⁺ | 18.0 | 18.8 | 15.6 |
| Mn²⁺ | 14.0 | 15.6 | 10.7 |
| Gd³⁺ | 17.4 | 22.5 | - |
| Hg²⁺ | 21.8 | 26.7 | - |
| Al³⁺ | 16.1 | 18.6 | - |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are generally accepted figures at standard conditions.
Experimental Protocols: Methodologies for Performance Evaluation
To quantitatively assess and compare the performance of these chelating agents, several experimental protocols can be employed. The following are detailed methodologies for key experiments.
Potentiometric Titration for Determination of Stability Constants
This classical method is used to determine the stability constants of metal-chelator complexes. It involves monitoring the change in pH of a solution containing a metal ion and a chelating agent as a strong base is added.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solutions of the metal salt (e.g., 0.01 M) and the chelating agent (e.g., 0.01 M) of known concentrations
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl)
-
Deionized water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Solution Preparation: In a thermostated vessel, prepare a solution containing a known concentration of the metal ion, the chelating agent, and the inert electrolyte.
-
Titration: Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added to obtain a titration curve. The stability constant is calculated from the titration data by analyzing the displacement of the buffer region in the presence of the metal ion compared to the titration of the free ligand. This analysis often involves specialized software to solve the series of simultaneous equilibria.
Ion-Exchange Chromatography for Chelation Efficiency
Ion-exchange chromatography can be used to separate free metal ions from metal-chelate complexes, allowing for the quantification of chelation efficiency.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or conductivity detector
-
Cation-exchange column
-
Mobile phase (e.g., an acidic buffer)
-
Solutions of the metal salt and chelating agent
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution containing a known concentration of the metal ion and the chelating agent.
-
Injection: Inject a known volume of the sample onto the column.
-
Elution: Elute the column with the mobile phase. The negatively charged or neutral metal-chelate complex will elute first, while the positively charged free metal ions will be retained by the column.
-
Detection and Quantification: Detect the eluted species using the detector. The concentration of the free metal ion can be determined by comparing its peak area to a calibration curve prepared with known concentrations of the metal ion. The chelation efficiency is calculated as the percentage of the metal ion that is complexed.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Free Metal Ion Determination
ICP-MS is a highly sensitive technique for determining the concentration of free (unchelated) metal ions in a sample, providing a direct measure of the chelating agent's effectiveness.
Materials:
-
ICP-MS instrument
-
Sample introduction system (nebulizer, spray chamber)
-
Argon gas supply
-
Standard solutions of the metal ion for calibration
-
Solutions of the metal salt and chelating agent
Procedure:
-
Instrument Tuning and Calibration: Tune the ICP-MS for optimal performance and generate a calibration curve using standard solutions of the metal of interest.
-
Sample Preparation: Prepare a solution containing a known initial concentration of the metal ion and the chelating agent. The sample may require dilution with dilute nitric acid to be within the linear range of the instrument.
-
Sample Analysis: Introduce the sample into the ICP-MS. The sample is nebulized and introduced into the argon plasma, where it is ionized. The ions are then passed through a mass spectrometer to separate them based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: The detector measures the ion intensity for the specific isotope of the metal being analyzed. The concentration of the free metal ion is determined from the calibration curve. The amount of chelated metal is the difference between the total initial metal concentration and the measured free metal concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the comparative analysis of these chelating agents.
Caption: Logical relationship of chelating agent properties.
Caption: Experimental workflow for comparing chelating agents.
Caption: Comparative metal ion chelation and relative stability.
A Comparative Guide to the Validation of a New Analytical Method Using HEDTA (EDTA-OH)
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides an objective comparison of the performance of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), also known as EDTA-OH, with the widely used Ethylenediaminetetraacetic acid (EDTA) and other alternatives for the quantitative analysis of metal ions. The information presented is supported by experimental data to aid in the selection of the most suitable chelating agent for specific analytical applications.
Executive Summary
HEDTA, a structural analog of EDTA, presents distinct advantages in specific analytical scenarios. The presence of a hydroxyethyl (B10761427) group influences the stability and selectivity of the metal complexes formed, offering enhanced selectivity, improved solubility of certain metal complexes, and an alternative for specific interferences where common masking agents for EDTA are not effective.[1] This guide explores the performance of HEDTA in various analytical techniques and compares it with traditional EDTA and other chelating agents.
Data Presentation: Performance Comparison of Chelating Agents
The following tables summarize the quantitative data for HEDTA and EDTA, focusing on their complexometric and chromatographic performance.
Table 1: Stability Constants (log K) of Metal-Chelate Complexes
The stability constant (log K) indicates the strength of the bond between a metal ion and a chelating agent. A higher log K value signifies a more stable complex.
| Metal Ion | HEDTA (log K) | EDTA (log K) | DTPA (log K) |
| Fe(III) | ~19.8[2] | 25.1[2] | 28.6[2] |
| Cu(II) | ~17.4 | 18.8 | 21.5 |
| Ni(II) | ~17.0 | 18.6 | 20.2 |
| Zn(II) | ~14.5 | 16.5 | 18.8 |
| Co(II) | ~14.2 | 16.3 | 19.1 |
| Fe(II) | ~12.2 | 14.3[2] | 16.5 |
| Ca(II) | ~8.0 | 10.7 | 10.9 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.[1][3]
Table 2: Performance Characteristics of an HPLC Method for Simultaneous Determination of EDTA and HEDTA
This data is derived from a high-performance liquid chromatographic (HPLC) method developed for the determination of EDTA and HEDTA in Hanford Defense Waste.
| Parameter | EDTA | HEDTA |
| Average Spike Recovery | 99% | 100% |
| Relative Standard Deviation | 4.8% | 2.6% |
| Limit of Detection (LOD) | 10⁻² M | 10⁻² M |
Source: Determination of EDTA and HEDTA in Hanford defense waste by high-performance liquid chromatography.[4]
Experimental Protocols
Detailed methodologies for key experiments involving HEDTA are provided below.
Protocol 1: Complexometric Titration of Iron (III) with HEDTA
Principle: Iron (III) forms a highly stable complex with HEDTA. The titration is conducted in an acidic medium (pH 2.0-3.0) to prevent the precipitation of iron (III) hydroxide (B78521). Salicylic (B10762653) acid serves as an indicator, forming a colored complex with Fe(III). At the endpoint, HEDTA displaces salicylic acid from the iron complex, leading to a distinct color change.[1]
Reagents:
-
Standardized HEDTA solution (e.g., 0.05 M)
-
Iron (III) sample solution
-
Salicylic acid indicator (2% w/v in ethanol)
-
Dilute nitric acid or sodium hydroxide for pH adjustment
Procedure:
-
Pipette a known volume of the Iron (III) sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 100 mL of deionized water.
-
Adjust the pH of the solution to 2.0-3.0 using dilute nitric acid or sodium hydroxide.
-
Add 1-2 mL of the salicylic acid indicator solution. The solution will turn a violet or reddish-purple color.
-
Titrate with the standard 0.05 M HEDTA solution until the color changes sharply from violet/reddish-purple to a pale yellow or colorless endpoint.
-
Record the volume of HEDTA solution consumed.
-
Calculate the concentration of Iron (III) in the sample.
Protocol 2: HPLC Method for the Determination of EDTA and HEDTA
Principle: This method utilizes ion-pairing reversed-phase HPLC with UV detection. Since EDTA and HEDTA lack a chromophore, a pre-column derivatization with a metal ion (e.g., iron (III) or copper (II)) is performed to form UV-active complexes.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 25mM tetrabutyl ammonium (B1175870) hydrogen sulphate)[7]
-
Mobile Phase B: Acetonitrile[7]
-
Derivatizing agent: Ferric chloride or Copper (II) nitrate (B79036) solution
-
Standard solutions of EDTA and HEDTA
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions containing known concentrations of EDTA and HEDTA.
-
Prepare the sample solution.
-
To both standards and samples, add an excess of the derivatizing agent (e.g., ferric chloride solution) and allow time for the complexation reaction to complete. Heating may be required to accelerate the reaction.[6]
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Establish a gradient elution program with appropriate proportions of Mobile Phase A and B.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to the absorbance maximum of the metal-chelate complexes (e.g., 280 nm).[7]
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to the metal-EDTA and metal-HEDTA complexes based on their retention times.
-
Quantify the concentrations of EDTA and HEDTA in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
The following diagrams illustrate the fundamental workflows and relationships described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of EDTA and HEDTA in Hanford defense waste by high-performance liquid chromatography (Conference) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of EDTA versus Natural Chelating Agents for Micronutrient Delivery
In the realm of micronutrient delivery for agricultural and therapeutic applications, the choice of a chelating agent is paramount to ensuring the bioavailability and stability of essential metal ions. This guide provides an objective comparison between the synthetic chelating agent Ethylenediaminetetraacetic acid (EDTA) and various natural alternatives, including citric acid, amino acids, and humic substances. The term "EDTA-OH" as specified is not standard in scientific literature; therefore, this guide will focus on the widely studied and utilized parent compound, EDTA.
This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from experimental studies, detailed methodologies, and visual representations of key processes to facilitate a comprehensive understanding of their respective efficacies.
Understanding Chelating Agents
Chelating agents are organic molecules that can bind tightly to metal ions, forming a stable, ring-like structure called a chelate. This process protects the metal ion from undergoing undesirable reactions, such as precipitation in soil at high pH, which would render it unavailable for plant uptake. By keeping the micronutrient soluble and mobile, chelating agents significantly enhance their delivery to the target organism.
EDTA: The Synthetic Benchmark
EDTA is a polyamino carboxylic acid and a powerful hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable complex. It is widely used in agriculture and other industries to deliver micronutrients like iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu).
Efficacy and Performance:
-
High Stability: EDTA forms exceptionally strong complexes with di- and trivalent metal ions, making it highly effective at preventing nutrient lock-up in alkaline or high-pH soils.
-
Broad Utility: It is effective across a moderately acidic to neutral pH range (typically 4.0 to 6.5 for Fe-EDTA), which is suitable for many agricultural applications.
-
Environmental Concerns: A significant drawback of EDTA is its low biodegradability. Its persistence in the environment raises concerns about the potential mobilization of heavy metals from soil and sediment, which could lead to groundwater contamination.
Natural Chelating Agents: Efficacious and Eco-Friendly Alternatives
Growing environmental concerns have spurred research into biodegradable and naturally occurring chelating agents. These alternatives offer a more sustainable approach to micronutrient delivery.
Citric Acid
A tricarboxylic acid found in citrus fruits, citric acid is a common and effective natural chelating agent.
-
Efficacy and Performance: Citric acid enhances the solubility and bioavailability of micronutrients, particularly in alkaline soils. Studies have shown that citric acid can significantly increase the uptake of certain metals by plants. However, the stability of its metal complexes is generally lower than that of EDTA, meaning it can be more readily biodegraded by soil microbes, leading to a shorter-term effect.
Amino Acids
Amino acids, the building blocks of proteins, are excellent natural chelators. Glycine, the smallest amino acid, is particularly effective due to its small molecular size, which facilitates rapid absorption by plants.
-
Efficacy and Performance: Amino acid chelates are recognized by plants as a source of nitrogen and are easily absorbed, translocated, and metabolized. This "natural recognition" can lead to highly efficient micronutrient delivery. Studies have demonstrated that Fe-amino acid chelates can lead to higher root and shoot dry matter and increased accumulation of Fe and Zn in tomato plants compared to Fe-EDTA. Their stability is moderate, offering a balance between protecting the nutrient and allowing for its release within the plant.
Humic and Fulvic Acids
These are complex organic molecules derived from the decomposition of organic matter.
-
Efficacy and Performance: Humic and fulvic acids can chelate a wide range of micronutrients, making them more available for plant uptake. They also offer secondary benefits, such as improving soil structure, promoting microbial activity, and increasing moisture retention. Research indicates that humic acid can be effective in ameliorating iron chlorosis and does not complex some nutrients like zinc as strongly as synthetic chelates, which can sometimes improve bioavailability.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies comparing the performance of EDTA with natural chelating agents.
Table 1: Comparative Efficacy on Micronutrient Concentration in Plant Tissues
| Chelating Agent (Concentration) | Plant Species | Micronutrient | Tissue | Concentration (mg/kg or as noted) | Source |
| Control (No Chelate) | Canola (Con-II) | Ni | Plant | Lower than treatments | |
| EDTA (1.5 mM) | Canola (Con-II) | Ni | Plant | 22.16 mg/pot | |
| Citric Acid (10 mM) | Canola (Con-II) | Ni | Plant | 19.7 mg/pot | |
| EDTA + Citric Acid | Canola (Con-II) | Ni | Plant | 17.3 mg/pot | |
| Fe-EDTA | Tomato ('Sarika') | Fe | Shoot | Lower than Fe-amino acid chelates | |
| Fe(His)₂ (Amino Acid) | Tomato ('Sarika') | Fe | Shoot | Higher than Fe-EDTA | |
| Fe(Gly)₂ (Amino Acid) | Tomato ('Sarika') | Fe | Shoot | Higher than Fe-EDTA | |
| Zn-Synthetic Chelate (EDTA, etc.) | Maize | Zn | Plant | 4.9% utilization (at 10 mg/kg in neutral soil) | |
| Zn-Amino Acids | Maize | Zn | Plant | Lower utilization than synthetic chelates in neutral soil |
Note: Efficacy can be highly dependent on plant species, soil type, pH, and experimental conditions.
Table 2: Stability Constants (log K) of Metal-Chelate Complexes
The stability constant (log K) indicates the strength of the bond between the chelating agent and the metal ion. A higher value signifies a more stable complex.
| Metal Ion | EDTA | Citric Acid | Glycine (Amino Acid) | Humic Acid (Approximate) |
| Fe³⁺ | 25.1 | 11.85 | ~8.4 | ~5-9 |
| Fe²⁺ | 14.3 | 3.2 | 4.3 | - |
| Zn²⁺ | 16.5 | 4.9 | 5.2 | ~3-6 |
| Cu²⁺ | 18.8 | 6.1 | 8.6 | ~5-8 |
| Mn²⁺ | 13.8 | 3.7 | 3.4 | ~3-5 |
Source: Data compiled from multiple sources. Values for humic acid are approximate and can vary significantly based on its source and composition.
Experimental Protocols
Below is a generalized methodology for conducting a pot experiment to evaluate the efficacy of different chelating agents on micronutrient uptake in plants.
Protocol: Evaluating Chelating Agent Efficacy in Pot Culture
-
Soil Preparation:
-
Select a soil type relevant to the research question (e.g., a calcareous soil with high pH to induce micronutrient deficiency).
-
Air-dry the soil, sieve it (e.g., through a 2 mm mesh) to remove large debris, and homogenize it thoroughly.
-
Analyze the baseline soil properties, including pH, organic matter content, and initial concentrations of the micronutrients of interest.
-
-
Experimental Setup:
-
Fill pots of a uniform size with a measured quantity of the prepared soil (e.g., 2 kg per pot).
-
The experimental design should be a completely randomized design with multiple replications (e.g., 4 replicates per treatment).
-
Treatments should include:
-
A negative control (no micronutrient, no chelate).
-
A positive control (micronutrient salt, e.g., FeSO₄, without a chelator).
-
The synthetic chelate treatment (e.g., Fe-EDTA).
-
The natural chelate treatments (e.g., Fe-Citrate, Fe-Glycine, Fe-Humate).
-
-
Apply the treatments to the soil at a standardized concentration of the micronutrient.
-
-
Plant Cultivation:
-
Sow seeds of a suitable indicator plant (e.g., maize, soybean, or tomato) in each pot.
-
After germination, thin the seedlings to a uniform number per pot (e.g., two plants).
-
Grow the plants in a controlled environment (greenhouse) with optimal light, temperature, and humidity.
-
Water the pots regularly with deionized water to maintain consistent soil moisture.
-
-
Sample Collection and Preparation:
-
Harvest the plants after a predetermined growth period (e.g., 45-60 days).
-
Separate the plants into shoots and roots.
-
Wash the roots carefully with tap water followed by deionized water to remove any adhering soil particles.
-
Record the fresh weight of the shoots and roots.
-
Dry the plant material in a forced-air oven at 70°C for 48 hours or until a constant weight is achieved. Record the dry weight.
-
Grind the dried plant tissue into a fine powder using a stainless-steel mill.
-
-
Micronutrient Analysis (Atomic Absorption Spectrometry):
-
Accurately weigh a subsample of the dried plant powder (e.g., 0.5 g).
-
Perform acid digestion by adding a mixture of concentrated acids (e.g., nitric acid and perchloric acid) and heating the sample until the organic matter is destroyed and the solution is clear.
-
Dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.
-
Analyze the concentration of the target micronutrients in the diluted solution using an Atomic Absorption Spectrophotometer (AAS).
-
Prepare standard solutions of the micronutrient to create a calibration curve for accurate quantification.
-
-
Data Analysis:
-
Calculate the total uptake of the micronutrient by multiplying the concentration by the dry weight of the plant tissue.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments.
-
Mandatory Visualization
Caption: Workflow for evaluating chelating agent efficacy.
Caption: Pathway of chelated micronutrient uptake by a plant root.
Caption: Logical comparison of EDTA and natural chelators.
Conclusion
The choice between EDTA and natural chelating agents for micronutrient delivery involves a trade-off between stability, efficacy, and environmental impact. EDTA's high stability makes it a robust and reliable option for preventing nutrient deficiencies, especially in challenging soil conditions. However, its persistence in the environment is a significant drawback.
Natural chelating agents like citric acid, amino acids, and humic substances present a biodegradable and sustainable alternative. While their complexes may be less stable than EDTA's, this can be advantageous, facilitating easier release of the micronutrient within the plant. Amino acid chelates, in particular, show great promise due to their dual role as a nutrient source and an efficient delivery vehicle. Ultimately, the optimal choice will depend on the specific application, crop requirements, soil chemistry, and environmental considerations. Further research into novel, biodegradable chelating agents continues to be a priority for sustainable agriculture and drug development.
A comparative study of the binding kinetics of EDTA and HEEDTA.
For researchers, scientists, and drug development professionals, the choice of a chelating agent is a critical decision that can significantly influence experimental outcomes. This guide provides a comparative study of two widely used aminopolycarboxylic acid chelators: ethylenediaminetetraacetic acid (EDTA) and N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA). While extensive data exists on the thermodynamic stability of their metal complexes, a direct comparative study of their binding kinetics is less common in the literature. This guide summarizes the available stability data, discusses the known kinetic aspects, and provides detailed experimental protocols for determining binding kinetics.
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand capable of forming six bonds with a metal ion, leading to the formation of highly stable complexes. N-(hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA) is a structurally similar chelator that also forms stable complexes with a variety of metal ions. The primary structural difference is the presence of a hydroxyethyl (B10761427) group in HEEDTA in place of one of the carboxymethyl groups of EDTA. This difference influences the denticity and, consequently, the stability and kinetic properties of the resulting metal complexes.
Generally, the formation of metal-EDTA complexes is considered to be a rapid process, often described as "almost instantaneous".[1] While quantitative kinetic data for a direct comparison of the association and dissociation rates of EDTA and HEEDTA are scarce, a comparison of their formation constants (stability constants) provides valuable insight into the thermodynamic stability of the complexes they form with various metal ions.
Data Presentation: Comparison of Stability Constants
The stability of a metal-chelator complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for EDTA and HEEDTA with several common divalent and trivalent metal ions.
| Metal Ion | EDTA log K | HEEDTA log K |
| Ca(II) | 10.7 | 8.0 |
| Co(II) | 16.3 | 14.3 |
| Cu(II) | 18.8 | 17.4 |
| Fe(III) | 25.1 | 19.8 |
| Mg(II) | 8.7 | 5.2 |
| Mn(II) | 13.8 | 10.7 |
| Ni(II) | 18.6 | 17.0 |
| Pb(II) | 18.0 | 14.8 |
| Zn(II) | 16.5 | 14.5 |
Note: These values are approximate and can vary with experimental conditions such as temperature, pH, and ionic strength.
As the data indicates, EDTA generally forms more stable complexes with the listed metal ions compared to HEEDTA, as evidenced by the consistently higher log K values. This is attributed to its higher denticity (hexadentate) compared to the likely pentadentate or hexadentate nature of HEEDTA, depending on the coordination of the hydroxyethyl group.
Experimental Protocols
For researchers wishing to perform a direct comparative study of the binding kinetics of EDTA and HEEDTA, the following experimental protocols are recommended.
Stopped-Flow Spectrophotometry
This technique is suitable for studying fast reactions in solution, with timescales in the millisecond range. It is ideal for measuring the rate of formation of metal-chelator complexes that exhibit a change in absorbance upon complexation.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the metal ion (e.g., NiCl₂) of known concentration in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Prepare solutions of EDTA and HEEDTA of known concentrations in the same buffer. The concentration of the chelator should be in excess of the metal ion concentration to ensure pseudo-first-order conditions.
-
-
Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the observation wavelength to a value where the metal-chelator complex has a significant absorbance that is distinct from the free metal ion and the free chelator. For Ni(II) complexes, this is often in the range of 300-400 nm.
-
-
Data Acquisition:
-
Load the metal ion solution into one syringe of the stopped-flow instrument and the chelator solution (either EDTA or HEEDTA) into the other.
-
Rapidly mix the two solutions by driving the syringes. The reaction begins upon mixing.
-
Monitor the change in absorbance at the chosen wavelength as a function of time. The instrument's software will record the absorbance data at millisecond intervals.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for the formation of the complex can be obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.
-
To determine the second-order association rate constant (k_on), repeat the experiment with varying concentrations of the chelator in excess.
-
Plot the observed rate constants (k_obs) against the chelator concentration. For a simple bimolecular reaction, this plot should be linear, and the slope will be equal to the association rate constant (k_on).
-
Temperature-Jump Relaxation
This method is used to study very fast reactions that are already at equilibrium. A sudden increase in temperature perturbs the equilibrium, and the rate at which the system returns to the new equilibrium is measured.
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the metal ion, the chelator (EDTA or HEEDTA), and a suitable indicator that responds to changes in the free metal ion concentration. The system should be at equilibrium.
-
-
Instrumentation Setup:
-
Use a temperature-jump apparatus. This instrument uses a high-voltage discharge to rapidly heat a small volume of the sample solution by a few degrees Celsius in microseconds.
-
The detection system is typically a spectrophotometer that monitors the absorbance of the indicator.
-
-
Data Acquisition:
-
Place the sample solution in the temperature-jump cell.
-
Apply the high-voltage pulse to rapidly increase the temperature.
-
Record the change in absorbance of the indicator as the system relaxes to the new equilibrium.
-
-
Data Analysis:
-
The relaxation time (τ) is obtained by fitting the absorbance change to an exponential decay curve.
-
The relaxation time is related to the association (k_on) and dissociation (k_off) rate constants and the equilibrium concentrations of the reactants and products. For a simple 1:1 binding equilibrium: 1/τ = k_on * ([M]eq + [L]eq) + k_off where [M]eq and [L]eq are the equilibrium concentrations of the metal and ligand, respectively.
-
By performing experiments at different reactant concentrations, both k_on and k_off can be determined.
-
Mandatory Visualization
References
The Selectivity and Cross-Reactivity of HEDTA for Various Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding characteristics of chelating agents is paramount for applications ranging from controlling metal-catalyzed reactions to the development of metal-targeted therapeutics. This guide provides an objective comparison of the cross-reactivity and selectivity of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), often referred to as EDTA-OH, for a variety of metal ions. The information is supported by quantitative binding data and detailed experimental methodologies.
HEDTA is a versatile aminopolycarboxylic acid chelating agent, structurally similar to the widely used Ethylenediaminetetraacetic acid (EDTA). The presence of a hydroxyethyl group in HEDTA's structure influences its coordination chemistry, leading to differences in the stability of its metal complexes compared to those of EDTA. This can be leveraged for selective metal ion binding in complex systems.
Comparative Analysis of Metal Ion Binding Affinity
The stability of a complex formed between a metal ion and a chelating agent is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and thus a stronger binding affinity. The following table summarizes the logarithmic stability constants for HEDTA with a range of divalent and trivalent metal ions. For comparative purposes, stability constants for EDTA are also included where available.
| Metal Ion | HEDTA (log K) | EDTA (log K) |
| Aluminum (Al³⁺) | 14.3 | 16.4 |
| Barium (Ba²⁺) | 6.3 | 7.8 |
| Calcium (Ca²⁺) | 8.3 | 10.7 |
| Cobalt (Co²⁺) | 14.4 | 16.3 |
| Copper (Cu²⁺) | 17.4 | 18.8 |
| Iron (Fe²⁺) | 12.2 | 14.3 |
| Iron (Fe³⁺) | 19.8[1] | 25.1[1][2] |
| Lead (Pb²⁺) | 15.6 | 18.0 |
| Magnesium (Mg²⁺) | 7.0 | 8.7 |
| Manganese (Mn²⁺) | 10.7 | 14.0 |
| Nickel (Ni²⁺) | 17.0 | 18.6 |
| Strontium (Sr²⁺) | - | 8.7 |
| Zinc (Zn²⁺) | 14.5 | 16.5 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted literature values.
The data indicates that while HEDTA is a potent chelator for a wide array of metal ions, its stability constants are generally lower than those of EDTA for the same metal ions.[3] This difference in affinity can be exploited to achieve a degree of selectivity in metal ion chelation.
Experimental Protocols for Determining Stability Constants
The determination of stability constants for metal-chelator complexes is crucial for understanding their behavior in solution. Two common and reliable methods for this purpose are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This widely used method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added. The stability constant is calculated from the titration curve.
A general protocol for the potentiometric titration of HEDTA with a metal ion is as follows:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., chloride or nitrate salt) of known concentration.
-
Prepare a standard solution of HEDTA of known concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Calibration:
-
Calibrate the pH electrode and meter using standard buffer solutions.
-
Perform a calibration titration of a strong acid with the standard strong base to determine the electrode parameters.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, HEDTA, and the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH and the volume of titrant added after each addition.
-
Continue the titration until the pH change becomes negligible.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added to obtain the titration curve.
-
Use appropriate software (e.g., HYPERQUAD, BSTAC) to fit the titration data and calculate the protonation constants of HEDTA and the stability constants of the metal-HEDTA complexes.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding reaction, allowing for the determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
A general protocol for determining the binding parameters of HEDTA with a metal ion using ITC is as follows:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of HEDTA in the same buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the concentration of the sample in the cell.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature and stirring speed.
-
Fill the sample cell with the HEDTA solution and the injection syringe with the metal ion solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the metal ion solution into the HEDTA solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).
-
Visualizing Chelation: Selectivity and Cross-Reactivity
The following diagrams, generated using Graphviz, illustrate the concepts of chelator selectivity and the experimental workflow for determining stability constants.
Caption: Selectivity vs. Cross-reactivity of Chelators.
Caption: Workflow for Stability Constant Determination.
References
Performance of EDTA-OH in industrial water treatment compared to other agents.
A Comparative Guide to EDTA and Alternatives in Industrial Water Treatment
Ethylenediaminetetraacetic acid (EDTA) has long been a staple chelating agent in industrial water treatment, prized for its efficacy in controlling scale formation and mitigating the effects of metal ions. However, the landscape of water treatment chemistry is evolving, with a growing emphasis on environmental impact and performance under increasingly harsh operational conditions. This guide provides a comprehensive comparison of EDTA with other prominent chelating agents, namely phosphonates and biodegradable alternatives.
It is important to note that while the user requested information on "EDTA-OH," this is not a standard or commonly referenced designation in industrial water treatment literature. Therefore, this guide focuses on the widely used parent compound, EDTA, and its performance relative to its alternatives. The data presented is compiled from various scientific sources, and direct comparisons under identical experimental conditions are often limited.
Performance Comparison of Chelating Agents
The selection of an appropriate chelating agent is contingent on a variety of factors including the specific application (e.g., scale inhibition, corrosion control, heavy metal removal), the operational conditions (e.g., pH, temperature, water hardness), and environmental regulations.
Scale Inhibition
Scale formation, typically of calcium carbonate and sulfates, is a major concern in industrial water systems, leading to reduced efficiency and equipment failure. Chelating agents prevent scale by binding with scale-forming cations.
Table 1: Comparison of Scale Inhibition Efficiency
| Chelating Agent | Type | Scale Type | Conditions | Concentration | Inhibition Efficiency (%) |
| EDTA | Aminopolycarboxylate | Calcium Sulfate, Strontium Sulfate | 170°C (338°F), High Salinity | 1.0 wt% | <86% (Outperformed by DTPA) |
| GLDA (Glutamic acid N,N-diacetic acid) | Biodegradable Aminopolycarboxylate | Calcium Sulfate, Strontium Sulfate | 70°C (158°F), High Salinity | 0.1 wt% | >85% |
| DTPA (Diethylenetriaminepentaacetic acid) | Aminopolycarboxylate | Calcium Sulfate, Strontium Sulfate | 170°C (338°F), High Salinity | 1.0 wt% | 86.2% |
| ATMP (Amino tris(methylene phosphonic acid)) | Phosphonate | Calcium Carbonate | NACE Standard TM0374-2007 | 1-25 mg/dm³ | High |
| HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid) | Phosphonate | Calcium Carbonate | NACE Standard TM0374-2007 | 1-25 mg/dm³ | High (slightly lower than ATMP) |
Note: Data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Corrosion Inhibition
Corrosion of metal components is another critical issue in industrial water systems. Some chelating agents also exhibit corrosion inhibition properties by forming a protective film on metal surfaces.
Table 2: Comparison of Corrosion Inhibition Efficiency
| Chelating Agent | Type | Metal | Conditions | Concentration | Inhibition Efficiency (%) |
| HEDP | Phosphonate | Carbon Steel | Circulating Cooling Water | 10.0 mg/dm³ | 58% |
| ATMP | Phosphonate | Carbon Steel | Circulating Cooling Water, pH 9.0, 7.0 mg/L ClO₂ | 35 mg/L | ~80% |
| PBTC (2-Phosphonobutane-1,2,4-tricarboxylic acid) | Phosphonate | Carbon Steel | Circulating Cooling Water, pH 9.0, 7.0 mg/L ClO₂ | 35 mg/L | ~80% |
Note: Direct comparative data for EDTA and biodegradable agents under similar conditions is limited in the reviewed literature.
Chelation of Metal Ions
The primary function of these agents is to chelate metal ions. The stability of the metal-chelate complex, indicated by the stability constant (log K), is a key performance metric. A higher log K value indicates a stronger and more stable complex.
Table 3: Stability Constants (log K) of Metal-Chelate Complexes
| Metal Ion | EDTA | HEDP | GLDA |
| Ca²⁺ | 10.7 | 5.3 - 6.0 | 6.9 |
| Mg²⁺ | 8.7 | 5.1 - 5.7 | 5.9 |
| Fe³⁺ | 25.1 | 12.0 - 17.0 | 11.7 |
| Cu²⁺ | 18.8 | 10.0 - 11.0 | 13.1 |
| Zn²⁺ | 16.5 | 8.0 - 10.7 | 11.8 |
Source: Data compiled from multiple sources and may vary with experimental conditions.[1][2]
Table 4: Calcium Chelation Capacity
| Chelating Agent | Type | Calcium Chelation Value (mg CaCO₃/g agent) |
| EDTA | Aminopolycarboxylate | 150 |
| HEDP | Phosphonate | 450 |
| DTPMPA (Diethylenetriamine penta(methylene phosphonic acid)) | Phosphonate | 450 |
Note: Data based on reagents with a 50% mass fraction of the active ingredient.[3]
Environmental Profile
The environmental fate of water treatment chemicals is a critical consideration. Biodegradability is a key differentiator among the available chelating agents.
Table 5: Environmental Profile Comparison
| Chelating Agent | Type | Biodegradability | Environmental Notes |
| EDTA | Aminopolycarboxylate | Poor | Persistent in the environment, can lead to remobilization of heavy metals.[4] |
| Phosphonates (HEDP, ATMP, PBTC) | Phosphonate | Poor | Can contribute to eutrophication due to their phosphorus content. |
| IDS (Iminodisuccinic Acid) | Biodegradable Aminopolycarboxylate | Readily Biodegradable | Biodegradation rate over 28 days is 4.5 times higher than EDTA. |
| GLDA | Biodegradable Aminopolycarboxylate | Readily Biodegradable | Derived from a natural amino acid and breaks down into naturally occurring substances.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of water treatment agents.
Protocol for Evaluating Scale Inhibition Efficiency (Static Bottle Test)
This method is widely used to determine the minimum inhibitor concentration (MIC) required to prevent scale formation.
-
Preparation of Test Solutions:
-
Prepare synthetic brine solutions (e.g., a cation brine and an anion brine) with known concentrations of scale-forming ions (e.g., Ca²⁺, Mg²⁺, SO₄²⁻, HCO₃⁻) to simulate industrial water conditions.
-
Prepare stock solutions of the chelating agents to be tested at various concentrations.
-
-
Experimental Procedure:
-
Add a specific volume of the cation brine to a series of glass bottles.
-
Add varying concentrations of the inhibitor (chelating agent) solution to each bottle.
-
Place the bottles in a water bath or oven at the desired test temperature (e.g., 70°C).
-
After temperature equilibration, add the pre-heated anion brine to each bottle to initiate the scaling reaction.
-
Seal the bottles and keep them at the test temperature for a specified duration (e.g., 24 hours).
-
-
Analysis:
-
After the incubation period, cool the solutions to room temperature and filter them through a 0.45 µm filter.
-
Analyze the concentration of the scaling cation (e.g., Ca²⁺) in the filtrate using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or titration.
-
The scale inhibition efficiency (IE%) is calculated using the following formula: IE% = [(C_inhibited - C_blank) / (C_initial - C_blank)] * 100 where:
-
C_inhibited is the cation concentration in the presence of the inhibitor.
-
C_blank is the cation concentration in the absence of the inhibitor.
-
C_initial is the initial cation concentration before scaling.
-
-
Protocol for Evaluating Corrosion Inhibition (Weight Loss Method)
This gravimetric method provides an average corrosion rate over the exposure period.
-
Preparation of Metal Coupons:
-
Use standardized metal coupons (e.g., carbon steel) with known surface area and weight.
-
Prepare the coupons by polishing, degreasing with a solvent (e.g., acetone), rinsing with deionized water, and drying.
-
Weigh the prepared coupons accurately.
-
-
Experimental Procedure:
-
Prepare the corrosive water environment (synthetic or actual industrial water) in beakers or test cells.
-
Add the desired concentration of the corrosion inhibitor (chelating agent) to the test solutions. A control solution without the inhibitor should also be prepared.
-
Immerse the pre-weighed metal coupons in the test solutions.
-
Maintain the solutions at the desired temperature and for a specified duration (e.g., 24 to 168 hours).
-
-
Analysis:
-
After the exposure period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution).
-
Rinse, dry, and re-weigh the coupons accurately.
-
The weight loss is the difference between the initial and final weights.
-
The corrosion rate (CR) can be calculated in millimeters per year (mm/y) using the formula: CR (mm/y) = (8760 * W) / (A * T * D) where:
-
W is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
T is the exposure time in hours.
-
D is the density of the metal in g/cm³.
-
-
The corrosion inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibited) / CR_blank] * 100 where CR_blank and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Visualization of Chelating Agent Selection Workflow
The selection of an appropriate chelating agent is a multi-faceted process that involves considering various operational, performance, and environmental factors. The following diagram illustrates a logical workflow for this selection process.
References
The Stability of Metal Complexes: A Comparative Analysis of EDTA-OH and Other Aminopolycarboxylic Acids
For researchers, scientists, and drug development professionals, the choice of a chelating agent is critical in applications ranging from controlling metal ion concentrations in biological systems to the formulation of pharmaceuticals. This guide provides a comparative analysis of the stability of metal complexes formed with N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (EDTA-OH) and other widely used aminopolycarboxylic acids, namely ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and nitrilotriacetic acid (NTA). The stability of these complexes is a crucial factor in their efficacy and is quantitatively expressed by the stability constant (log K).
Comparative Stability of Metal Complexes
The stability of a metal-ligand complex is influenced by several factors, including the number of donor atoms in the ligand (denticity), the number and size of the chelate rings formed, and the nature of the metal ion. Generally, for a given metal ion, the stability of the complex increases with the denticity of the aminopolycarboxylic acid ligand.
The following table summarizes the logarithm of the stability constants (log K) for complexes of this compound, EDTA, DTPA, and NTA with several biologically and pharmaceutically relevant metal ions.
| Metal Ion | This compound (HEDTA) | EDTA | DTPA | NTA |
| Fe(III) | 19.8 | 25.1 | 28.6 | 15.9 |
| Cu(II) | 17.4 | 18.8 | 21.5 | 13.0 |
| Zn(II) | 14.5 | 16.5 | 18.8 | 10.7 |
| Ca(II) | 8.0 | 10.7 | 10.9 | 6.4 |
Note: The stability constants are highly dependent on experimental conditions such as temperature and ionic strength. The values presented are generally accepted values at 25°C and an ionic strength of 0.1 M.
From the data, a clear trend emerges: DTPA > EDTA > this compound > NTA in terms of the stability of the complexes formed with the listed metal ions. This trend directly correlates with the denticity of the ligands. DTPA, being octadentate, forms the most stable complexes. EDTA, a hexadentate ligand, forms more stable complexes than the pentadentate this compound.[1] NTA, a tetradentate ligand, generally forms the least stable complexes among the four.
The lower stability of this compound complexes compared to EDTA complexes can be attributed to its reduced denticity. The substitution of one of the carboxymethyl groups in EDTA with a hydroxyethyl (B10761427) group in this compound results in one less chelate ring formation upon complexation with a metal ion, leading to a decrease in the overall stability of the complex.[1]
Ligand Structure and Complex Stability
The relationship between the structure of these aminopolycarboxylic acids and the stability of their metal complexes can be visualized as a direct consequence of their chelating ability. The more binding sites a ligand has, the more effectively it can "wrap around" and coordinate with a metal ion, leading to a more stable, cage-like structure.
Experimental Protocols: Potentiometric Titration
The determination of stability constants for metal-ligand complexes is commonly performed using potentiometric titration. This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials and Reagents:
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature water bath
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity aminopolycarboxylic acid (ligand)
-
High-purity metal salt (e.g., chloride or nitrate (B79036) salt)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)
-
Deionized water, free from CO₂
Experimental Procedure:
-
Calibration of the Electrode: The glass electrode is calibrated by titrating a known concentration of a strong acid with a standardized strong base solution at the desired temperature and ionic strength. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.
-
Ligand Protonation Constants: A solution of the aminopolycarboxylic acid is titrated with the standardized strong base in the absence of the metal ion. The resulting titration curve is used to calculate the protonation constants (pKa values) of the ligand.
-
Metal-Ligand Stability Constants: A solution containing a known concentration of both the metal ion and the ligand is titrated with the standardized strong base. The metal-to-ligand ratio is typically 1:1 or with a slight excess of the ligand.
-
Data Analysis: The titration data (volume of base added vs. pH) from the metal-ligand titration is analyzed using specialized software. The software performs a non-linear least-squares refinement of the data to a model that includes the protonation constants of the ligand and the formation constants of the various metal-ligand species (e.g., ML, MHL, M(OH)L). The output of this analysis provides the stability constants (log K) for the metal complexes.
This rigorous experimental approach ensures the accurate determination of the thermodynamic stability of the metal complexes, providing the reliable data necessary for informed decision-making in research and development.
References
Validation of EDTA-OH as a Titrant in Potentiometric Determinations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a critical aspect of various analytical procedures. Complexometric titration using chelating agents is a cornerstone technique for this purpose. While ethylenediaminetetraacetic acid (EDTA) has long been the industry standard, emerging alternatives such as N-(2-hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH or HEDTA) offer unique properties that may be advantageous in specific applications. This guide provides an objective comparison of this compound and EDTA as titrants in potentiometric determinations, supported by experimental data and detailed protocols.
Comparison of Physicochemical Properties: this compound vs. EDTA
This compound and EDTA are both aminopolycarboxylic acids that form stable complexes with a wide range of metal ions. However, the substitution of a carboxylic acid group in EDTA with a hydroxyethyl (B10761427) group in this compound leads to differences in their chelating properties.
| Property | This compound (HEDTA) | EDTA |
| Molar Mass | 278.26 g/mol | 292.24 g/mol |
| Structure | Tricarboxylic acid with a hydroxyethyl group | Tetracarboxylic acid |
| Chelating Groups | 3 carboxyl groups, 2 amino groups, 1 hydroxyl group | 4 carboxyl groups, 2 amino groups |
| Solubility in Water | Highly soluble | Sparingly soluble (acid form), soluble as disodium (B8443419) salt |
Comparative Performance: Stability of Metal Complexes
The stability of the metal-chelant complex is a crucial factor in determining the feasibility and accuracy of a complexometric titration. The stability constant (log K) indicates the strength of the interaction between the metal ion and the chelating agent. A higher log K value signifies a more stable complex.
| Metal Ion | This compound (HEDTA) log K | EDTA log K |
| Ca²⁺ | 8.0 | 10.7 |
| Mg²⁺ | 7.0 | 8.7 |
| Cu²⁺ | 17.4 | 18.8 |
| Zn²⁺ | 14.5 | 16.5 |
| Fe³⁺ | 19.8 | 25.1 |
| Al³⁺ | 17.1 | 16.4 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures.
From the data, it is evident that EDTA generally forms more stable complexes with many divalent and trivalent metal ions, as indicated by its higher log K values.[1] However, HEDTA's ability to bind with certain ions like Al³⁺ is comparable, and its unique structural properties may offer advantages in specific analytical scenarios.[2]
Experimental Protocol: Potentiometric Titration of Copper (II)
This protocol details the determination of copper (II) concentration using potentiometric titration with either this compound or a standard EDTA solution.
Materials and Reagents:
-
Standard solution of EDTA or this compound (e.g., 0.01 M)
-
Copper (II) sulfate (B86663) solution (unknown concentration)
-
Ammonia (B1221849) buffer solution (pH 10)
-
Copper ion-selective electrode (ISE)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiometer or pH/mV meter
-
Burette, beaker, magnetic stirrer, and stir bar
Procedure:
-
Instrument Setup: Calibrate the potentiometer and electrode system according to the manufacturer's instructions.
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the copper (II) sulfate solution into a beaker. Add a sufficient volume of ammonia buffer to adjust the pH to approximately 10.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the copper ISE and reference electrode into the solution. Ensure the electrodes are not in the way of the stir bar.
-
Titration: Begin stirring the solution at a constant rate. Record the initial potential. Add the titrant (EDTA or this compound solution) from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the potential to stabilize and record the reading. As the equivalence point is approached, add the titrant in smaller increments (e.g., 0.1 mL) to obtain a more precise endpoint.
-
Endpoint Determination: Continue the titration past the equivalence point. The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). This can be determined graphically or by using the first or second derivative of the titration data.
-
Calculation: Calculate the concentration of the copper (II) solution using the following equation:
M₁V₁ = M₂V₂
Where:
-
M₁ = Molarity of the titrant (EDTA or this compound)
-
V₁ = Volume of the titrant used at the equivalence point
-
M₂ = Molarity of the copper (II) solution
-
V₂ = Initial volume of the copper (II) solution
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of this compound as a titrant.
Caption: Chelation of a metal ion by this compound.
References
A comparative review of the toxicological profiles of EDTA and EDTA-OH.
A Comparative Review of the Toxicological Profiles of EDTA and EDTA-OH
Ethylenediaminetetraacetic acid (EDTA) and its hydroxylated analog, N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (this compound or HEDTA), are chelating agents with wide-ranging applications in various industrial and scientific fields. While both molecules share the fundamental property of sequestering metal ions, the introduction of a hydroxyl group in this compound can influence their biological interactions and, consequently, their toxicological profiles. This guide provides a comparative overview of the available toxicological data for EDTA and this compound, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Comparative Toxicology
The following tables summarize the available quantitative toxicological data for EDTA and this compound. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.
Table 1: Acute Oral Toxicity
| Compound | Test Species | LD50 (Median Lethal Dose) | Reference |
| EDTA | Rat | 2.0 - 2.2 g/kg | [1][2] |
| Trisodium (B8492382) HEDTA | Rat | 10.0 g/kg | [3] |
Table 2: Other Toxicological Endpoints
| Endpoint | EDTA | This compound (HEDTA) |
| Cytotoxicity | Found to be cytotoxic in laboratory animals and various cell lines.[1][2][4][5] | Limited data available; one study noted that chelator toxicity can reduce plant biomass.[6] |
| Genotoxicity | Weakly genotoxic in laboratory animals; has been shown to induce morphological changes in chromatin and chromosomes.[1][2][7] | No specific data on genotoxicity found. |
| Reproductive and Developmental Toxicity | Oral exposures have been noted to cause reproductive and developmental effects in laboratory animals.[1][2] | No specific data on reproductive and developmental toxicity found. |
| Organ-Specific Toxicity | Potential for renal toxicity upon high-dose or rapid intravenous administration.[8] | A study showed that combined treatment with HEDTA and propolis preserved histological features and improved liver, kidney, and brain functions in rats with aluminum-induced toxicity.[9] |
| Irritation | Causes skin and eye irritation.[1] | Causes skin and eye irritation. |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are outlines of standard protocols for assessing cytotoxicity, genotoxicity, and acute oral toxicity.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (EDTA or this compound) and control substances. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to an insoluble purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.
-
Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in the presence of a minimal amount of histidine.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10][11][12][13]
Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[14][15][16][17][18]
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
-
Animal Selection: Use a single sex of rats (usually females as they are often slightly more sensitive).
-
Dosing: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity shortly after dosing and periodically for up to 14 days.
-
Endpoint: The endpoint is the observation of mortality. The test is designed to classify the substance into a toxicity category based on the dose at which mortality occurs. If no mortality is observed at the highest dose, the LD50 is considered to be greater than that dose.
Mandatory Visualization
Diagram 1: Comparative Experimental Workflow for Toxicological Assessment
Caption: Workflow for assessing the toxicological profiles of EDTA and this compound.
Diagram 2: Proposed Signaling Pathway for EDTA-Induced Cytotoxicity
Caption: EDTA's cytotoxicity is linked to its chelation of essential divalent cations.
Conclusion
Based on the currently available data, EDTA appears to have a higher acute oral toxicity in rats compared to the trisodium salt of HEDTA. EDTA has been shown to be cytotoxic and weakly genotoxic, with some evidence of reproductive and developmental toxicity. The toxicological profile of this compound (HEDTA) is less well-characterized in the public literature. While it is indicated to be a skin and eye irritant, comprehensive data on its cytotoxicity, genotoxicity, and reproductive toxicity are lacking. The primary mechanism of toxicity for both compounds is likely related to their ability to chelate essential metal ions, which can disrupt cellular processes. Further direct comparative studies are necessary to provide a more definitive assessment of the relative toxicological risks of EDTA and this compound. Researchers and drug development professionals should consider the existing data and the significant data gaps when selecting a chelating agent for their specific applications.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of EDTA used in biological samples: effect on some human breast-milk studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EDTA and HEDTA effects on Cd, Cr, and Ni uptake by Helianthus annuus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic toxicology of ethylenediaminetetraacetic acid (EDTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined treatment of HEDTA and propolis prevents aluminum induced toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Commercial Grades of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (EDTA-OH) for Researchers and Drug Development Professionals
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, commonly known as EDTA-OH or HEDTA, is a vital chelating agent in various scientific and pharmaceutical applications.[1][2] Its efficacy in sequestering metal ions is critical for processes ranging from preventing oxidative degradation of drug formulations to controlling metal-catalyzed reactions in biological assays.[3][4][5] The selection of a suitable commercial grade of this compound is therefore a crucial step in experimental design and product development. This guide provides a comparative overview of available commercial grades, methodologies for performance benchmarking, and insights into the application of this versatile chelating agent.
Comparative Analysis of Commercial this compound Grades
The purity of this compound is a primary determinant of its performance, directly impacting its chelating capacity and the potential for introducing confounding variables into sensitive experimental systems. The following table summarizes the purity of various commercially available grades of this compound based on supplier specifications. It is important to note that performance can also be influenced by the presence of residual impurities, which may not be fully characterized in standard quality control assays.
| Commercial Grade/Product Number | Supplier | Purity Specification | CAS Number |
| 161535 | Sigma-Aldrich | 99% | 207386-87-6 |
| H8126 | Sigma-Aldrich | ~98% | 150-39-0 |
| H0288 | TCI Chemical | >98.0% (Titration) | 150-39-0 |
| HY-W013851 | MedChemExpress | 97.11% | 150-39-0 |
| E005 | Dojindo | ≥ 99.0 % (Titration) | 150-39-0 |
Note: The different CAS numbers may refer to the free acid versus a salt form of the compound. Researchers should verify the exact chemical entity being purchased.
Experimental Protocols for Performance Benchmarking
To objectively assess the performance of different commercial grades of this compound, a standardized experimental approach is necessary. The following protocols are designed to quantify and compare the metal chelation efficiency of this compound samples.
Determination of Metal Chelation Capacity by Spectrophotometric Titration
This method relies on the formation of a colored complex between a metal ion and a metallochromic indicator. The displacement of the indicator by this compound leads to a change in absorbance, which can be used to determine the effective concentration of the chelating agent.
Materials:
-
This compound samples from different suppliers
-
Zinc sulfate (B86663) (ZnSO₄) standard solution (e.g., 0.01 M)
-
Eriochrome Black T (EBT) indicator solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Accurately prepare stock solutions of each this compound grade (e.g., 0.01 M) in deionized water.
-
Prepare the ammonia-ammonium chloride buffer and the EBT indicator solution.
-
-
Titration:
-
To a cuvette, add a known volume of the zinc sulfate solution, the pH 10 buffer, and a few drops of the EBT indicator. The solution should turn a distinct wine-red color.
-
Measure the initial absorbance at the wavelength of maximum absorbance for the metal-indicator complex (approximately 520-540 nm).
-
Incrementally add a known volume of the this compound solution to the cuvette. After each addition, mix thoroughly and record the absorbance.
-
Continue the titration until the solution color changes to a clear blue, indicating that all the metal ions have been chelated by this compound.
-
-
Data Analysis:
-
Plot the absorbance as a function of the volume of this compound added.
-
The endpoint of the titration is the point at which the absorbance stabilizes, corresponding to the complete chelation of the zinc ions.
-
Calculate the molar concentration of active this compound in each commercial sample based on the stoichiometry of the reaction (1:1 for Zn²⁺ and this compound).
-
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[6] An ion-pairing reversed-phase HPLC method can be used to determine the purity of this compound and to identify any potential impurities.[7]
Materials:
-
This compound samples
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Copper(II) nitrate (B79036) or Iron(III) chloride solution
-
Mobile phase: A suitable buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). An ion-pairing agent like tetrabutylammonium (B224687) (TBA) may be required.[7]
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve each this compound grade in deionized water to create stock solutions of known concentration.
-
To enhance UV detection, form a metal-EDTA complex by adding a solution of a transition metal ion (e.g., Cu²⁺ or Fe³⁺) to the this compound solutions.[7][8] This complex has a strong UV absorbance.[8]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the prepared sample onto the column.
-
Run the analysis using either an isocratic or gradient elution program.
-
Monitor the elution of the metal-EDTA-OH complex using the UV detector at a suitable wavelength (e.g., around 260 nm for the Fe(III)-EDTA complex).[8]
-
-
Data Analysis:
-
The purity of the this compound is determined by the area of the main peak corresponding to the metal-EDTA-OH complex, relative to the total area of all peaks in the chromatogram.
-
The presence of other peaks may indicate impurities.
-
A calibration curve can be constructed using certified reference standards to quantify the exact concentration of this compound in each sample.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for representing complex workflows and biological interactions. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for this compound performance evaluation and a relevant biological pathway.
Caption: Workflow for comparing commercial grades of this compound.
Caption: this compound chelates metal ions, preventing ROS generation.
Conclusion
The selection of a high-quality commercial grade of this compound is paramount for the reproducibility and accuracy of research and the stability of pharmaceutical formulations. While suppliers provide basic purity information, it is often insufficient for critical applications. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own performance benchmarking. By systematically evaluating the metal chelation capacity and purity of different commercial grades, scientists and drug development professionals can make informed decisions, ensuring the integrity of their experimental and commercial products.
References
- 1. N-(2-Hydroxyethyl)ethylenediaminetriacetic acid|lookchem [lookchem.com]
- 2. N-(2-Hydroxyethyl)ethylenediaminetriacetic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sielc.com [sielc.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for EDTA-OH
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (EDTA-OH), a chelating agent frequently used in various scientific applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. According to safety data sheets for similar chelating agents, personal protective equipment (PPE) is mandatory.[1][2][3] Always wear protective gloves, safety glasses, and a lab coat.[1][4] In case of insufficient ventilation, respiratory protection should be used.[1]
In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[5][6] Small spills of solid this compound can be swept up and placed into a sealed container for disposal.[7] For liquid solutions, use an absorbent material to contain the spill before placing it in a chemical waste container.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other chelating agents, is critical to prevent environmental contamination due to its ability to mobilize heavy metals.[8] Disposal procedures must comply with local, regional, and national regulations.[4][9][10]
-
Segregation and Identification :
-
Isolate this compound waste from other chemical waste streams to avoid unintended reactions.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other components present in the solution.
-
-
Waste Characterization :
-
Determine if the this compound waste is mixed with any heavy metals or other hazardous substances. Chelated metals can affect the disposal route.
-
Note the concentration of this compound in the waste solution.
-
-
Containerization :
-
Waste Collection and Removal :
For facilities with the appropriate capabilities, advanced oxidation processes (AOPs) like UV/H2O2 treatment can be used to degrade chelating agents in wastewater before disposal, breaking down the organic complexes.[12]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves, lab coat. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, copper, nickel. | [3][7][10] |
| Spill Containment | Use absorbent material for liquids; sweep up solids. | [4][7] |
| Disposal Method | As hazardous waste via a licensed disposal company. | [3][5] |
| Environmental Fate | Not readily biodegradable; can persist in the environment. | [5][11] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. dojindo.com [dojindo.com]
- 2. EDTA Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. edvotek.com [edvotek.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemstock.ae [chemstock.ae]
- 7. nj.gov [nj.gov]
- 8. Environmental biogeochemistry of chelating agents and recommendations for the disposal of chelated radioactive wastes (Journal Article) | OSTI.GOV [osti.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. redox.com [redox.com]
- 11. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Waste Waters with chelates [enviolet.com]
Personal protective equipment for handling EDTA-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (EDTA-OH). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory. Chemical safety goggles are recommended to prevent eye contact.[1][2] A face shield may be necessary if there is a significant risk of splashing.[3] |
| Hand Protection | Protective Gloves | Wear protective gloves.[1][2] Nitrile gloves can provide short-term protection against a broad range of chemicals.[4] For prolonged or repeated contact, consult the glove manufacturer's chemical resistance guide.[4][5] |
| Body Protection | Protective Clothing | A lab coat or coveralls should be worn.[1] Wear suitable protective clothing to prevent skin contact.[5] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when handling the powder form which can generate dust, wear a suitable respiratory equipment.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ensure good ventilation in the work area.[1]
-
Avoid generating dust when working with the solid form of this compound.[1][7]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Avoid contact with skin and eyes.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep containers tightly closed when not in use.[1]
Emergency Procedures and Disposal Plan
Proper procedures for spills and waste disposal are critical to mitigate risks and protect the environment.
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleaning up, put on the recommended personal protective equipment, including safety glasses, gloves, and a lab coat. If dealing with a powder spill, a respirator is necessary.[8]
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill.[11] For solid spills, carefully sweep or scoop the material to avoid creating dust.[9]
-
Clean the Area:
-
Decontaminate: Clean the spill area thoroughly with water.[9]
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, regional, and national regulations.[1][2][10]
Below is a workflow diagram for handling an this compound spill.
Caption: Workflow for handling an this compound spill.
Waste Disposal
-
Dispose of this compound waste and contaminated materials in accordance with all applicable local, regional, and national regulations.[1][10]
-
Do not dispose of this compound down the drain if it is complexed with heavy metals, as this may pose an environmental hazard.[12]
-
Product and packaging disposal should be done through a licensed collector.[1]
-
Do not re-use empty containers.[1]
References
- 1. dojindo.com [dojindo.com]
- 2. edvotek.com [edvotek.com]
- 3. epa.gov [epa.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. msds.water-id.com [msds.water-id.com]
- 8. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 9. cdn.cmer.com [cdn.cmer.com]
- 10. westliberty.edu [westliberty.edu]
- 11. EDTA Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
